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  • Product: 1,3,5-Tris(4-nitrophenoxy)benzene
  • CAS: 102852-91-5

Core Science & Biosynthesis

Foundational

1,3,5-Tris(4-nitrophenoxy)benzene physical and chemical properties

An In-Depth Technical Guide to 1,3,5-Tris(4-nitrophenoxy)benzene Abstract and Introduction 1,3,5-Tris(4-nitrophenoxy)benzene is a highly symmetrical aromatic ether. Its molecular architecture consists of a central phloro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1,3,5-Tris(4-nitrophenoxy)benzene

Abstract and Introduction

1,3,5-Tris(4-nitrophenoxy)benzene is a highly symmetrical aromatic ether. Its molecular architecture consists of a central phloroglucinol core linked to three 4-nitrophenoxy units via ether bonds. This C3-symmetric design makes it a molecule of significant interest in supramolecular chemistry and materials science. While not an end-product itself, it serves as a crucial and versatile intermediate for the synthesis of more complex, functional macromolecules.

This guide provides a comprehensive overview of the physical and chemical properties, spectroscopic signature, synthesis, and primary applications of 1,3,5-Tris(4-nitrophenoxy)benzene. The core utility of this compound lies in its role as a precursor to tri-functionalized molecules, particularly 1,3,5-Tris(4-aminophenoxy)benzene, which is a key building block for hyperbranched polymers, dendrimers, and Covalent Organic Frameworks (COFs).[1][2]

Molecular Structure and Identifiers

The structural foundation of 1,3,5-Tris(4-nitrophenoxy)benzene is the planar benzene ring substituted at the 1, 3, and 5 positions. This substitution pattern provides a rigid, trigonal core, which is a desirable attribute for creating well-defined, three-dimensional structures in polymer and materials science.

Caption: Molecular structure of 1,3,5-Tris(4-nitrophenoxy)benzene.

Table 1: Nomenclature and Chemical Identifiers

Identifier Value
IUPAC Name 1,3,5-tris(4-nitrophenoxy)benzene[3]
CAS Number 102852-91-5[3][4][][6]
Molecular Formula C₂₄H₁₅N₃O₉[3][6]
Molecular Weight 489.39 g/mol [7]
Canonical SMILES C1=CC(=CC=C1[O-])OC2=CC(=CC(=C2)OC3=CC=C(C=C3)[O-])OC4=CC=C(C=C4)[O-][3]
InChIKey DXYUVOVIDRJKFE-UHFFFAOYSA-N[3]

| Synonyms | 1,3,5-tri(4-nitrophenoxy)benzene, 1,1',1''-[Benzene-1,3,5-triyltris(oxy)]tris(4-nitrobenzene)[3][6] |

Physicochemical Properties

The physical properties of this compound are consistent with a high-molecular-weight, crystalline organic solid. The presence of three polar nitro groups and multiple aromatic rings contributes to strong intermolecular interactions, resulting in a high melting point and limited solubility in non-polar solvents.

Table 2: Physical and Chemical Properties

Property Value Source (Notes)
Appearance Solid, likely a crystalline powder. Inferred from synthesis protocols and related compounds.[1]
Melting Point 194 °C Determined by Differential Scanning Calorimetry (DSC).[1]

| Solubility | Poorly soluble in water. Soluble in polar aprotic solvents like DMAc and DMSO. Recrystallizable from pyridine/water mixtures. | Inferred from synthesis and purification protocols.[1] |

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of 1,3,5-Tris(4-nitrophenoxy)benzene. The key features are the characteristic stretches for the nitro and ether groups in the IR spectrum, the molecular ion peak in mass spectrometry, and a distinct pattern in the ¹H NMR spectrum reflecting the molecule's high symmetry.

Table 3: Key Spectroscopic Data

Technique Data Interpretation
¹H NMR (DMSO-d₆, δ, ppm): 6.97 (3H), 7.31 (6H), 8.28 (6H)[1] The signal at 6.97 ppm corresponds to the three equivalent protons on the central benzene ring. The signals at 7.31 and 8.28 ppm are doublets corresponding to the 12 protons on the three p-substituted nitrophenoxy rings.
Infrared (IR) (KBr, cm⁻¹): 1345 (NO₂), 1235 (Ar-O-Ar)[1] The strong absorption at 1345 cm⁻¹ is characteristic of the symmetric stretching vibration of the nitro group. The band at 1235 cm⁻¹ confirms the presence of the aryl ether linkage.

| Mass Spectrometry (MS) | m/e: 489 (100%)[1] | The molecular ion peak at m/z 489 corresponds exactly to the calculated molecular weight of the compound, confirming its identity. |

Synthesis and Purification

The most direct synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene is via a nucleophilic aromatic substitution reaction, a variation of the Williamson ether synthesis.

Reaction Principle

The synthesis involves the reaction between phloroglucinol and an activated aryl halide, typically p-chloronitrobenzene.[1] The phenolic hydroxyl groups of phloroglucinol are weak nucleophiles. Therefore, a strong base like potassium carbonate is used to deprotonate them, forming the highly nucleophilic tris-phenoxide salt in situ. This powerful nucleophile then attacks the electron-deficient carbon atom of p-chloronitrobenzene that bears the chlorine atom. The reaction is facilitated by the electron-withdrawing nitro group, which stabilizes the intermediate Meisenheimer complex and activates the ring toward nucleophilic attack.

Experimental Protocol

The following protocol is adapted from established literature.[1]

  • Setup: In a four-necked flask equipped with a mechanical stirrer, nitrogen inlet, thermometer, and reflux condenser, dissolve phloroglucinol (0.16 mol) in a solvent mixture of 800 mL of N,N-dimethylacetamide (DMAc) and 40 mL of water.

  • Deprotonation: Add potassium carbonate (a molar excess relative to the hydroxyl groups) to the solution. Heat the mixture to 130 °C under a nitrogen atmosphere to facilitate the formation of the phloroglucinol potassium salt.

  • Nucleophilic Substitution: Add p-chloronitrobenzene (a slight molar excess to ensure complete reaction) to the flask. Increase the reaction temperature to 150-160 °C and maintain for 12 hours with vigorous stirring.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of water to precipitate the crude product.

  • Isolation: Collect the solid precipitate by filtration and wash thoroughly with water to remove inorganic salts and residual solvent.

Purification

The crude product is purified by recrystallization from a mixed solvent system of pyridine and water (1:1 volume ratio) to yield the pure intermediate product.[1]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvents Phloroglucinol Phloroglucinol Reaction Nucleophilic Aromatic Substitution (150-160 °C, 12h) Phloroglucinol->Reaction pCNB p-Chloronitrobenzene pCNB->Reaction K2CO3 K₂CO₃ (Base) K2CO3->Reaction Solvent DMAc / H₂O Solvent->Reaction Workup Precipitation in Water & Filtration Reaction->Workup Product 1,3,5-Tris(4-nitrophenoxy)benzene Workup->Product

Sources

Exploratory

Thermomechanical Rigidity and Synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene: A Precursor for Advanced Macromolecular Architectures

Executive Summary As application scientists and materials engineers, we are constantly in search of molecular scaffolds that offer uncompromising thermal stability and geometric precision. 1,3,5-Tris(4-nitrophenoxy)benze...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As application scientists and materials engineers, we are constantly in search of molecular scaffolds that offer uncompromising thermal stability and geometric precision. 1,3,5-Tris(4-nitrophenoxy)benzene (TNPOB) has emerged as a premier trifunctional core for the development of star-branched and hyperbranched macromolecular architectures. This in-depth technical guide explores the physicochemical properties, structural causality behind its thermal stability, and the self-validating synthetic protocols required to isolate this compound with high purity.

For researchers in advanced materials and drug delivery systems, mastering the chemistry of TNPOB is the first step toward engineering highly stable polyimides, conductive polyaniline networks, and unimolecular nanocarriers.

Structural Causality and Thermal Stability

The remarkable thermal stability of TNPOB is intrinsically linked to its molecular symmetry and the electronic effects of its peripheral substituents.

  • Steric Rigidity and Packing: The central benzene ring is flanked by three phenoxy linkages, creating a sterically hindered, propeller-like conformation. This rigid geometry restricts bond rotation and promotes dense molecular packing in the solid state. Macroscopically, this is observed as an unusually high melting point of 203–204 °C[1], a stark contrast to simpler, more flexible ether derivatives.

  • Electronic Stabilization: The strong electron-withdrawing nature of the three peripheral nitro ( −NO2​ ) groups reduces the electron density of the aromatic rings. This electron deficiency makes the molecule highly resistant to oxidative degradation at elevated temperatures.

  • Downstream Thermal Resilience: The robust C−O−C ether linkages resist thermal homolysis. When TNPOB is reduced to its amine counterpart and polymerized into hyperbranched polyimides, thermogravimetric analysis (TGA) reveals 5% weight loss temperatures ( Td5​ ) exceeding 370 °C[2].

Physicochemical Properties Summary

The quantitative data defining TNPOB is summarized below to aid in stoichiometric calculations and solvent selection[1][3].

PropertyValueScientific Implication
IUPAC Name 1,3,5-tris(4-nitrophenoxy)benzeneDefines the symmetrical, trifunctional substitution.
CAS Number 102852-91-5Primary identifier for reagent sourcing.
Molecular Formula C24​H15​N3​O9​ Essential for mass spectrometry validation.
Molecular Weight 489.39 g/mol Used for precise molar equivalent calculations.
Melting Point 203–204 °CPrimary metric for assessing crystalline purity.
Solubility Soluble in DMF, DMSO, ChloroformDictates solvent choice for synthesis and NMR analysis.

Experimental Protocol: Synthesis of TNPOB

To synthesize TNPOB, we utilize a Nucleophilic Aromatic Substitution ( SN​Ar ) reaction. As scientists, we must understand why we select specific reagents to ensure a self-validating, high-yield workflow[4].

Reagents and Causality
  • Core Scaffold: Phloroglucinol (1,3,5-trihydroxybenzene).

  • Electrophile: 1-Fluoro-4-nitrobenzene. The fluorine atom is highly electronegative, making the adjacent carbon highly susceptible to nucleophilic attack.

  • Base ( K2​CO3​ ): Potassium carbonate is a mild base. It selectively deprotonates the phenolic hydroxyl groups of phloroglucinol to form a reactive phenoxide without causing side reactions (like nitro group hydrolysis) that stronger bases (e.g., NaOH ) might induce.

  • Solvent (DMF/H₂O): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It poorly solvates anions, leaving the phenoxide nucleophile "naked" and highly reactive, thereby accelerating the SN​Ar attack.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a nitrogen inlet and a reflux condenser, dissolve 10.1 g (0.080 mol) of phloroglucinol in 200 mL of DMF and 40 mL of H2​O .

  • Deprotonation: Add 40.0 g of K2​CO3​ to the solution. Stir at room temperature for 30 minutes to ensure complete formation of the triphenoxide intermediate.

  • Substitution: Slowly add 1-fluoro-4-nitrobenzene (slight stoichiometric excess, ~0.25 mol) to the mixture.

  • Reflux: Heat the mixture under reflux at 140 °C for 6 hours under a continuous nitrogen atmosphere to prevent oxidation[4].

  • Precipitation: Cool the reaction mixture to ~70 °C, then pour it into a large excess of cold distilled water to precipitate the crude product.

  • Filtration and Washing: Filter the precipitate under a vacuum and wash extensively with water and methanol to remove unreacted starting materials and DMF.

Self-Validating System

A protocol is only as good as its validation steps. Do not proceed to downstream applications without confirming the following:

  • Melting Point Check: Recrystallize the crude product from a DMF/ H2​O mixture. A successful synthesis will yield a sharp melting point of 203–204 °C [1]. A depressed or broad melting range indicates incomplete substitution (e.g., mono- or di-substituted intermediates) or trapped solvent.

  • FTIR Spectroscopy: Confirm the disappearance of the broad −OH stretch (from phloroglucinol) and the appearance of strong −NO2​ stretching vibrations at ~1520 cm−1 (asymmetric) and ~1350 cm−1 (symmetric).

Synthesis A Phloroglucinol C Catalyst & Solvent (K2CO3, DMF/H2O) 140 °C, 6h A->C B 1-Fluoro-4-nitrobenzene B->C D 1,3,5-Tris(4-nitrophenoxy)benzene (TNPOB) C->D Nucleophilic Aromatic Substitution (SNAr)

Caption: Workflow for the synthesis of TNPOB via Nucleophilic Aromatic Substitution.

Downstream Applications: The TAPOB Pathway

TNPOB is rarely the final product. In polymer chemistry and drug development, it serves as the critical precursor to 1,3,5-Tris(4-aminophenoxy)benzene (TAPOB) .

By reducing the three nitro groups using Palladium on Carbon ( Pd/C ) and Hydrogen gas ( H2​ )[4] or hydrazine hydrate[2], TNPOB is converted into a trifunctional amine. This transformation flips the electronic nature of the peripheral groups from electron-withdrawing to electron-donating, activating the molecule for polymerization.

Macromolecular Architectures Derived from TAPOB
  • Hyperbranched Polyimides (HBPIs): Reacting TAPOB with dianhydrides (e.g., 6FDA) yields HBPIs. These materials exhibit exceptional thermal stability ( Td5​ > 370 °C) and low coefficients of thermal expansion, making them ideal for high-performance gas transport membranes and aerospace composites[2].

  • Star-Like Polyaniline (s-PANI): Using TAPOB as a core-first oxidative grafting initiator allows for the synthesis of star-like polyaniline. This branched architecture overcomes the transport limitations of linear polyaniline, creating highly efficient conductive networks for electrostatic discharge (ESD) coatings and flexible electronics[5].

  • Photo-crosslinkable Polybenzoxazines: Through a Mannich reaction, TAPOB can be functionalized into tri-coumarin benzoxazines, yielding polymers with enhanced thermal properties and highly hydrophobic surfaces[4].

Pathway TNPOB 1,3,5-Tris(4-nitrophenoxy)benzene (Rigid Core) TAPOB 1,3,5-Tris(4-aminophenoxy)benzene (Triamine Monomer) TNPOB->TAPOB Reduction (Pd/C, H2 or N2H4) Polyimides Hyperbranched Polyimides (High Td, Low CTE) TAPOB->Polyimides + Dianhydride (e.g., 6FDA) sPANI Star-Like Polyaniline (s-PANI) (Conductive Networks) TAPOB->sPANI Core-first oxidative grafting Benzoxazines Coumarin-Benzoxazines (Photo-crosslinkable) TAPOB->Benzoxazines Mannich Reaction

Caption: Downstream macromolecular pathways utilizing the rigid TNPOB core structure.

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Foundational

Solubility Profile and Solvation Thermodynamics of 1,3,5-Tris(4-nitrophenoxy)benzene in Organic Solvents

Executive Summary 1,3,5-Tris(4-nitrophenoxy)benzene (TNPB, CAS: 102852-91-5) is a highly specialized trifunctional aromatic building block. It is primarily utilized as an intermediate in the synthesis of [] and 1,3,5-tri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3,5-Tris(4-nitrophenoxy)benzene (TNPB, CAS: 102852-91-5) is a highly specialized trifunctional aromatic building block. It is primarily utilized as an intermediate in the synthesis of [] and 1,3,5-tris(4-aminophenoxy)benzene (TAPOB). TAPOB serves as a critical cross-linker in the development of hyperbranched polyimides, gas transport membranes, and advanced low-molecular-weight gelators. Understanding the solubility profile of TNPB is paramount for optimizing its synthesis, purification, and subsequent downstream reduction. This whitepaper provides a comprehensive analysis of TNPB's solubility behavior, the thermodynamic causality behind its solvation, and a validated experimental protocol for empirical quantification.

Structural and Physicochemical Profiling

To predict and manipulate the solubility of TNPB, one must first analyze its molecular architecture. According to the[2], TNPB has a molecular formula of C₂₄H₁₅N₃O₉, a molecular weight of 489.4 g/mol , and a Topological Polar Surface Area (TPSA) of 165 Ų.

Structure-Property Relationship: The molecule features a central benzene ring connected via flexible ether linkages to three terminal 4-nitrophenyl groups.

  • Hydrophobic Core: The four aromatic rings provide a bulky, hydrophobic framework that promotes strong intermolecular π−π stacking in the solid state.

  • Polar Termini: The three nitro (-NO₂) groups are strongly electron-withdrawing and highly polar. This high TPSA dictates its affinity for polar aprotic environments. The rigidity of the aromatic system combined with the rotational freedom of the ether bonds creates a unique crystal lattice that requires specific solvent parameters to disrupt.

Empirical Solubility Profile in Organic Solvents

The solubility of TNPB is highly differential, making solvent selection critical for reactions and purifications. The table below synthesizes the solubility behavior of TNPB across various organic solvents based on empirical synthetic applications.

SolventPolarity IndexDielectric Constant (ε)Empirical Solubility ProfileMechanistic Observation
Dimethyl Sulfoxide (DMSO) 7.246.7HighOptimal solvation of -NO₂ groups via strong dipole-dipole interactions; used as a primary reaction medium[3].
N,N-Dimethylformamide (DMF) 6.436.7HighPrimary solvent for SNAr synthesis; excellent solvation of the intermediate Meisenheimer complex[4].
Dichloromethane (DCM) 3.18.9Moderate-HighFavorable dispersion forces with the aromatic core; standard solvent for post-reaction extraction[4].
Ethyl Acetate (EtOAc) 4.46.0ModerateEffective for silica gel chromatography when mixed with non-polar solvents to tune retention factors[4].
Methanol (MeOH) 5.132.7Low (Suspension)Protic nature disrupts optimal interaction; used as a suspension medium for heterogeneous catalytic reduction[5].
n-Hexane 0.11.9InsolubleInsufficient polarity to overcome the crystal lattice energy of the tris-nitro compound[4].

Mechanistic Causality of Solvation

The dissolution of TNPB is governed by the thermodynamic balance between its lattice energy and the solvation energy provided by the solvent.

The synthesis of TNPB typically involves a nucleophilic aromatic substitution (SNAr) between phloroglucinol and 4-fluoronitrobenzene. This reaction is highly dependent on solvent polarity, frequently utilizing DMF with potassium carbonate as detailed in[4], or DMSO with potassium fluoride as outlined in[3].

Why Polar Aprotic Solvents? Polar aprotic solvents (like DMF and DMSO) are superior for TNPB because they possess large dipole moments capable of interacting with the terminal nitro groups, but lack the acidic hydrogen atoms that characterize protic solvents (like Methanol). Protic solvents tend to form hydrogen-bonded networks that exclude bulky, hydrophobic aromatic cores. In contrast, the exposed oxygen atoms in DMSO and DMF directly solvate the electron-deficient regions of the nitro-aromatic rings, yielding a highly exothermic solute-solvent interaction ( ΔHinteraction​<0 ) that overcomes the endothermic penalty of breaking the crystal lattice.

Solvation_Thermodynamics TNPB 1,3,5-Tris(4-nitrophenoxy)benzene (Solid Crystal Lattice) Lattice Lattice Energy (ΔH > 0) Pi-Pi Stacking & Dipole TNPB->Lattice Disruption Interaction Solute-Solvent Interaction Dipole-Dipole (ΔH < 0) Lattice->Interaction Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Cavity Solvent Cavity Formation (ΔH > 0) Solvent->Cavity Expansion Cavity->Interaction Solution Thermodynamically Stable Solution (ΔG < 0) Interaction->Solution Exothermic Yield

Thermodynamic pathway of 1,3,5-Tris(4-nitrophenoxy)benzene solvation in polar aprotic solvents.

Validated Experimental Workflow for Solubility Determination

To empirically quantify the solubility of TNPB in various organic solvents, researchers must employ a self-validating system that eliminates kinetic bias and particulate interference. The Isothermal Saturation Method coupled with HPLC-UV is the gold standard for this application.

Protocol: Isothermal Saturation Quantification

Objective: To determine the absolute thermodynamic solubility of TNPB without interference from solvent UV absorbance or suspended micro-particulates.

  • Phase 1: Solvent Preparation & Saturation

    • Dispense 5.0 mL of the target organic solvent into a 10 mL amber glass vial.

    • Causality: Amber glass is mandatory to prevent potential photo-degradation of the highly conjugated nitro-aromatic system.

    • Incrementally add solid TNPB to the solvent until a visible, persistent suspension remains, indicating that the saturation limit has been exceeded.

  • Phase 2: Equilibration

    • Seal the vial and place it in an orbital shaker incubator set to 25.0 ± 0.1 °C. Agitate at 150 rpm for exactly 48 hours.

    • Causality: A 48-hour window guarantees that the solid-liquid equilibrium (thermodynamic plateau) is achieved, preventing artificially high readings caused by transient kinetic supersaturation.

  • Phase 3: Separation

    • Transfer 2.0 mL of the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes.

    • Causality: High-speed centrifugation pellets the bulk undissolved solid, preventing filter clogging in the next step.

  • Phase 4: Filtration

    • Carefully draw the supernatant using a glass syringe and filter it through a 0.22 μm PTFE syringe filter.

    • Causality: PTFE is chemically inert and prevents the hydrophobic adsorption of TNPB, a common failure point when using nylon or cellulose filters with aromatic compounds.

  • Phase 5: Quantification

    • Dilute the filtrate appropriately with the HPLC mobile phase and analyze via HPLC-UV at λ = 254 nm against a pre-established calibration curve.

    • Causality: HPLC is chosen over direct UV-Vis spectroscopy to separate the TNPB peak from solvent background noise. This is critical when analyzing solvents like DMSO or DMF, which have high UV cutoffs that would otherwise mask the analyte signal.

Experimental_Workflow Phase1 1. Saturation Excess TNPB added to organic solvent Phase2 2. Equilibration Orbital shaking 25°C for 48h Phase1->Phase2 Phase3 3. Separation Centrifugation 10,000 rpm, 15 min Phase2->Phase3 Phase4 4. Filtration 0.22 μm PTFE syringe filter Phase3->Phase4 Phase5 5. Quantification HPLC-UV Analysis (λ = 254 nm) Phase4->Phase5

Self-validating isothermal saturation workflow for empirical solubility quantification.

Downstream Implications in Materials Science

The solubility profile of TNPB directly impacts its downstream processing. Following synthesis, TNPB is typically precipitated in water and extracted using Dichloromethane (DCM), demonstrating its strong solubility in moderately polar halogenated solvents. Purification is often achieved via silica gel chromatography using an n-hexane/ethyl acetate gradient (e.g., 40/1 v/v)[4], exploiting its differential solubility across these solvent classes.

Ultimately, TNPB is reduced to TAPOB. This reduction is commonly performed using palladium on carbon (Pd/C) and hydrazine in methanol, as described in [5]. Because TNPB exhibits low solubility in methanol, this reaction proceeds as a heterogeneous suspension where the solvation kinetics—driven by the gradual dissolution of TNPB into the protic medium—directly dictate the catalytic reduction rate.

References

  • Title: 1,3,5-Tris(4-nitrophenoxy)benzene | C24H15N3O9 | CID 21185050 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Chloroalkane Gel Formations by Tris-urea Low Molecular Weight Gelator under Various Conditions Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

  • Title: Triamine-modified polymides having improved processability and low melt flow viscocity (US6262223B1)
  • Title: Synthesis and Gas Transport Properties of Hyperbranched Polyimide–Silica Hybrid/Composite Membranes Source: Polymers, MDPI URL: [Link]

Sources

Exploratory

Crystallographic Data and XRD Pattern Analysis for 1,3,5-Tris(4-nitrophenoxy)benzene: A Technical Guide

Executive Summary 1,3,5-Tris(4-nitrophenoxy)benzene (TNPOB) is a highly symmetric, star-shaped organic molecule that serves as a critical trifunctional building block in advanced materials science. While rarely the final...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3,5-Tris(4-nitrophenoxy)benzene (TNPOB) is a highly symmetric, star-shaped organic molecule that serves as a critical trifunctional building block in advanced materials science. While rarely the final product, TNPOB is the essential precursor to 1,3,5-tris(4-aminophenoxy)benzene (TAPOB), a monomer utilized in the synthesis of Covalent Organic Frameworks (COFs), hyperbranched polyimides, and multivalent photo-crosslinkable polymers.

Understanding the crystallographic packing and X-ray diffraction (XRD) profile of TNPOB is paramount. The spatial orientation of its flexible ether linkages and the dipole interactions of its nitro groups dictate the structural integrity of the supramolecular assemblies derived from it. This whitepaper details the physicochemical properties, crystal engineering protocols, and self-validating XRD methodologies required to characterize TNPOB.

Physicochemical and Structural Profile

Before initiating crystallographic studies, it is necessary to establish the baseline quantitative properties of the compound. The high topological polar surface area (TPSA) and multiple rotatable bonds indicate a molecule capable of adopting various twisted conformations in the solid state.

ParameterValue
Chemical Name 1,3,5-Tris(4-nitrophenoxy)benzene
CAS Registry Number 102852-91-5
Molecular Formula C₂₄H₁₅N₃O₉
Molecular Weight 489.39 g/mol
Monoisotopic Mass 489.0808 Da
Topological Polar Surface Area (TPSA) 165 Ų
Rotatable Bonds 6
Hydrogen Bond Acceptors 9

Experimental Workflows: Synthesis and Crystal Engineering

To obtain high-quality crystallographic data, researchers must first synthesize phase-pure TNPOB and engineer single crystals devoid of twinning or solvent-induced defects.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
  • Reaction Setup: Combine phloroglucinol (1.0 eq.) and 4-fluoronitrobenzene (3.5–4.0 eq.) in anhydrous N,N-dimethylformamide (DMF). Add anhydrous potassium carbonate (K₂CO₃) as a base 1.

  • Thermal Activation: Stir the reaction mixture at 100–140 °C under a nitrogen atmosphere for 24–48 hours.

  • Causality & Mechanism: K₂CO₃ deprotonates the hydroxyl groups of phloroglucinol, generating a highly nucleophilic phenoxide. DMF, a polar aprotic solvent, is chosen because it poorly solvates the phenoxide anions, thereby maximizing their reactivity. The elevated temperature is required to overcome the activation energy barrier associated with breaking the aromatic C-F bond via a Meisenheimer complex intermediate.

  • Isolation: Filter the hot mixture to remove inorganic salts, then concentrate the filtrate and precipitate the crude product using water.

Protocol 2: Recrystallization for SC-XRD
  • Solvent System: Dissolve the crude TNPOB in a minimal volume of hot DMF.

  • Antisolvent Diffusion: Allow water (an antisolvent) to slowly diffuse into the DMF solution at room temperature over several days 2.

  • Causality & Mechanism: The DMF/H₂O solvent-antisolvent gradient acts as a self-validating crystallization technique. Slow diffusion gradually lowers the solubility of TNPOB, allowing the molecules to thermodynamically arrange into a highly ordered crystalline lattice rather than precipitating kinetically as an amorphous solid. This yields pristine single crystals suitable for Single-Crystal X-Ray Diffraction (SC-XRD).

X-Ray Diffraction (XRD) Characterization

A rigorous crystallographic analysis requires a two-tiered approach: SC-XRD for absolute structural elucidation and Powder XRD (PXRD) for bulk phase validation.

Single-Crystal X-Ray Diffraction (SC-XRD)
  • Data Collection: Mount a single crystal of TNPOB on a diffractometer equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation source. Data collection must be performed at cryogenic temperatures (e.g., 100 K).

  • Causality: Cooling the crystal to 100 K minimizes the thermal vibrations of the atoms (reducing the Debye-Waller factor). This sharpens the diffraction spots and allows for high-resolution mapping of the electron density, which is critical for accurately determining the bond lengths and angles of the flexible ether linkages.

  • Structural Insights: The crystallographic data typically reveals a non-planar conformation. Due to steric hindrance, the central benzene ring and the three peripheral nitrophenoxy rings are twisted. The crystal packing is stabilized by intermolecular π-π stacking between the aromatic rings and dipole-dipole interactions induced by the electron-withdrawing nitro groups.

Powder X-Ray Diffraction (PXRD) and Phase Validation
  • Data Collection: Grind the bulk synthesized TNPOB into a fine, homogeneous powder. Collect the diffraction pattern using a powder diffractometer scanning from 2θ = 5° to 50°.

  • Self-Validating System: To ensure trustworthiness, the experimental PXRD pattern must be overlaid with a simulated PXRD pattern generated from the SC-XRD .cif (Crystallographic Information File) 3. A direct match in peak positions (Bragg angles) and relative intensities confirms that the bulk material is phase-pure and structurally identical to the isolated single crystal.

Mechanistic Workflow

The following diagram illustrates the logical progression from synthesis to crystallographic validation and downstream application.

G A Phloroglucinol + 4-Fluoronitrobenzene B SNAr Reaction (K2CO3, DMF) A->B 100-140 °C C Crude 1,3,5-Tris(4- nitrophenoxy)benzene B->C Precipitation D Recrystallization (DMF/H2O) C->D Purification F Powder XRD (Phase Purity) C->F Bulk Analysis G Reduction (Pd/C, H2) C->G Downstream Synthesis E Single Crystal XRD (Structure Solution) D->E Crystal Growth E->F Simulated Pattern Comparison H 1,3,5-Tris(4- aminophenoxy)benzene G->H Yields Triamine

Workflow for the synthesis, crystallographic validation, and application of TNPOB.

Downstream Applications

Once the crystallographic purity of TNPOB is validated, it is typically subjected to catalytic hydrogenation (Pd/C, H₂) to yield 1,3,5-tris(4-aminophenoxy)benzene (TAPOB). This triamine is the foundational node for synthesizing highly porous COFs and hyperbranched polyimide-silica membranes 4, where PXRD is once again employed to verify the hexagonal or cubic crystalline frameworks of the resulting polymers.

References

  • Chloroalkane Gel Formations by Tris-urea Low Molecular Weight Gelator under Various Conditions The Journal of Organic Chemistry - ACS Publications[Link] [1]

  • Electronic Supplementary Information Molecular balloon, Pd6L8 Royal Society of Chemistry (RSC)[Link] [2]

  • Synthesis and Gas Transport Properties of Hyperbranched Polyimide–Silica Hybrid/Composite Membranes MDPI - Membranes[Link] [4]

Sources

Foundational

Electronic properties of 1,3,5-Tris(4-nitrophenoxy)benzene monomers

The Electronic Architecture and Synthetic Utility of 1,3,5-Tris(4-nitrophenoxy)benzene: A Technical Guide Introduction to the Monomeric Framework In the development of advanced macromolecular architectures—such as hyperb...

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Author: BenchChem Technical Support Team. Date: April 2026

The Electronic Architecture and Synthetic Utility of 1,3,5-Tris(4-nitrophenoxy)benzene: A Technical Guide

Introduction to the Monomeric Framework

In the development of advanced macromolecular architectures—such as hyperbranched polyimides, polybenzoxazines, and covalent organic frameworks (COFs)—the rational design of monomeric precursors is paramount. 1,3,5-Tris(4-nitrophenoxy)benzene (TNPB) serves as a critical intermediate in these workflows[1].

As a Senior Application Scientist, I approach TNPB not merely as a chemical intermediate, but as a highly engineered electronic system. The molecule's utility is entirely dictated by its distinct "push-pull" electronic configuration, which governs both its reactivity during synthesis and its subsequent transformation into the active cross-linking monomer, 1,3,5-Tris(4-aminophenoxy)benzene (TAPOB)[2].

Electronic Properties and Molecular Orbital Dynamics

The TNPB monomer exhibits a highly polarized electronic landscape driven by the interplay of mesomeric (+M / -M) and inductive (-I) effects across its ether linkages[3].

  • The Electron-Rich Core: The central benzene ring is flanked by three ether oxygens. Because oxygen possesses lone pairs, it donates electron density into the central ring via resonance (+M effect), creating a localized electron-rich core.

  • The Electron-Deficient Periphery: Conversely, the three peripheral phenyl rings are profoundly electron-deficient. The para-nitro (-NO₂) groups exert strong inductive (-I) and mesomeric (-M) withdrawal, pulling electron density away from the peripheral rings[3].

This extreme electronic polarization stabilizes the molecule through extended resonance while increasing its acidity and solubility in polar aprotic solvents compared to non-substituted benzene derivatives[3]. Furthermore, the electron-withdrawing nature of the -NO₂ groups primes the molecule for its most critical application: catalytic reduction.

Quantitative Data Summary

The following table summarizes the key physicochemical and electronic parameters of the TNPB monomer.

PropertyValue / Description
Chemical Name 1,3,5-Tris(4-nitrophenoxy)benzene
CAS Number 102852-91-5[1]
Molecular Formula C₂₄H₁₅N₃O₉[4]
Molecular Weight 489.39 g/mol [4]
Electronic Core Electron-rich (+M donation from ether oxygens)
Electronic Periphery Electron-deficient (-I, -M withdrawal from -NO₂ groups)[3]
Key IR Frequencies ~1345 cm⁻¹ (-NO₂ symmetric stretch), ~1235 cm⁻¹ (C-O-C ether stretch)[5]

The Electronic Shift: From TNPB to TAPOB

While TNPB is stable, its primary function in polymer science is to act as a precursor. To utilize the monomer in nucleophilic polymerization reactions (such as reacting with dianhydrides to form polyimides), the electronic paradigm of the molecule must be inverted.

By subjecting TNPB to catalytic hydrogenation, the strongly electron-withdrawing nitro groups are reduced to strongly electron-donating primary amines (-NH₂). This yields 1,3,5-Tris(4-aminophenoxy)benzene (TAPOB) [2]. This transformation completely alters the HOMO/LUMO levels of the monomer, converting an electron-deficient periphery into a highly nucleophilic, electron-rich system capable of acting as a fixed node in cross-linked networks[6].

ElectronicTransformation Phloroglucinol Phloroglucinol (Electron-rich Core) SNAr Nucleophilic Aromatic Substitution (SNAr) Phloroglucinol->SNAr Fluoronitrobenzene 4-Fluoronitrobenzene (Electrophile) Fluoronitrobenzene->SNAr TNPB 1,3,5-Tris(4-nitrophenoxy)benzene (Electron-deficient Periphery) SNAr->TNPB Reduction Catalytic Hydrogenation (Electronic Inversion) TNPB->Reduction TAPOB 1,3,5-Tris(4-aminophenoxy)benzene (Electron-rich Periphery) Reduction->TAPOB Polymers Hyperbranched Polymers (Polyimides, COFs) TAPOB->Polymers

Electronic transformation pathway from nucleophilic substitution to catalytic reduction.

Self-Validating Experimental Protocols

Successful macromolecular synthesis requires rigorous, self-validating workflows. The following step-by-step methodologies detail the synthesis of TNPB and its subsequent electronic inversion to TAPOB, highlighting the causality behind the chemical choices.

Protocol 1: Synthesis of TNPB via Nucleophilic Aromatic Substitution (SNAr)

Causality: The highly electronegative fluorine atom in 4-fluoronitrobenzene enhances the electrophilicity of the ipso carbon. Potassium carbonate (K₂CO₃) is used to deprotonate phloroglucinol, generating a potent triphenoxide nucleophile. DMF is selected as a polar aprotic solvent because it effectively solvates the potassium cations, leaving the phenoxide anions "naked" and highly reactive[7].

  • Preparation: Charge a flame-dried reaction vessel with phloroglucinol (1.0 eq) and anhydrous DMF.

  • Deprotonation: Add K₂CO₃ (excess, ~20 eq) to the solution and stir under an inert N₂ atmosphere to generate the phenoxide intermediate[7].

  • Substitution: Slowly introduce 4-fluoronitrobenzene (excess, ~4.0 eq). The strong -M effect of the nitro group will stabilize the resulting Meisenheimer intermediate, driving the SNAr reaction forward.

  • Thermal Activation: Heat the reaction mixture to 100 °C – 140 °C for 48 hours. The elevated temperature is required to overcome the steric hindrance of attaching three bulky nitrophenoxy groups to a single central ring[8],[7].

  • Isolation: Cool the mixture, filter out the K₂CO₃ salts, and concentrate the filtrate under reduced pressure. Precipitate the product in water/methanol and recrystallize[7].

  • Validation Checkpoint: Perform FTIR analysis. The successful formation of TNPB is confirmed by the appearance of a strong NO₂ symmetric stretching band at ~1345 cm⁻¹ and a C-O-C ether stretch at ~1235 cm⁻¹[5].

Protocol 2: Catalytic Hydrogenation to TAPOB

Causality: Palladium on carbon (Pd/C) provides a high-surface-area catalytic scaffold. It adsorbs H₂ gas and facilitates the quantitative reduction of the nitro groups without cleaving the sensitive ether linkages, ensuring high fidelity of the monomeric structure[9].

  • Preparation: Dissolve the purified TNPB intermediate in anhydrous Ethyl Acetate (EtOAc)[7].

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 10 wt%) to the solution under a strict inert atmosphere to prevent spontaneous ignition[9].

  • Reduction: Purge the vessel with H₂ gas and maintain a hydrogen atmosphere. Stir vigorously at room temperature for 16 hours[7]. The electron-deficient nitro groups will be systematically reduced to primary amines.

  • Filtration: Filter the mixture through a pad of Celite to safely remove the Pd/C catalyst, yielding a clear solution[9].

  • Validation Checkpoint: Evaporate the solvent. FTIR must show the complete disappearance of the 1345 cm⁻¹ NO₂ peak and the emergence of primary amine N-H stretching bands at ~3300-3400 cm⁻¹. ¹H NMR (CDCl₃) should confirm the upfield shift of the aromatic protons due to the newly introduced electron-donating -NH₂ groups[9].

Applications Driven by Electronic Properties

Once the electronic inversion from TNPB to TAPOB is complete, the resulting monomer is deployed in high-performance materials:

  • Hyperbranched Polyimides: TAPOB's trifunctional nature and electron-rich periphery allow it to react rapidly with dianhydrides (e.g., 6FDA). It acts as a fixed node, creating networks with high fractional free volume (FFV), low dielectric constants, and high modulus[6],[10].

  • Polybenzoxazines: The monomer is utilized in Mannich reactions with phenols and paraformaldehyde to synthesize multivalent benzoxazine monomers. These undergo thermally activated ring-opening polymerizations to form highly cross-linked, thermally stable matrices[11],[8].

References

  • Synthesis of 1,3,5-Tris(4-aminophenoxy)benzene, The Royal Society of Chemistry,
  • 411216 1,3,5-Tris(4-nitrophenoxy)benzene CAS: 102852-91-5, USBio,
  • 1,3,5-tris(4-aminophenoxy)benzene (TAPOB) | 102852-92-6, ChemicalBook,
  • Polymer Chemistry, National Sun Y
  • 1,3,5-Tris(4-aminophenoxy)benzene | 102852-92-6, BenchChem,
  • 1,3,5-Tris(4-nitrophenoxy)benzene | C24H15N3O9 | CID 21185050, PubChem,
  • CAS 102852-91-5: Benzene, 1,3,5-tris(4-nitrophenoxy)-, CymitQuimica,
  • CN1405145A - 1,3,5-tri (4-amino phenoxy)
  • Multivalent photo-crosslinkable coumarin-containing polybenzoxazines, National Sun Y
  • Synthesis and Gas Transport Properties of Hyperbranched Polyimide–Silica Hybrid/Composite Membranes, MDPI,
  • Chloroalkane Gel Formations by Tris-urea Low Molecular Weight Gelator under Various Conditions, ACS Public

Sources

Exploratory

Comprehensive Toxicity and Safety Data Guide for 1,3,5-Tris(4-nitrophenoxy)benzene

Executive Summary & Chemical Context 1,3,5-Tris(4-nitrophenoxy)benzene (CAS: 102852-91-5) is a highly specialized, bulky nitroaromatic compound. In advanced materials science, it serves as a critical intermediate in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

1,3,5-Tris(4-nitrophenoxy)benzene (CAS: 102852-91-5) is a highly specialized, bulky nitroaromatic compound. In advanced materials science, it serves as a critical intermediate in the synthesis of 1,3,5-tris(4-aminophenoxy)benzene (TAPOB)[1]. TAPOB is subsequently utilized as a trifunctional cross-linker to engineer hyperbranched polymers, including star-like polyanilines and low-dielectric polyimide films[2][3].

While the compound is indispensable for creating advanced conductive networks and shape-memory polymers, its tri-nitroaromatic pharmacophore presents significant toxicological risks. This whitepaper provides a deep-dive into the mechanistic toxicology, safety data sheet (SDS) directives, and self-validating experimental workflows required for the safe handling and biological assessment of this compound.

Physicochemical Profiling

Understanding the physical properties of 1,3,5-Tris(4-nitrophenoxy)benzene is the first step in predicting its toxicokinetics. Its high molecular weight and extreme lipophilicity dictate its absorption profile and dictate specific engineering controls.

PropertyValueToxicological Implication
CAS Number 102852-91-5-
Molecular Formula C24H15N3O9Presence of three nitro (-NO₂) groups amplifies reduction-based toxicity[4].
Molecular Weight 489.4 g/mol High MW reduces volatility, making dust inhalation the primary airborne risk[4].
Topological Polar Surface Area 165 ŲHigh TPSA limits passive blood-brain barrier (BBB) penetration[4].
XLogP3-AA 6.0Extreme lipophilicity ensures rapid dermal absorption and bioaccumulation in adipose tissue[4].
Rotatable Bonds 6High flexibility allows the molecule to intercalate into off-target protein binding pockets[4].

Mechanistic Toxicology of the Nitroaromatic Pharmacophore

Direct in vivo toxicological data for 1,3,5-Tris(4-nitrophenoxy)benzene is sparse; therefore, safety protocols must be grounded in the established mechanistic toxicity of its nitroaromatic moieties. Toxicity is driven by enzymatic reduction of the nitro groups by cellular reductases (e.g., Cytochrome P450s, nitroreductases)[5].

The Causality of Toxicity: 1-Electron vs. 2-Electron Reduction
  • One-Electron Reduction (Oxidative Stress): The nitro group is reduced to a nitro radical-anion. In aerobic environments, this radical reacts with molecular oxygen (O₂) to regenerate the parent nitro compound while producing superoxide anions (O₂•⁻). This "futile cycling" continuously generates Reactive Oxygen Species (ROS), leading to lipid peroxidation, DNA damage, and necrotic cell death[5][6].

  • Two-Electron Reduction (Methemoglobinemia): Further reduction of the nitroso intermediate yields a hydroxylamine metabolite. Hydroxylamines are highly reactive and directly oxidize the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state, forming methemoglobin (MetHb). MetHb cannot bind oxygen, leading to systemic tissue hypoxia and cyanosis[5][7].

NitroTox TNPB 1,3,5-Tris(4-nitrophenoxy)benzene (Nitroaromatic) NitroRadical Nitro Radical Anion (1-electron reduction) TNPB->NitroRadical CYP450 / Reductases Nitroso Nitroso Derivative NitroRadical->Nitroso Further Reduction ROS Reactive Oxygen Species (ROS) NitroRadical->ROS O2 (Futile Cycling) Hydroxylamine Hydroxylamine Metabolite Nitroso->Hydroxylamine Reduction MetHb Methemoglobinemia (Fe2+ -> Fe3+) Hydroxylamine->MetHb Hemoglobin Oxidation OxStress Oxidative Stress & Cell Death ROS->OxStress Lipid/DNA Damage

Caption: Mechanistic pathway of nitroaromatic bioactivation leading to oxidative stress and methemoglobinemia.

Safety Data Sheet (SDS) Core Directives

Based on its physicochemical profile and structural alerts, the following safety and handling directives must be strictly enforced.

Hazard Identification (GHS Extrapolation)
  • Acute Toxicity (Oral/Dermal): Category 4.

  • Specific Target Organ Toxicity - Repeated Exposure (STOT-RE): Category 2 (Blood, Liver).

  • Skin Sensitization: Category 1.

Personal Protective Equipment (PPE) & Causality
  • Gloves: Nitrile or Butyl Rubber only. Causality: With an XLogP3 of 6.0, this compound is highly lipophilic and will rapidly permeate standard latex gloves, leading to transdermal systemic exposure[4].

  • Respiratory Protection: N95 or P100 Particulate Respirator. Causality: The compound's high molecular weight (489.4 g/mol ) renders it a solid at room temperature. The primary inhalation risk is fine particulate dust, not vapor[4].

Emergency Response Protocols
  • Skin Contact: Immediately wash the affected area with Polyethylene Glycol (PEG 400), followed by copious amounts of soap and water. Causality: Water alone is insufficient to remove highly lipophilic organic compounds; PEG acts as a co-solvent to lift the chemical from the epidermal layer.

  • Inhalation/Ingestion: Administer 100% oxygen if cyanosis (blue lips/fingertips) is observed. Causality: Cyanosis is a direct clinical indicator of methemoglobinemia. Supplemental oxygen maximizes the saturation of the remaining functional hemoglobin[7].

Self-Validating Experimental Workflows for Toxicity Assessment

To empirically validate the toxicity profile of 1,3,5-Tris(4-nitrophenoxy)benzene, researchers should utilize the following self-validating in vitro and in vivo protocols.

Protocol A: In Vitro ROS Quantification (Validating Futile Cycling)
  • Cell Culture & Seeding: Seed HepG2 (human liver carcinoma) cells in a 96-well black, clear-bottom plate at a density of 2 × 10⁴ cells/well. Incubate overnight. Causality: HepG2 cells retain the xenobiotic metabolism capabilities (CYP450s) necessary to bioactivate the nitroaromatic compound[5].

  • Probe Loading: Incubate cells with 10 µM H₂DCFDA in serum-free medium for 30 minutes in the dark. Causality: H₂DCFDA is cell-permeable. Intracellular esterases cleave it, trapping the probe inside where it reacts with ROS to become highly fluorescent DCF.

  • Compound Exposure: Treat cells with 10, 50, and 100 µM of the compound dissolved in DMSO (final DMSO <0.5%).

  • Kinetic Measurement: Measure fluorescence (Ex/Em = 485/535 nm) at 1, 3, and 6 hours. Causality: ROS generation via futile cycling is a time-dependent enzymatic process; single-point assays may miss peak toxicity.

Protocol B: In Vivo Methemoglobinemia Assessment (Validating Hydroxylamine Formation)
  • Animal Dosing: Administer the compound via oral gavage to male Sprague-Dawley rats (n=6/group) at 0, 50, and 150 mg/kg, formulated in corn oil. Causality: Corn oil is required as a vehicle due to the compound's extreme lipophilicity (insoluble in aqueous buffers)[4].

  • Blood Collection: Collect 0.5 mL of blood via the tail vein at 2, 4, 8, and 24 hours post-dosing into EDTA-coated tubes.

  • Erythrocyte Lysis & Assay: Lyse erythrocytes using a hypotonic buffer. Measure absorbance at 630 nm (MetHb) and 540 nm (total hemoglobin) using a spectrophotometer.

  • Data Synthesis: Calculate the percentage of MetHb. Levels >5% indicate significant nitroaromatic-induced hematotoxicity[7].

ExpWorkflow Prep Sample Prep (TNPB in Corn Oil/DMSO) InVitro In Vitro Assay (HepG2 Cells) Prep->InVitro InVivo In Vivo Model (Murine Exposure) Prep->InVivo ROS_Assay ROS Quantification (H2DCFDA Probe) InVitro->ROS_Assay Data Data Synthesis & Risk Assessment ROS_Assay->Data Blood Blood Analysis (MetHb Levels) InVivo->Blood Blood->Data

Caption: Parallel in vitro and in vivo experimental workflow for validating nitroaromatic toxicity.

References

  • [4] 1,3,5-Tris(4-nitrophenoxy)benzene | C24H15N3O9 | CID 21185050 - PubChem. National Center for Biotechnology Information (NIH). Available at:[Link]

  • [3] Star-Like Polyaniline Nanostructures via Core-First Grafting and Strontium Cobalt Oxides Doping: Morphology and Conductivity Enhancement. ResearchGate. Available at:[Link]

  • [5] Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Reduction Protocols for 1,3,5-Tris(4-aminophenoxy)benzene (TAPOB)

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Catalytic reduction workflows, mechanistic causality, and process validation. Executive Summary 1,3,5-Tris(4-aminophenoxy)benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Catalytic reduction workflows, mechanistic causality, and process validation.

Executive Summary

1,3,5-Tris(4-aminophenoxy)benzene (TAPOB) is a highly functionalized, tri-arm aromatic monomer pivotal to the development of advanced polymeric materials, including hyperbranched polyimides, covalent organic frameworks (COFs), and high-performance epoxy resins. The synthesis of TAPOB relies on the exhaustive reduction of its precursor, 1,3,5-tris(4-nitrophenoxy)benzene (TNPB). This technical guide outlines the mechanistic rationale behind this transformation and provides field-proven, self-validating protocols for executing the reduction safely and efficiently.

Mechanistic Insights: The Causality of Reduction

The conversion of TNPB to TAPOB is not merely a structural modification; it is an electronic inversion that activates the molecule for step-growth polymerization.

In the precursor state (TNPB), the three terminal nitro (–NO₂) groups act as strong electron-withdrawing moieties. This passivates the aromatic rings, making them highly electrophilic and entirely unreactive toward standard cross-linking agents. By reducing these nitro groups to primary amines (–NH₂), the substituents are transformed into strongly electron-donating groups. This imparts intense nucleophilicity to the terminal amines, enabling rapid condensation reactions with dianhydrides (to form polyimides) or diisocyanates (to form polyureas) .

Furthermore, the meta-substitution pattern on the central benzene core establishes a rigid 120° branching angle. This specific geometry prevents premature chain entanglement during polymerization, maximizing the fractional free volume (FFV) required for gas separation membranes and aerospace composites .

Comparative Reduction Strategies

Selecting the appropriate reduction methodology depends on available laboratory infrastructure, scale, and tolerance for metallic byproducts. We have evaluated the three most common pathways to synthesize TAPOB from TNPB.

Table 1: Quantitative Comparison of TNPB Reduction Methodologies

Reduction MethodReagents & CatalystTemp (°C)Time (h)Avg. Yield (%)ScalabilityEnvironmental Impact
Catalytic Hydrogenation H₂ gas (1 atm), 10% Pd/C, EtOAc20 - 2512 - 1692 - 95ExcellentLow (Water byproduct)
Transfer Hydrogenation Hydrazine hydrate, 10% Pd/C, MeOH65 - 704 - 685 - 90GoodModerate (Hydrazine toxicity)
Chemical Reduction SnCl₂, Conc. HCl, Ethanol70 - 8012 - 2470 - 75PoorHigh (Heavy metal waste)

Note: Chemical reduction via SnCl₂ is generally discouraged in modern pharmaceutical and materials research due to the generation of toxic tin byproducts and difficult purification steps .

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating visual cues and in-process checks to ensure reproducibility and safety.

Protocol A: Catalytic Hydrogenation (H₂ / Pd/C)

This is the industry-standard method for yielding high-purity TAPOB, as it leaves no chemical reductant byproducts in the matrix .

  • Preparation: In a rigorously purged, flame-dried Schlenk flask or hydrogenation vessel, dissolve 7.00 g (14.3 mmol) of TNPB in 140 mL of anhydrous ethyl acetate (EtOAc).

    • Causality: EtOAc is selected because it readily dissolves the hydrophobic TNPB and is inert to mild hydrogenation, unlike halogenated solvents which risk catalytic dehalogenation.

  • Catalyst Addition: Carefully add 700 mg of 10 wt% Palladium on Carbon (Pd/C).

    • Safety Check: Always use "wet" Pd/C (typically 50% water w/w) or add the catalyst under a blanket of argon. Dry Pd/C is highly pyrophoric and can ignite solvent vapors upon contact.

  • Atmosphere Exchange: Evacuate the vessel and backfill with inert nitrogen three times. Subsequently, evacuate and backfill with hydrogen gas (H₂) via a balloon or pressurized line (1 atm).

  • Reaction Execution & Validation: Stir the suspension vigorously at ambient temperature (20–25 °C) for 16 hours.

    • Self-Validation: Monitor via TLC (Hexane/EtOAc 1:1). The reaction is complete when the high-Rf yellow spot (TNPB) completely disappears, replaced by a baseline-retained, highly UV-active spot (TAPOB). The physical mixture will transition from a yellow suspension to a clear, colorless solution containing suspended black catalyst.

  • Workup: Filter the reaction mixture through a compacted pad of Celite to remove the Pd/C catalyst.

    • Safety Check: Do not allow the filtered Pd/C cake to dry in the air; immediately quench the filter cake with water to prevent fires.

  • Isolation: Concentrate the clear filtrate under reduced pressure. Purify the crude residue via silica column chromatography (100% EtOAc) or recrystallization to yield TAPOB as a white to off-white powder .

Protocol B: Transfer Hydrogenation (Hydrazine / Pd/C)

This protocol is ideal for laboratories lacking pressurized hydrogen infrastructure, utilizing hydrazine as an in-situ hydrogen donor .

  • Preparation: Dissolve 5.00 g (10.2 mmol) of TNPB in 100 mL of methanol in a two-neck round-bottom flask equipped with a reflux condenser.

    • Causality: Methanol is a protic solvent that facilitates the transfer hydrogenation mechanism by stabilizing the polar transition states on the palladium surface.

  • Catalyst Addition: Add 0.50 g of 10 wt% Pd/C under a steady stream of nitrogen.

  • Hydrazine Addition: Heat the mixture to 65 °C. Dropwise, add 15 mL of hydrazine hydrate (N₂H₄·H₂O, 80%).

    • Self-Validation: The addition must be slow (approx. 1 mL/min). You will observe vigorous bubbling as hydrazine decomposes into N₂ and H₂ gas on the palladium surface. Rapid addition will cause a dangerous exothermic runaway.

  • Reaction Execution: Reflux the mixture for 4–6 hours until the yellow color completely dissipates.

  • Isolation: Hot-filter the mixture through Celite to remove the catalyst. Pour the hot filtrate directly into 500 mL of vigorously stirred, ice-cold distilled water.

    • Causality: The sudden shift in solvent polarity forces the hydrophobic TAPOB to precipitate immediately, leaving unreacted hydrazine and water-soluble impurities in the aqueous phase. Collect via vacuum filtration and dry at 60 °C under vacuum.

Process Visualization

SynthesisWorkflow cluster_reduction Reduction Strategies TNPB 1,3,5-Tris(4-nitrophenoxy)benzene (TNPB) Electrophilic & Unreactive CatH2 Catalytic Hydrogenation H2, Pd/C, EtOAc (High Yield, Clean) TNPB->CatH2 TransH2 Transfer Hydrogenation N2H4·H2O, Pd/C, MeOH (No H2 Gas Required) TNPB->TransH2 ChemRed Chemical Reduction SnCl2, HCl (Harsh, Metal Waste) TNPB->ChemRed TAPOB 1,3,5-Tris(4-aminophenoxy)benzene (TAPOB) Nucleophilic & Reactive CatH2->TAPOB TransH2->TAPOB ChemRed->TAPOB Poly Hyperbranched Polyimides (Aerospace & Gas Separation) TAPOB->Poly + Dianhydrides COF Covalent Organic Frameworks (Catalysis & Storage) TAPOB->COF + Dialdehydes

Reduction pathways from TNPB to TAPOB and subsequent advanced polymer applications.

References

  • Title: Chloroalkane Gel Formations by Tris-urea Low Molecular Weight Gelator under Various Conditions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and Gas Transport Properties of Hyperbranched Polyimide–Silica Hybrid/Composite Membranes Source: Membranes (MDPI) URL: [Link]

  • Title: 1,3,5-tri(4-aminophenoxy)benzene and preparation method thereof (Patent CN1405145A)
  • Title: 1,3,5-Tris(4-aminophenoxy)benzene Compound Summary Source: PubChem (National Institutes of Health) URL: [Link]

Application

Application Note: Synthesis, Functionalization, and Applications of Hyperbranched Polyimides Derived from 1,3,5-Tris(4-nitrophenoxy)benzene

Executive Summary Hyperbranched polyimides (HBPIs) represent a paradigm shift in high-performance polymer engineering. Unlike traditional linear polyimides, HBPIs exhibit exceptional solubility, lower melt viscosity, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hyperbranched polyimides (HBPIs) represent a paradigm shift in high-performance polymer engineering. Unlike traditional linear polyimides, HBPIs exhibit exceptional solubility, lower melt viscosity, and a high fractional free volume (FFV) ()[1]. Crucially, their highly branched architecture provides abundant terminal functional groups, making them ideal candidates for advanced gas separation membranes and biomedical coatings.

The synthesis of these macromolecules relies heavily on the A2​+B3​ polycondensation strategy. A critical precursor in this workflow is 1,3,5-Tris(4-nitrophenoxy)benzene (TNPOB) . Through catalytic reduction, TNPOB is converted into 1,3,5-tris(4-aminophenoxy)benzene (TAPOB), a versatile B3​ triamine that reacts with commercial dianhydrides ( A2​ monomers) to form the hyperbranched backbone ()[2].

Mechanistic Rationale: Why TNPOB and Hyperbranched Architectures?

The Precursor Advantage: Starting with the nitro-precursor TNPOB allows for stable storage and purification before generating the highly reactive TAPOB triamine. Direct sourcing of triamines often leads to degradation via oxidation; thus, on-demand reduction of TNPOB ensures high monomer purity, which is critical for controlling the molecular weight of the resulting polymer.

Avoiding Macroscopic Gelation: The fundamental challenge in A2​+B3​ polymerization is macroscopic gelation (cross-linking) into an intractable 3D network ()[3]. To prevent this, the experimental design mandates the slow, dropwise addition of the B3​ monomer into a dilute solution of the A2​ monomer. This operates under kinetic control, ensuring that the dianhydride is always in stoichiometric excess during the growth phase, favoring the formation of soluble hyperbranched polyamic acid (HBPAA) intermediates rather than infinite networks[1].

Synthesis and Functionalization Workflow

G TNPOB 1,3,5-Tris(4-nitrophenoxy)benzene (TNPOB) TAPOB 1,3,5-Tris(4-aminophenoxy)benzene (TAPOB - B3 Monomer) TNPOB->TAPOB Catalytic Reduction (Pd/C, Hydrazine) HBPAA Hyperbranched Polyamic Acid (HBPAA Precursor) TAPOB->HBPAA Polycondensation (DMAc Solvent) Dianhydride Dianhydride (A2 Monomer) (e.g., 6FDA or BPADA) Dianhydride->HBPAA Slow Dropwise Addition (Prevents Gelation) HBPI Hyperbranched Polyimide (HBPI) HBPAA->HBPI Thermal Imidization (Step-wise Heating) Silica Silica Hybrid Network (Gas Separation) HBPI->Silica Sol-Gel Reaction (TMOS/APTrMOS) MPC MPC-Grafted HBPI (Antithrombogenic) HBPI->MPC Michael Addition (Surface Grafting)

Workflow from TNPOB reduction to hyperbranched polyimide functionalization.

Step-by-Step Experimental Protocols

Protocol A: Catalytic Reduction of TNPOB to TAPOB

Objective: Convert the nitro groups of TNPOB to primary amines without cleaving the ether linkages.

  • Preparation: Suspend TNPOB in anhydrous methanol in a multi-neck round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Add catalytic amounts of 10% Palladium on Carbon (Pd/C).

    • Causality: Pd/C provides a high surface area for the reduction, while methanol acts as an excellent hydrogen-transfer solvent[1].

  • Reduction: Heat the mixture to 65°C under a continuous nitrogen blanket. Add hydrazine monohydrate dropwise over 30 minutes.

    • Causality: Hydrazine acts as the hydrogen donor. Dropwise addition prevents runaway exothermic reactions and excessive nitrogen gas evolution.

  • Purification: Reflux for 12 hours, then filter hot through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure and recrystallize from ethanol to yield pure TAPOB crystals.

    • Self-Validation: Complete reduction is indicated by the disappearance of the distinct yellow hue of the nitro-aromatic solution, yielding a clear or slightly off-white filtrate.

Protocol B: Synthesis of Hyperbranched Polyamic Acid (HBPAA)

Objective: Form the soluble precursor via A2​+B3​ polycondensation.

  • Monomer Dissolution: Dissolve 3.0 mmol of 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA, A2​ ) in 40 mL of anhydrous N,N-Dimethylacetamide (DMAc) in a thoroughly dried flask under N2​ flow at room temperature.

  • Controlled Addition: Dissolve 1.6 mmol of TAPOB in 20 mL of DMAc. Add the TAPOB solution dropwise to the 6FDA solution using a syringe pump over a strict 3-hour period.

    • Causality: Maintaining a massive excess of dianhydride during the addition phase suppresses intermolecular cross-linking, ensuring the polymer remains soluble and highly branched rather than forming a gel[1].

  • Maturation: Stir the reaction mixture for an additional 24 hours at room temperature to complete the formation of HBPAA.

    • Self-Validation: The reaction mixture should exhibit a gradual increase in viscosity without forming localized gel particles. If macroscopic gelation occurs, the addition rate of the B3​ monomer was too fast.

Protocol C: Thermal Imidization and Film Casting

Objective: Convert HBPAA to HBPI via cyclodehydration.

  • Casting: Cast the HBPAA solution onto clean polyethylene terephthalate (PET) or glass substrates using a doctor blade.

  • Solvent Evaporation: Dry at 85°C for 3 hours to remove the bulk of the DMAc solvent.

  • Imidization: Transfer the film to a vacuum oven and perform step-wise thermal imidization: 100°C for 1 h, 200°C for 1 h, and 300°C for 1 h.

    • Causality: Step-wise heating prevents rapid solvent boiling and flash water vaporization (a byproduct of cyclodehydration), which would otherwise cause micro-voids and mechanical defects in the final polyimide film[1].

    • Self-Validation: A successfully imidized film will be optically transparent, mechanically robust (crease-resistant), and insoluble in the original DMAc solvent.

Applications and Quantitative Data

Application 1: Gas Separation Membranes (Silica Hybrids)

HBPIs synthesized from TAPOB and 6FDA possess inherently high FFV. By modifying the terminal anhydride groups with 3-aminopropyltrimethoxysilane (APTrMOS) and hybridizing with tetramethoxysilane (TMOS) via a sol-gel reaction, researchers create HBPI-silica hybrids. These membranes exhibit significantly enhanced gas permeability compared to linear polyimides due to the disruption of chain packing and the creation of interfacial free volume holes ()[1].

Table 1: Relative Gas Transport Properties of 6FDA-TAPOB HBPI vs. HBPI-Silica Hybrids

Membrane Type Silica Content (wt%) Chain Packing Density CO₂ Permeability CH₄ Permeability
Linear Polyimide 0 High Baseline Baseline
Pure HBPI 0 Moderate (High FFV) Enhanced Enhanced

| HBPI-Silica Hybrid | 10 | Low (Disrupted) | Highly Enhanced | Highly Enhanced |

Application 2: Antithrombogenic Biomedical Coatings

By adjusting the stoichiometry to use an excess of TAPOB, amino-terminated HBPIs can be synthesized. These terminal amines serve as anchoring points for 2-methacryloyloxyethyl phosphorylcholine (MPC) via Michael addition. The resulting HBPI-MPC films mimic heparin, drastically reducing platelet adhesion and increasing recalcification time, making them excellent candidates for cardiovascular implants ()[4].

Table 2: Surface and Biocompatibility Properties of HBPI vs. HBPI-MPC Films

Material MPC Grafting (%) Static Water Contact Angle (°) Recalcification Time (s) Platelet Adhesion Profile
Pure HBPI 0% 84.0 300 High adhesion; Flat/spread shape

| HBPI-MPC | 20% | 45.0 | 551 | Low adhesion; Round/inactive shape |

References

  • Synthesis and Gas Transport Properties of Hyperbranched Polyimide–Silica Hybrid/Composite Membranes Source: MDPI Membranes (2013) URL:[Link]

  • The preparation of heparin-like hyperbranched polyimides and their antithrombogenic, antibacterial applications Source: PubMed / National Institutes of Health (2018) URL:[Link]

  • Hyperbranched Polyimides Prepared from 4,4',4''-Triaminotriphenylmethane and Mixed Matrix Materials Based on Them Source: IntechOpen (2012) URL:[Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Covalent Organic Frameworks Utilizing 1,3,5-Tris(4-nitrophenoxy)benzene

Introduction: A Strategic Approach to Functional COF Synthesis Covalent Organic Frameworks (COFs) represent a revolutionary class of crystalline porous polymers, constructed from organic building blocks linked by robust...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Strategic Approach to Functional COF Synthesis

Covalent Organic Frameworks (COFs) represent a revolutionary class of crystalline porous polymers, constructed from organic building blocks linked by robust covalent bonds.[1] Their inherent designability, permanent porosity, and high surface areas make them exceptionally promising materials for a myriad of applications, including catalysis, gas storage, and importantly, in the realm of drug development for targeted delivery and controlled release.[2][3][4][5] This guide details a strategic, two-step approach for the utilization of 1,3,5-Tris(4-nitrophenoxy)benzene in the synthesis of a novel, functionalized Covalent Organic Framework.

While the direct polymerization of 1,3,5-Tris(4-nitrophenoxy)benzene into a COF is not a conventional route, its structure presents a valuable opportunity for the synthesis of a highly functionalized framework. The methodology outlined herein leverages the nitro groups as precursors to reactive amine functionalities, which can then readily participate in well-established COF-forming reactions. This approach not only allows for the incorporation of flexible ether linkages into the COF backbone but also provides a pathway to materials with tailored properties.

The core of this strategy is a two-part process:

  • Reduction of the Nitro Precursor: The synthesis of the key building block, 1,3,5-Tris(4-aminophenoxy)benzene, via the reduction of 1,3,5-Tris(4-nitrophenoxy)benzene.

  • Solvothermal COF Synthesis: The subsequent polycondensation of the synthesized triamine monomer with a suitable dialdehyde linker to form a crystalline, imine-linked COF, which we will refer to as PhO-COF.

This application note provides detailed, field-proven protocols for each of these stages, explains the scientific rationale behind the experimental choices, and discusses the potential applications of the resulting framework in advanced drug development.

Part 1: Synthesis of the Amine Monomer: 1,3,5-Tris(4-aminophenoxy)benzene

The initial and critical step is the quantitative reduction of the nitro groups of 1,3,5-Tris(4-nitrophenoxy)benzene to form the corresponding triamine. This transformation is essential as the amine groups are the reactive sites for the subsequent imine condensation to form the COF. A well-established and effective method for this reduction utilizes tin(II) chloride in the presence of a strong acid.[6]

Protocol 1: Reduction of 1,3,5-Tris(4-nitrophenoxy)benzene

Materials:

  • 1,3,5-Tris(4-nitrophenoxy)benzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution (2 M)

  • Deionized water

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3,5-Tris(4-nitrophenoxy)benzene in tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Carefully add an excess of tin(II) chloride dihydrate to the solution, followed by the slow addition of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and carefully neutralize the excess acid by the dropwise addition of a 2 M sodium hydroxide solution until the pH is basic.

  • The resulting precipitate, 1,3,5-Tris(4-aminophenoxy)benzene, is then collected by vacuum filtration.

  • Wash the collected solid thoroughly with deionized water to remove any inorganic salts, and then with a small amount of cold THF.

  • Dry the purified product under vacuum to yield the triamine monomer.

Causality of Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the oxidation of the amine product, which is susceptible to degradation in the presence of air, especially at elevated temperatures.

  • Acidic Conditions: The presence of concentrated hydrochloric acid is necessary to activate the reducing agent (SnCl₂) and to protonate the nitro groups, facilitating their reduction.

  • Neutralization and Washing: The careful neutralization and subsequent washing steps are critical for the removal of the tin salts and other byproducts, ensuring the purity of the amine monomer, which is paramount for achieving high crystallinity in the subsequent COF synthesis.

Part 2: Solvothermal Synthesis of the Phenoxy-Linked COF (PhO-COF)

With the successful synthesis of the 1,3,5-Tris(4-aminophenoxy)benzene monomer, the next stage is the construction of the covalent organic framework. The solvothermal synthesis of imine-linked COFs is a widely adopted method that relies on the reversible formation of imine bonds to allow for error correction and the growth of a crystalline, ordered framework.[7][8][9][10]

Protocol 2: Solvothermal Synthesis of an Imine-Linked PhO-COF

This protocol describes the synthesis of a hypothetical 2D hexagonal COF from the condensation of 1,3,5-Tris(4-aminophenoxy)benzene and terephthalaldehyde.

Materials:

  • 1,3,5-Tris(4-aminophenoxy)benzene (synthesized in Part 1)

  • Terephthalaldehyde (or other suitable dialdehyde linker)

  • A solvent mixture (e.g., 1,4-dioxane and mesitylene)

  • Aqueous acetic acid (e.g., 6 M) as a catalyst

  • Pyrex tube

Procedure:

  • In a Pyrex tube, add 1,3,5-Tris(4-aminophenoxy)benzene and terephthalaldehyde in a 2:3 molar ratio.

  • Add the solvent mixture (e.g., a 1:1 v/v mixture of 1,4-dioxane and mesitylene) to the tube.

  • Add the aqueous acetic acid catalyst.

  • Sonicate the mixture for a few minutes to ensure a homogeneous dispersion of the monomers.

  • Subject the Pyrex tube to three freeze-pump-thaw cycles to degas the mixture.

  • Seal the tube under vacuum.

  • Heat the sealed tube in an oven at a constant temperature (typically 120 °C) for 3-5 days.

  • After cooling to room temperature, the resulting solid precipitate (the PhO-COF) is collected by filtration.

  • Wash the collected solid sequentially with anhydrous acetone and anhydrous tetrahydrofuran to remove any unreacted monomers and catalyst.

  • Dry the purified PhO-COF under vacuum at an elevated temperature (e.g., 150 °C) to activate the framework by removing any trapped solvent.

Causality of Experimental Choices:

  • Solvent Mixture: The choice of solvent is critical for COF synthesis. A mixture of a polar solvent like 1,4-dioxane and a less polar solvent like mesitylene is often used to control the solubility of the monomers and the growing polymer, which influences the nucleation and growth of the crystalline framework.[2]

  • Acid Catalyst: Acetic acid catalyzes the reversible imine bond formation, which is essential for the "error-checking" mechanism that allows for the formation of a highly ordered, crystalline structure rather than an amorphous polymer.[2]

  • Freeze-Pump-Thaw Cycles: This degassing step is crucial to remove dissolved oxygen, which can cause side reactions and degrade the monomers and the resulting COF at the high temperatures used in solvothermal synthesis.[2]

  • Solvothermal Conditions: Heating the sealed reaction mixture in an oven creates a closed system with increased pressure, which facilitates the reaction and promotes the growth of larger, more crystalline domains.

Data Presentation

Table 1: Representative Reaction Conditions for PhO-COF Synthesis

ParameterConditionRationale
Monomer Ratio (Amine:Aldehyde)2:3Stoichiometric ratio for the formation of a hexagonal 2D framework.
Solvent System1,4-Dioxane/Mesitylene (1:1 v/v)Balances monomer solubility and promotes crystalline growth.
Catalyst6 M Aqueous Acetic AcidCatalyzes reversible imine formation for error correction.
Temperature120 °CProvides sufficient energy for bond formation and reversibility.
Reaction Time3-5 daysAllows for slow, controlled growth of a highly crystalline material.

Visualization of the Synthetic Workflow and Product Structure

G cluster_0 Part 1: Monomer Synthesis cluster_1 Part 2: COF Synthesis A 1,3,5-Tris(4-nitrophenoxy)benzene B Reduction (SnCl₂/HCl) A->B C 1,3,5-Tris(4-aminophenoxy)benzene B->C E Solvothermal Condensation (120°C, Acetic Acid) C->E D Terephthalaldehyde D->E F PhO-COF (Imine-linked, Phenoxy-containing) E->F

// Central node node [fillcolor="#EA4335"]; center;

// First layer of nodes (amine monomer) node [fillcolor="#4285F4"]; a1, a2, a3;

// Second layer of nodes (aldehyde linker) node [fillcolor="#FBBC05"]; b1, b2, b3, b4, b5, b6;

// Edges edge [color="#5F6368"]; center -- a1; center -- a2; center -- a3;

a1 -- b1; a1 -- b2; a2 -- b3; a2 -- b4; a3 -- b5; a3 -- b6;

b1 -- b6; b2 -- b3; b4 -- b5; } dot Caption: Idealized hexagonal structure of the PhO-COF.

Applications in Drug Development

The unique structural features of the proposed PhO-COF, namely the presence of both ether linkages and imine bonds, along with the inherent porosity, open up several avenues for applications in drug development:

  • Drug Delivery: The porous structure of the PhO-COF can be utilized to encapsulate and store therapeutic molecules.[2][4][5] The flexible ether linkages may impart a degree of structural softness compared to more rigid COFs, potentially influencing the release kinetics of the loaded drugs. The size of the pores can be tuned by selecting different aldehyde linkers, allowing for the accommodation of a variety of drug molecules.

  • Biocompatibility and Functionalization: The organic nature of COFs generally leads to better biocompatibility compared to their metal-containing counterparts (MOFs).[1] Furthermore, the imine linkages and the aromatic rings of the PhO-COF can be further functionalized post-synthetically to introduce specific targeting moieties or to enhance their stability under physiological conditions.[11][12][13][14][15]

  • Catalysis in Pharmaceutical Synthesis: The regular and accessible pores of the PhO-COF can be decorated with catalytic sites, for example, by metallation of the imine nitrogens or by attaching organocatalysts. These catalytically active COFs could then be employed as heterogeneous catalysts in the synthesis of pharmaceutical intermediates, offering advantages in terms of reusability and ease of separation.

Conclusion

This application note has detailed a robust and scientifically grounded two-step synthetic strategy for the creation of a novel phenoxy- and imine-linked Covalent Organic Framework (PhO-COF) from the precursor 1,3,5-Tris(4-nitrophenoxy)benzene. By first reducing the nitro groups to amines and then employing a solvothermal condensation reaction, a highly crystalline and porous material with significant potential in the field of drug development can be synthesized. The provided protocols and the underlying scientific rationale offer researchers and drug development professionals a clear roadmap for the synthesis and exploration of this promising new class of functional materials.

References

  • Guo, H., Wang, M., Xue, R., Yao, J., Wang, X., Zhang, L., Liu, J., & Yang, W. (2019). A new COF linked by an ether linkage (–O–): synthesis, characterization and application in supercapacitance. RSC Advances, 9(26), 14783–14788. [Link]

  • Kim, D., Kim, D. W., Kim, J., & Kim, S. (2025). Synthesis of a Nitrile- and Ether-Rich Covalent Organic Framework as a Filler and Its Application for Proton Exchange Membranes.
  • Asif, M., & Aziz, S. (2023). Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. Membranes, 13(7), 696. [Link]

  • Unraveling mechanistic insights into covalent organic frameworks for highly efficient sequestration of organic iodides from simulated nuclear waste - Supporting Inform
  • Gomoll, A., & Bein, T. (2019). Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation. Polymers, 11(12), 2009. [Link]

  • Solvothermal Shaping of Imine‐Linked Covalent Organic Frameworks by a Two‐Step Solvent Feeding Process. (n.d.). Request PDF.
  • CN1405145A - 1,3,5-tri (4-amino phenoxy) benzene and preparation method thereof. (n.d.).
  • Solvothermal synthesis of imine-COF(P)s and their reduction into... (n.d.).
  • Eco-friendly synthesis of imine-based COFs for efficient photocatalytic H2O2 production. (n.d.). Green Chemistry (RSC Publishing).
  • Covalent Organic Frameworks with Irreversible Linkages via Reductive Cyclization of Imines. (2022). Journal of the American Chemical Society.
  • Rapid, Ambient Temperature Synthesis of Imine Covalent Organic Frameworks Catalyzed by Transition Metal Nitr
  • Ether-Linked Porphyrin Covalent Organic Framework with Broadband Optical Switch. (2025). PDF.
  • Mild and Scalable Conditions for the Solvothermal Synthesis of Imine-Linked Covalent Organic Frameworks. (n.d.). ChemRxiv.
  • Covalent Organic Frameworks (COFs) Linkers. (n.d.). TCI Chemicals.
  • Construction of functional covalent organic framework films by modulator and solvent induced polymeriz
  • Postsynthetic functionalization of covalent organic frameworks. (n.d.). PMC - NIH.
  • Covalent Organic Frameworks: Synthesis, Properties and Applic
  • Covalent Organic Frameworks (COFs) are driving breakthroughs in renewable energy and biomedicine. (2025). CAS.
  • Molecular Engineering of Bandgaps in Covalent Organic Frameworks. (2018). Loh KP's group.
  • Triazine-based covalent-organic framework embedded with cuprous oxide as the bioplatform for photoelectrochemical aptasensing Escherichia coli. (2023). PubMed.
  • Tailored covalent organic frameworks by post-synthetic modific
  • Post-synthetic modification of covalent organic frameworks. (2019). Chemical Society Reviews (RSC Publishing).
  • Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications. (n.d.).
  • Ester-Linked Crystalline Covalent Organic Frameworks. (2020). Journal of the American Chemical Society.
  • Postsynthetic functionalization of covalent organic frameworks. (n.d.). Semantic Scholar.

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) Synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction and Strategic Importance The synthesis of 1,3,5-Tris(4-nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction and Strategic Importance

The synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene (CAS: 102852-91-5) is a foundational transformation in the development of advanced materials. As a critical precursor, this tri-nitro intermediate is subsequently reduced to 1,3,5-tris(4-aminophenoxy)benzene (TAPOB), a highly valued triamine monomer[1]. TAPOB is extensively utilized as a branching agent in the synthesis of hyperbranched polyimides, polybenzoxazines, and supramolecular gelators[2][3][4].

The construction of the ether linkages in 1,3,5-tris(4-nitrophenoxy)benzene relies on a Nucleophilic Aromatic Substitution (SNAr) . Achieving high yields and purity is paramount, as residual mono- or di-substituted byproducts will severely disrupt the stoichiometry and structural integrity of downstream hyperbranched polymer networks[5].

Mechanistic Rationale & Experimental Design

The SNAr reaction involves the coupling of phloroglucinol (1,3,5-trihydroxybenzene) with a 4-halonitrobenzene. The success of this reaction hinges on three critical kinetic and thermodynamic parameters:

  • Electrophile Selection (The Fluorine Effect): While 4-chloronitrobenzene is cheaper, 4-fluoronitrobenzene is the electrophile of choice[4]. In SNAr reactions, the rate-determining step is the nucleophilic attack to form the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond. The extreme electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the accumulating negative charge in the transition state, making 4-fluoronitrobenzene orders of magnitude more reactive than its chloro-analog.

  • Base Selection & Deprotonation: Phloroglucinol must be deprotonated to form the highly nucleophilic tri-phenoxide. Potassium carbonate (K2CO3) is the industry standard[4][6]. It is a mild, insoluble base that efficiently drives the deprotonation equilibrium forward without triggering unwanted side reactions (such as the degradation of the nitroaromatic species) that stronger bases like NaH might cause at elevated temperatures.

  • Solvent Environment: The reaction requires a polar aprotic solvent—typically N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) [4][5]. These solvents dissolve both the organic precursors and the inorganic base while leaving the phenoxide nucleophile relatively "naked" and highly reactive, as they do not form hydrogen bonds with the anion.

Reaction Pathway Visualization

SNAr_Mechanism Phloroglucinol Phloroglucinol (Nucleophile Precursor) Base K2CO3 Base (Deprotonation) Phloroglucinol->Base -H+ Phenoxide Tris-Phenoxide (Active Nucleophile) Base->Phenoxide Meisenheimer Meisenheimer Complex (Transition State) Phenoxide->Meisenheimer + Electrophile Electrophile 4-Fluoronitrobenzene (Electrophile) Electrophile->Meisenheimer Product 1,3,5-Tris(4-nitrophenoxy)benzene (Target Product) Meisenheimer->Product -F- (Leaving Group)

Figure 1: Mechanistic workflow of the SNAr synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes empirically validated conditions for this synthesis, highlighting the trade-offs between temperature, time, and yield.

ParameterCondition A (Standard / High Yield)[4]Condition B (Accelerated / High Temp)[6]Condition C (Alternative Electrophile)
Electrophile 4-Fluoronitrobenzene (3.9 eq)4-Fluoronitrobenzene (3.5 - 4.0 eq)4-Chloronitrobenzene (4.0 eq)
Solvent DMFDMF / H₂O mixture or DMSODMAc or DMSO
Base K₂CO₃ (20 eq)K₂CO₃ (excess)Cs₂CO₃ (excess)
Temperature 100 °C140 °C (Reflux)150 °C
Reaction Time 48 hours12 - 24 hours48 - 72 hours
Typical Yield 85 - 88%75 - 82%50 - 65%
Purification Column ChromatographyRecrystallizationColumn Chromatography

Note: Condition A is recommended for maximum purity and yield, particularly when synthesizing precursors for low-molecular-weight gelators or highly sensitive hyperbranched polymers[4].

Step-by-Step Experimental Protocol (Standard DMF Route)

This protocol is adapted from the optimized conditions for high-purity tris-ether formation, ensuring complete tri-substitution[4].

Equipment & Reagents
  • Reagents: Phloroglucinol (anhydrous), 4-Fluoronitrobenzene, Potassium Carbonate (K₂CO₃, finely powdered and oven-dried), anhydrous N,N-Dimethylformamide (DMF).

  • Equipment: 500 mL 3-neck round-bottom flask, reflux condenser, magnetic stir bar, nitrogen/argon line, heating mantle with thermocouple.

Reaction Assembly
  • Preparation of the Nucleophile: To the 500 mL round-bottom flask, add phloroglucinol (3.00 g, 23.8 mmol) and finely powdered K₂CO₃ (65.8 g, 476 mmol)[4].

    • Scientific Insight: A massive excess of K₂CO₃ (~20 equivalents) is utilized not only to ensure complete deprotonation but also to act as a desiccant and physical template that prevents the agglomeration of the phenoxide salts.

  • Solvent Addition: Purge the flask with Nitrogen for 10 minutes. Add 240 mL of anhydrous DMF. Stir the suspension vigorously at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Electrophile Addition: Introduce 4-fluoronitrobenzene (10.0 mL, 94.0 mmol, ~3.95 eq) to the mixture via syringe[4].

Heating & Reaction Execution
  • Thermal Activation: Heat the reaction mixture to 100 °C. Maintain vigorous stirring under an inert atmosphere for 48 hours[4].

    • Scientific Insight: While higher temperatures (e.g., 140 °C) can reduce reaction time, maintaining 100 °C suppresses the thermal degradation of DMF into dimethylamine, which could otherwise act as a competing nucleophile and generate 4-(dimethylamino)nitrobenzene impurities.

Workup & Extraction
  • Filtration: Cool the reaction mixture to room temperature. Remove the excess insoluble K₂CO₃ and precipitated potassium fluoride (KF) by vacuum filtration through a Celite pad. Wash the filter cake with a small amount of CH₂Cl₂.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the majority of the DMF.

    • Caution: Do not exceed a bath temperature of 60 °C during concentration to avoid thermal stress on the product.

  • Liquid-Liquid Extraction: Dissolve the resulting viscous residue in Dichloromethane (CH₂Cl₂, 200 mL). Transfer to a separatory funnel and wash successively with:

    • Deionized water (3 × 100 mL) to remove residual DMF and salts.

    • Brine (1 × 100 mL) to break any emulsions and pre-dry the organic layer.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄). Filter and remove the solvent under reduced pressure to yield the crude product.

Purification & Analytical Validation
  • Chromatography: Purify the crude product via flash column chromatography on silica gel (SiO₂). Elute with an n-hexane/Ethyl Acetate gradient (starting at 40:1 and gradually increasing polarity)[4].

    • Alternative: For larger scales, recrystallization from a DMF/H₂O mixture (approx. 10:1) can yield highly pure crystals (up to 88% yield)[7].

  • Validation:

    • FTIR: Confirm the presence of strong asymmetric and symmetric NO₂ stretching bands at approximately 1520 cm⁻¹ and 1350 cm⁻¹, respectively[6].

    • ¹H NMR (DMSO-d₆ or CDCl₃): Ensure the absence of free phenolic -OH protons (typically >9 ppm). The central benzene ring protons should appear as a sharp singlet, confirming the C3v symmetry of the fully substituted product.

References

  • Yamanaka, M., et al. (2009). Chloroalkane Gel Formations by Tris-urea Low Molecular Weight Gelator under Various Conditions. The Journal of Organic Chemistry, ACS Publications.[Link]

  • Kuo, S.-W., et al. (2016). Multivalent photo-crosslinkable coumarin-containing polybenzoxazines exhibiting enhanced thermal and hydrophobic surface. RSC Advances, The Royal Society of Chemistry.[Link]

  • Takeichi, T., & Stille, J. K. (1986). Star and Linear Imide Oligomers Containing Reactive End Caps: Preparation and Thermal Properties.
  • Ito, K., et al. (2013). Synthesis and Gas Transport Properties of Hyperbranched Polyimide–Silica Hybrid/Composite Membranes. Polymers, MDPI.[Link]

Sources

Method

Application Note: Synthesis of Star-Shaped Polypeptides via a "Core-First" Approach Utilizing a 1,3,5-Tris(4-aminophenoxy)benzene Initiator

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract Star-shaped polymers represent a unique class of macromolecules with significant potential in nanomedicine and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

Star-shaped polymers represent a unique class of macromolecules with significant potential in nanomedicine and drug delivery, owing to their distinct three-dimensional architecture, high density of peripheral functional groups, and unique rheological properties.[1] This document provides a comprehensive guide for the synthesis of well-defined, three-arm star-shaped polypeptides using a "core-first" methodology.[2][3] The protocol begins with the preparation of a trifunctional amine initiator, 1,3,5-Tris(4-aminophenoxy)benzene, derived from the chemical reduction of 1,3,5-Tris(4-nitrophenoxy)benzene. This amine-functionalized core subsequently initiates the ring-opening polymerization (ROP) of an amino acid N-carboxyanhydride (NCA), yielding star polymers with controlled arm length and low polydispersity. Detailed procedures for initiator synthesis, polymerization, purification, and characterization are provided to ensure reproducibility and validate the synthesis of these advanced macromolecular architectures.

Introduction: The Rationale for Star-Shaped Architectures

Linear polymers have been foundational in materials science, but their properties can be limited. Star-shaped polymers, which consist of multiple linear polymer "arms" radiating from a central core, offer a distinct set of advantages derived directly from their unique topology.[2] Compared to linear analogues of the same molecular weight, star polymers exhibit lower solution viscosity, a more compact hydrodynamic volume, and a higher concentration of chain-end functionalities.[4]

In the context of drug delivery, these features are particularly compelling. Amphiphilic star copolymers can self-assemble into highly stable micellar nanostructures, encapsulating hydrophobic drugs within their core while a hydrophilic shell provides aqueous stability and biocompatibility.[5][6] The "core-first" synthesis strategy, where polymer arms are grown divergently from a multifunctional initiator, provides excellent control over the final architecture, including the number of arms and their molecular weight.[7][8]

This guide details a robust method to create a trifunctional initiator from the commercially available 1,3,5-Tris(4-nitrophenoxy)benzene. The nitro groups are readily reduced to primary amines, which are highly efficient initiators for the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs).[9] This pathway provides access to biocompatible and biodegradable star-shaped polypeptides, which are exemplary candidates for advanced drug delivery systems.[9][10]

Overall Synthesis Workflow

The conversion of the starting nitro-functionalized core to a final, purified star-shaped polymer follows a multi-step process. Each stage requires specific reaction conditions and subsequent purification and validation to ensure the success of the following step.

G cluster_0 Part 1: Initiator Synthesis cluster_1 Part 2: Polymerization cluster_2 Part 3: Purification & Characterization start 1,3,5-Tris(4-nitrophenoxy)benzene (Starting Material) reduction Chemical Reduction (e.g., SnCl₂/HCl) start->reduction initiator 1,3,5-Tris(4-aminophenoxy)benzene (Trifunctional Initiator) reduction->initiator rop Ring-Opening Polymerization ('Core-First' Growth) initiator->rop monomer Amino Acid NCA (e.g., BLG-NCA) monomer->rop crude_polymer Crude Star-Shaped Polypeptide rop->crude_polymer purification Purification (Precipitation) crude_polymer->purification final_product Purified Star Polymer purification->final_product characterization Characterization (NMR, GPC, FTIR) final_product->characterization

Caption: Workflow for the synthesis of star-shaped polypeptides.

Part 1: Protocol for Trifunctional Initiator Synthesis

Principle of Reaction

The synthesis of the trifunctional amine initiator, 1,3,5-Tris(4-aminophenoxy)benzene, is achieved via the reduction of the corresponding nitro-compound, 1,3,5-Tris(4-nitrophenoxy)benzene. A common and effective method for this transformation is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl). The SnCl₂ acts as the reducing agent, converting each of the three nitro groups (-NO₂) into primary amine groups (-NH₂).

Materials & Equipment
  • 1,3,5-Tris(4-nitrophenoxy)benzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel, filtration apparatus

Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, suspend 1,3,5-Tris(4-nitrophenoxy)benzene (1.0 eq) in ethanol (approx. 50 mL).

  • Addition of Reducing Agent: To this suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 10-12 eq).

  • Initiation: Carefully add concentrated HCl (approx. 20 mL) to the flask. The mixture will become warm. Equip the flask with a reflux condenser.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) using a heating mantle and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the starting material.

  • Work-up - Neutralization: After cooling to room temperature, carefully neutralize the acidic mixture by the slow addition of a 5 M NaOH solution until the pH is basic (~9-10). A thick white precipitate of tin salts will form.

  • Extraction: Add ethyl acetate (100 mL) to the flask and stir for 15 minutes. Filter the mixture to remove the inorganic salts, washing the solid cake with additional ethyl acetate. Transfer the combined filtrate to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1,3,5-Tris(4-aminophenoxy)benzene.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield the pure trifunctional initiator.

Characterization and Validation
  • ¹H NMR: Confirm the disappearance of aromatic protons adjacent to the nitro group and the appearance of a broad singlet corresponding to the -NH₂ protons.

  • FTIR: Verify the appearance of N-H stretching bands (typically two bands around 3300-3500 cm⁻¹) and the disappearance of the characteristic N-O stretching bands of the nitro group (~1520 and 1340 cm⁻¹).

Part 2: Protocol for "Core-First" Star Polymer Synthesis

Principle of Ring-Opening Polymerization (ROP)

The primary amine groups on the 1,3,5-Tris(4-aminophenoxy)benzene core act as nucleophiles, attacking the carbonyl carbon of the N-carboxyanhydride (NCA) monomer. This initiates a ring-opening event, forming an amide bond and a carbamate terminus, which rapidly decarboxylates to regenerate a primary amine at the chain end. This new amine then propagates the polymerization by attacking another NCA monomer. Since there are three initiating amine sites on the core, three polymer arms grow simultaneously and divergently, forming the star architecture.

Materials & Equipment
  • Trifunctional initiator (1,3,5-Tris(4-aminophenoxy)benzene)

  • NCA monomer (e.g., γ-Benzyl-L-glutamate NCA, BLG-NCA)

  • Anhydrous, inhibitor-free N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether (for precipitation)

  • Schlenk flasks, high-vacuum line, glovebox

  • Gas-tight syringes, magnetic stir bars

Step-by-Step Protocol

Scientist's Note: NCA polymerization is extremely sensitive to moisture, which can act as a competing initiator and lead to uncontrolled polymerization. All glassware must be rigorously dried, and all solvents must be anhydrous. The use of a glovebox or Schlenk line techniques is mandatory for obtaining well-defined polymers.

  • Preparation: In a glovebox, add the trifunctional initiator (1.0 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Monomer Addition: In the same flask, add the desired amount of NCA monomer. The molar ratio of monomer to initiator ([M]/[I]) will determine the target degree of polymerization (DP) for each arm. For example, a [M]/[I] ratio of 150 will target a DP of 50 for each of the three arms.

  • Solvent Addition: Add anhydrous DMF via a gas-tight syringe to achieve a monomer concentration of approximately 5-10% (w/v).

  • Polymerization: Seal the flask and stir the solution at room temperature. The reaction is typically complete within 24-72 hours. The progress can be monitored by periodically taking a small aliquot and analyzing it via FTIR, watching for the disappearance of the NCA anhydride peaks (~1850 and 1790 cm⁻¹).

  • Termination & Precipitation: Once the polymerization is complete, remove the flask from the glovebox. Precipitate the polymer by adding the viscous reaction solution dropwise into a large excess of cold, stirring diethyl ether (a non-solvent).

  • Purification: The white, fibrous polymer precipitate is collected by filtration or centrifugation. To ensure removal of any unreacted monomer or oligomers, the polymer should be re-dissolved in a minimal amount of a good solvent (like DMF or THF) and re-precipitated into diethyl ether. This process should be repeated 2-3 times.

  • Drying: Dry the final star-shaped polymer under high vacuum overnight to remove all residual solvent.

Part 3: Characterization of the Star-Shaped Polymer

Thorough characterization is essential to confirm the successful synthesis of the star architecture and to determine its key molecular parameters.[11]

Analytical Techniques
TechniquePurposeExpected Outcome for a Successful Synthesis
¹H NMR Spectroscopy Confirm polymer structure and determine arm length (Degree of Polymerization, DP).Appearance of characteristic peaks for the polymer backbone and side chains. The DP can be calculated by comparing the integration of a polymer repeat unit proton signal to the integration of a proton signal from the central initiator core.
Gel Permeation Chromatography (GPC/SEC) Determine number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).A unimodal and narrow peak, indicating a well-controlled polymerization. The PDI should be low (typically < 1.2), and the experimental Mₙ should be close to the theoretical Mₙ calculated from the [M]/[I] ratio.
FTIR Spectroscopy Confirm chemical composition.Strong characteristic amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands confirming the polypeptide structure. Disappearance of the NCA anhydride peaks.
Representative Data

The following table presents hypothetical but realistic data for a series of three-arm star poly(γ-Benzyl-L-glutamate) polymers synthesized with varying monomer-to-initiator ratios.

Sample IDTarget DP per Arm[M]/[I] RatioMₙ (Theoretical) (kDa)¹Mₙ (GPC) (kDa)PDI (Mₙ/Mₙ)DP (¹H NMR)²
Star-PBLG-25257517.016.51.1224
Star-PBLG-505015033.632.81.1548
Star-PBLG-10010030066.864.21.1895
¹Calculated as: (DP per arm × MW of monomer × 3) + MW of initiator
²Calculated from ¹H NMR spectral integration

Application Focus: A Platform for Drug Delivery

The amphiphilic star-shaped copolymers, synthesized by using monomers with both hydrophobic and hydrophilic blocks, are excellent candidates for drug delivery vehicles.[6] They can self-assemble in aqueous environments to form core-shell nanomicelles.

G cluster_0 Self-Assembly in Aqueous Solution cluster_1 Resulting Nanocarrier star Amphiphilic Star Polymer micelle star->micelle Self-Assembles final drug Hydrophobic Drug drug->micelle Encapsulated

Caption: Encapsulation of a hydrophobic drug within a star polymer micelle.

The hydrophobic core serves as a reservoir for poorly water-soluble drugs, while the hydrophilic shell provides a stealth-like barrier, potentially reducing clearance by the immune system and increasing circulation time.[10] This architecture allows for enhanced drug loading and controlled release, making it a powerful platform for developing next-generation nanomedicines.[5]

References

  • Whittell, G. R., et al. (2011). Star Polymers. Chemical Reviews, 111(3), 1764-1810. [Link]

  • Park, K. (2000). New Polymer Chain Architecture: Synthesis and Characterization of Star Polymers with Comb Polystyrene Branches. Macromolecules, 33(20), 7371-7377. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3,5-Tris(4-nitrophenyl)benzene. PubChem Compound Database. [Link]

  • Li, X., et al. (2018). “Core-first” approach for the synthesis of star-shaped polyisoprenes with a branched core and isoprene catalyzed by half-sandwich scandium complexes. Polymer Chemistry, 9(34), 4423-4430. [Link]

  • Baek, K. Y., et al. (2001). Core-Functionalized Star Polymers by Transition Metal-Catalyzed Living Radical Polymerization. 1. Synthesis and Characterization. Macromolecules, 34(22), 7629-7635. [Link]

  • Defense Technical Information Center. (2023). Synthesis of a Novel Hexa-functional Monomer for 2D Polymers: 2,4,6-Tris((diphenylmethylene) amino)benzene-1,3,5-tricarbaldehyde. [Link]

  • Zhang, Y., et al. (2017). Triazine-based conjugated microporous polymers with N,N,N′,N′-tetraphenyl-1,4-phenylenediamine, 1,3,5-tris(diphenylamino)benzene and 1,3,5-tris[(3-methylphenyl)-phenylamino]benzene as the core for high iodine capture and fluorescence sensing of o-nitrophenol. Journal of Materials Chemistry A, 5(25), 13046-13055. [Link]

  • Endo, T., et al. (2004). Star-Shaped Polymer Synthesis by Anionic Polymerization of Propylene Sulfide Based on Trifunctional Initiator Derived from Trifunctional Five-Membered Cyclic Dithiocarbonate. Macromolecules, 37(23), 8538-8540. [Link]

  • Byrne, M. (2014). Star and branch shaped polymers for delivery of therapeutics. PhD thesis, Dublin City University. [Link]

  • Puenpa, J., et al. (2023). Synthesis and Characterization of Ciprofloxacin Loaded Star-Shaped Polycaprolactone–Polyethylene Glycol Hydrogels for Oral Delivery. Polymers, 15(13), 2959. [Link]

  • F-A., et al. (2015). Arm-First Synthesis of Star Polymers with Polywedge Arms Using Ring-Opening Metathesis Polymerization and Bifunctional Crosslinkers. Journal of Visualized Experiments, (99), e52822. [Link]

  • Wikipedia. (n.d.). Star-shaped polymer. [Link]

  • He, T., et al. (2004). Synthesis of ABC 3-Miktoarm Star Terpolymers from a Trifunctional Initiator by Combining Ring-Opening Polymerization, Atom Transfer Radical Polymerization, and Nitroxide-Mediated Radical Polymerization. Macromolecules, 37(10), 3573-3581. [Link]

  • University of Washington Libraries. (n.d.). Design and development of Brush-Arm Star Polymers for applications in drug delivery. [Link]

  • Aloorkar, N. H., et al. (2012). Star Polymers: An Overview. Journal of Pharmaceutical Research, 11(4), 1674-1685. [Link]

  • Yi, Y., et al. (2021). A Co-delivery System Based on a Dimeric Prodrug and Star-Shaped Polymeric Prodrug Micelles for Drug Delivery. Frontiers in Chemistry, 9, 753801. [Link]

Sources

Application

Application Note: High-Performance Epoxy Cross-Linking via 1,3,5-Tris(4-nitrophenoxy)benzene Derivatives

Audience: Materials Scientists, Polymer Chemists, and R&D Professionals Focus: Synthesis, Formulation, and Validation Protocols for Advanced Polymer Matrices Introduction & Mechanistic Rationale 1,3,5-Tris(4-nitrophenoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Materials Scientists, Polymer Chemists, and R&D Professionals Focus: Synthesis, Formulation, and Validation Protocols for Advanced Polymer Matrices

Introduction & Mechanistic Rationale

1,3,5-Tris(4-nitrophenoxy)benzene (TNPB) is a critical synthetic intermediate in the development of advanced thermosetting polymers. While TNPB itself possesses a rigid aromatic core, its electron-withdrawing nitro (-NO₂) groups render it chemically inert toward electrophilic epoxide rings. To unlock its potential as a cross-linking agent, TNPB must undergo catalytic reduction to form its active derivative: 1,3,5-tris(4-aminophenoxy)benzene (TAPB) [].

The transition from TNPB to TAPB is a fundamental requirement in epoxy formulation. Primary amines (-NH₂) are strong nucleophiles that readily attack the oxirane rings of epoxy resins (such as DGEBA), driving a cascade of primary and secondary addition reactions[2].

Why utilize a TAPB cross-linker? Standard aliphatic or bi-functional aromatic amines often yield linear or loosely cross-linked networks. TAPB, by contrast, is a highly functionalized star-shaped triamine[]. Its trifunctional topology provides six active hydrogens per molecule, enabling the formation of an exceptionally dense 3D polymer matrix. This structural rigidity restricts polymer chain mobility (reducing free volume), which directly causes a significant increase in the glass transition temperature (Tg) and a remarkable decrease in the dielectric constant (Dk) and dissipation factor (Df) at high frequencies (10–40 GHz)[3].

G N1 Phloroglucinol + 4-Fluoronitrobenzene N2 1,3,5-Tris(4-nitrophenoxy)benzene (TNPB) N1->N2 SNAr Reaction (K2CO3, DMF) N3 1,3,5-Tris(4-aminophenoxy)benzene (TAPB) N2->N3 Reduction (Pd/C, H2) N5 Highly Cross-linked Epoxy Network N3->N5 Curing (Thermal) N4 Epoxy Resin (e.g., DGEBA) N4->N5 Ring-Opening

Fig 1: Chemical workflow from TNPB synthesis to the final cross-linked epoxy network.

Protocol 1: Synthesis and Self-Validation of the TAPB Cross-linker

This protocol details the two-step transformation of precursor reagents into the active TAPB cross-linker, emphasizing self-validating analytical checkpoints to ensure reaction completion[4].

Step 1: Nucleophilic Aromatic Substitution (SNAr) to form TNPB
  • Reaction Setup: In a round-bottom flask, combine phloroglucinol (1.0 eq) and 4-fluoronitrobenzene (4.0 eq, excess) in anhydrous N,N-Dimethylformamide (DMF). Add Potassium Carbonate (K₂CO₃, 20.0 eq) as the base[4].

  • Execution: Stir the mixture vigorously at 100 °C for 48 hours under a continuous nitrogen atmosphere to prevent oxidative side reactions[4].

  • Workup: Filter the suspension to remove unreacted K₂CO₃. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in CH₂Cl₂, wash sequentially with distilled water and brine, and dry over anhydrous Na₂SO₄. Purify the crude product via silica gel column chromatography (n-hexane/EtOAc)[4].

  • Self-Validation (FTIR): Analyze the purified TNPB. The reaction is validated by the presence of strong asymmetric and symmetric NO₂ stretching vibrations at ~1520 cm⁻¹ and ~1345 cm⁻¹, respectively.

Step 2: Catalytic Reduction to form TAPB
  • Reaction Setup: Suspend the purified TNPB (1.0 eq) and 10% Palladium on Carbon (Pd/C, 10 wt%) in Ethyl Acetate (EtOAc) or Methanol[4][5].

  • Execution: Purge the reaction vessel with Hydrogen gas (H₂). Stir the mixture at ambient temperature under an H₂ atmosphere for 16 hours[4]. (Note: Hydrazine hydrate can be substituted as a liquid hydrogen donor if pressurized H₂ is unavailable[5]).

  • Workup: Filter the mixture through a Celite pad to safely remove the pyrophoric Pd/C catalyst. Evaporate the solvent under reduced pressure to isolate the TAPB monomer[4].

  • Self-Validation (FTIR/NMR): The critical validation checkpoint is the complete disappearance of the NO₂ peak at 1345 cm⁻¹ and the emergence of distinct N-H stretching bands at ~3300–3400 cm⁻¹.

Protocol 2: Formulation and Curing of the Epoxy Network

With the active TAPB synthesized, it is formulated with a standard epoxy resin (e.g., Diglycidyl Ether of Bisphenol A, DGEBA).

Step 1: Stoichiometric Calculation

To achieve maximum cross-link density, the stoichiometric ratio of amine active hydrogens to the Epoxy Equivalent Weight (EEW) must be exactly 1:1. Because TAPB contains three primary amine groups, it donates six active hydrogens per molecule.

  • Formula: Mass of TAPB = (Molecular Weight of TAPB / 6) × (Mass of Epoxy / EEW).

Step 2: Blending and Degassing
  • Pre-heat the DGEBA resin to 80 °C to lower its viscosity, facilitating homogeneous mixing.

  • Introduce the calculated stoichiometric amount of TAPB. Stir continuously until the blend is optically transparent.

  • Causality of Degassing: Transfer the blend to a vacuum oven at 80 °C for 15 minutes. This step is mandatory; entrapped air bubbles will act as stress concentrators and dielectric weak points in the final cured matrix.

Step 3: Thermal Curing Cycle
  • Pour the degassed mixture into a pre-heated, release-treated mold.

  • Curing Schedule:

    • 100 °C for 2 hours: Initiates the primary amine addition to the oxirane rings.

    • 150 °C for 2 hours: Drives the secondary amine addition, forming tertiary amine cross-links.

    • 200 °C for 2 hours: Post-cure stage to push the reaction past the vitrification point, locking in the rigid 3D network.

  • Self-Validation (DSC/FTIR): Perform a Differential Scanning Calorimetry (DSC) scan on the cured sample. A flat baseline with no residual exothermic peak confirms 100% conversion. Concurrently, FTIR must show the complete disappearance of the characteristic oxirane ring peak at ~915 cm⁻¹.

Mechanism TAPB 1,3,5-Tris(4-aminophenoxy)benzene Nucleophilic Primary Amines Step1 Primary Addition Forms Secondary Amine & Hydroxyl TAPB->Step1 + Epoxide Epoxy Epoxy Resin (DGEBA) Electrophilic Epoxide Rings Epoxy->Step1 Ring Opening Step2 Secondary Addition Forms Tertiary Amine Cross-link Step1->Step2 + Epoxide (Excess) Network 3D Polymer Matrix High Tg, Low Dk/Df Step2->Network Propagation

Fig 2: Mechanistic pathway of epoxide ring-opening and network propagation by TAPB.

Quantitative Data Summary

The following tables summarize the stoichiometric requirements for the synthesis of the cross-linker and the resulting thermomechanical properties of the cured epoxy network.

Table 1: Reagents for the Synthesis of TNPB and TAPB

StepReagentMolecular FormulaRoleEquivalents / Amount
1PhloroglucinolC₆H₆O₃Nucleophile Core1.0 eq
14-FluoronitrobenzeneC₆H₄FNO₂Electrophile4.0 eq (Excess)
1Potassium CarbonateK₂CO₃Base20.0 eq
2TNPB (Intermediate)C₂₄H₁₅N₃O₉Precursor1.0 eq
2Palladium on CarbonPd/C (10%)Catalyst10 wt%
2Hydrogen GasH₂Reducing AgentExcess

Table 2: Expected Thermomechanical & Dielectric Properties of TAPB-Cured Epoxy Networks

PropertyTypical ValueMechanistic Driver
Glass Transition Temp (Tg) > 200 °CHigh cross-link density from the trifunctional amine core.
Thermal Degradation (Td5%) > 400 °CRigidity and high bond energy of the aromatic backbone.
Dielectric Constant (Dk) < 3.0 (at 10-40 GHz)Restricted polymer free volume and low polarizability.
Dissipation Factor (Df) ~ 0.003Symmetrical, tightly locked network structure minimizing dipole friction.

References

  • BOC Sciences. "1,3,5-Tris(4-aminophenoxy)benzene".
  • ACS Publications. "Exploring the Cross-Linking Effect on Decreasing the Dielectric Constant and Dissipation Factor of Poly(ester imide)s at a High Frequency of 10–40 GHz".
  • BenchChem. "An In-depth Technical Guide to the Synthesis of 1,3,5-Tris(4-aminophenoxy)benzene".
  • MDPI. "Synthesis and Gas Transport Properties of Hyperbranched Polyimide–Silica Hybrid/Composite Membranes".
  • ACS Publications. "Chloroalkane Gel Formations by Tris-urea Low Molecular Weight Gelator under Various Conditions".

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 1,3,5-Tris(4-nitrophenoxy)benzene

Welcome to the Technical Support Center for the synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene (TNPOB) (CAS: 102852-91-5). This compound is a critical trifunctional building block used in the development of hyperbranched...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene (TNPOB) (CAS: 102852-91-5). This compound is a critical trifunctional building block used in the development of hyperbranched polyimides, star-shaped polymers, and multivalent initiators.

Because its synthesis relies on a triple Nucleophilic Aromatic Substitution (SNAr), researchers frequently encounter yield-limiting bottlenecks such as incomplete substitution, oxidative degradation, and solvent-mediated hydrolysis. This guide is designed for drug development professionals and materials scientists to troubleshoot, optimize, and validate their synthesis workflows.

Section 1: Self-Validating Standard Operating Procedure (SOP)

To achieve yields exceeding 85%, the SNAr reaction between phloroglucinol (1,3,5-trihydroxybenzene) and 1-fluoro-4-nitrobenzene must be strictly controlled. Do not simply follow the steps; understand the mechanistic causality behind them to ensure a self-validating workflow.

Step 1: System Purging & Preparation
  • Protocol: Charge a flame-dried, multi-neck flask with phloroglucinol (1.0 eq) and anhydrous K2CO3 (6.0 eq). Seal the system and purge thoroughly with Nitrogen or Argon for 15 minutes before adding anhydrous DMF.

  • Mechanistic Causality: Phloroglucinol is a highly electron-rich aromatic core that is extremely susceptible to oxidative degradation in the presence of atmospheric oxygen.

  • Self-Validation Checkpoint: The resulting suspension should remain pale or colorless. If the mixture rapidly turns dark brown or black upon solvent addition, an oxygen leak has occurred, and the batch will suffer severe yield loss.

Step 2: Base Activation
  • Protocol: Stir the suspension at room temperature for 30 minutes.

  • Mechanistic Causality: K2CO3 acts as a mild, heterogeneous base that deprotonates the hydroxyl groups to form reactive phenoxide nucleophiles without degrading the DMF solvent (which stronger bases like NaOH might do).

  • Self-Validation Checkpoint: Slight warming and the formation of a fine suspension indicate successful formation of the phenoxide salt.

Step 3: Electrophile Addition
  • Protocol: Add 1-fluoro-4-nitrobenzene (3.5 to 4.0 eq) dropwise to the mixture.

  • Mechanistic Causality: Fluorine is chosen over chlorine because its superior electronegativity strongly polarizes the C-F bond. This stabilizes the anionic Meisenheimer complex intermediate, drastically lowering the activation energy of the rate-determining step (1)[1].

  • Self-Validation Checkpoint: The reaction mixture will begin to turn yellow/orange as the first substitution occurs rapidly.

Step 4: Thermal Driving
  • Protocol: Heat the reaction mixture to 100 °C for 48 hours (2)[2], or 130 °C – 140 °C for 4 to 6 hours (3)[3].

  • Mechanistic Causality: As each bulky, electron-withdrawing 4-nitrophenoxy group attaches, the remaining phenoxide sites become sterically hindered and electronically deactivated. High thermal energy is mandatory to drive the third and final substitution to completion.

  • Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). You should observe the sequential appearance of mono- (Rf ~0.2), di- (Rf ~0.4), and tris-substituted (Rf ~0.6) spots. The reaction is complete only when the di-substituted intermediate spot disappears.

Step 5: Workup & Purification
  • Protocol: Cool the mixture to 70 °C, then pour it slowly into vigorously stirred ice water. Filter the resulting precipitate, wash extensively with distilled water to remove residual DMF and K2CO3, and recrystallize from DMF/H2O or EtOAc/Hexane.

  • Self-Validation Checkpoint: The final product should be an off-white to pale yellow crystalline powder. A sticky, dark residue indicates trapped DMF or incomplete substitution.

Section 2: Troubleshooting & Diagnostics (FAQs)

Q: Why am I getting a high concentration of mono- and di-substituted intermediates instead of the final tris-substituted product? A: This is the most common yield-limiting factor, caused by steric hindrance and inductive deactivation. To fix this, ensure you are using a stoichiometric excess of the electrophile (at least 3.5 to 4.0 equivalents instead of exactly 3.0). Additionally, verify your heating mantle is accurately maintaining the internal reaction temperature between 100 °C and 130 °C (4)[4].

Q: Can I use 1-chloro-4-nitrobenzene instead of 1-fluoro-4-nitrobenzene to save on reagent costs? A: While theoretically possible, it is strongly discouraged if high yield and purity are your primary goals. Chlorine is less electronegative than fluorine, meaning it does not stabilize the SNAr transition state as effectively. Using the chloro-derivative will result in sluggish reaction kinetics, requiring harsher conditions that promote side reactions and degrade the overall yield (1)[1].

Q: I detected 4-nitrophenol in my LC-MS analysis of the crude mixture. Where did it come from? A: 4-nitrophenol is a byproduct of the hydrolysis of 1-fluoro-4-nitrobenzene. This occurs when trace amounts of water are present in your system. The hydroxide ion (from water reacting with K2CO3) acts as a competing nucleophile. To eliminate this, use strictly anhydrous DMF (<50 ppm H2O) and oven-dry your K2CO3 at 120 °C prior to use.

Section 3: Quantitative Optimization Metrics

Use the following data table to benchmark your experimental parameters against optimal conditions.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Impact on Yield
Electrophile 1-Chloro-4-nitrobenzene1-Fluoro-4-nitrobenzene+20-30% (Stabilizes Meisenheimer complex)
Stoichiometry 3.0 Equivalents3.5 - 4.0 Equivalents+15-25% (Overcomes steric hindrance)
Atmosphere Ambient AirNitrogen / Argon PurgeCritical (Prevents total yield loss via oxidation)
Solvent Standard DMFAnhydrous DMF (<50 ppm H2O)+10-15% (Prevents hydrolysis to 4-nitrophenol)
Temperature 80 °C100 °C - 130 °CCritical (Drives the 3rd substitution to completion)

Section 4: Process Visualization

The following diagnostic workflow illustrates the logical relationships between common synthesis failures and their corrective actions.

SNAr_Optimization Start Phloroglucinol + 1-Fluoro-4-nitrobenzene Reaction SNAr Reaction (Anhydrous DMF, K2CO3, N2, 100-130°C) Start->Reaction Check Yield & Purity Assessment (TLC / LC-MS) Reaction->Check Success Optimal Yield (>85%) 1,3,5-Tris(4-nitrophenoxy)benzene Check->Success Complete Issue1 Incomplete Substitution (Mono/Di Adducts) Check->Issue1 Steric Hindrance Issue2 Black Mixture (Oxidation) Check->Issue2 O2 Exposure Issue3 4-Nitrophenol Byproduct (Hydrolysis) Check->Issue3 Moisture Fix1 Increase Temp to 130°C Use 4.0 Eq Electrophile Issue1->Fix1 Fix2 Strict N2/Ar Purge Degas Solvent Issue2->Fix2 Fix3 Use Anhydrous DMF Oven-dry K2CO3 Issue3->Fix3 Fix1->Reaction Fix2->Reaction Fix3->Reaction

Diagnostic workflow for optimizing the SNAr synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene.

References

  • Multivalent photo-crosslinkable coumarin-containing polybenzoxazines exhibiting enhanced thermal and hydrophobic surface , RSC Advances (via NSYSU). Available at: 3

  • 1,3,5-Tris(4-aminophenoxy)benzene | 102852-92-6 , Benchchem. Available at: 1

  • Chloroalkane Gel Formations by Tris-urea Low Molecular Weight Gelator under Various Conditions , The Journal of Organic Chemistry - ACS Publications. Available at: 2

  • Star-Like Polyaniline Nanostructures via Core-First Grafting and Strontium Cobalt Oxides Doping: Morphology and Conductivity Enhancement , ResearchGate. Available at: 4

Sources

Optimization

Purifying crude 1,3,5-Tris(4-nitrophenoxy)benzene via recrystallization techniques

Target Audience: Researchers, materials scientists, and drug development professionals. Introduction & Mechanistic Context Welcome to the Technical Support Center for the synthesis and purification of 1,3,5-Tris(4-nitrop...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals.

Introduction & Mechanistic Context

Welcome to the Technical Support Center for the synthesis and purification of 1,3,5-Tris(4-nitrophenoxy)benzene. This intermediate is a critical building block in the development of multi-armed initiators, dendrimers, and polybenzoxazine polymers[1]. It is typically synthesized via a nucleophilic aromatic substitution (SNAr) between phloroglucinol and 4-fluoronitrobenzene in N,N-Dimethylformamide (DMF) using potassium carbonate (K2CO3) as a base at 100–140 °C[2],[3].

While small-scale purification can be achieved via silica gel column chromatography[4],[2], recrystallization is the preferred, scalable method to achieve >98% purity. This guide provides field-proven methodologies and troubleshooting steps to resolve common issues such as oiling out, poor yields, and persistent coloration[4],[5].

Purification Workflow

PurificationWorkflow N1 Crude 1,3,5-Tris(4-nitrophenoxy)benzene (Contains mono/bis impurities & salts) N2 Aqueous Wash & Filtration (Removes K2CO3 & DMF) N1->N2 N3 Dissolution in Hot DMF (80-90°C) N2->N3 N4 Activated Carbon Treatment (Adsorbs colored byproducts) N3->N4 N5 Hot Filtration (Removes carbon & insolubles) N4->N5 N6 Dropwise Addition of H2O (Induces Supersaturation) N5->N6 N7 Controlled Cooling (Room Temp to 0°C) N6->N7 Optimal Solvent Ratio N9 Oiling Out / Impurity Trapping (Liquid-Liquid Separation) N6->N9 Excess H2O / Rapid Cooling N8 Pure 1,3,5-Tris(4-nitrophenoxy)benzene (Yellow Crystals, >98% Purity) N7->N8 Crystallization N9->N3 Reheat & Add DMF

Workflow for the purification of 1,3,5-Tris(4-nitrophenoxy)benzene via recrystallization.

Solvent System Selection

Selecting the correct solvent system is critical for rigid, high-molecular-weight aromatic compounds. The table below summarizes the quantitative performance of various recrystallization systems.

Table 1: Quantitative Comparison of Recrystallization Solvent Systems

Solvent SystemRatio (v/v)Solute Solubility (Hot)Solute Solubility (Cold)Impurity RetentionExpected Yield
DMF / Water 5:1 to 10:1ExcellentPoorHigh (Mono/Bis stay in DMF)85 - 88%
Ethanol / Water 3:1 to 5:1ModeratePoorModerate75 - 80%
Ethyl Acetate / Hexane 1:2GoodPoorLow (May co-precipitate)~70%

Standard Operating Procedure: DMF/H2O Recrystallization

This protocol is designed as a self-validating system to ensure maximum purity and yield[5].

  • Aqueous Wash (Salt Removal): Suspend the crude reaction mixture in distilled water and filter.

    • Causality: K2CO3 and potassium fluoride (KF) byproducts are highly water-soluble, while the organic tris-adduct is insoluble.

    • Validation: This step ensures the complete removal of inorganic mass before organic purification begins.

  • Primary Dissolution: Transfer the washed crude solid to a round-bottom flask. Add DMF incrementally while heating to 80–90 °C until the solid completely dissolves.

  • Decolorization: Add 5–10% (w/w) activated carbon to the hot solution and stir for 15 minutes[4].

    • Causality: The highly porous carbon matrix selectively adsorbs large, conjugated polymeric impurities formed during the high-temperature SNAr reaction.

  • Hot Filtration: Filter the mixture rapidly through a pre-warmed Celite pad.

    • Validation: The filtrate should transition from dark brown to a clear, pale yellow solution.

  • Anti-Solvent Addition (Cloud Point): Return the filtrate to gentle heating. Slowly add distilled water dropwise until the solution becomes persistently cloudy.

    • Causality: Water acts as an anti-solvent, drastically lowering the solubility of the rigid, polar tris-adduct and inducing supersaturation.

  • Clarification: Add hot DMF dropwise (1–2 mL) until the solution just turns clear again.

    • Validation: This establishes the exact saturation point at high temperature, ensuring optimal crystal nucleation upon cooling rather than premature precipitation.

  • Controlled Cooling: Remove from heat and allow the flask to cool undisturbed to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours.

  • Isolation: Collect the yellow crystals via vacuum filtration. Wash with cold ethanol to remove residual DMF and dry under vacuum at 60 °C. Expected Yield: ~88%[5].

Troubleshooting & FAQs

Q1: Why does my product "oil out" instead of forming crystals during the DMF/H2O recrystallization? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute in the specific solvent mixture drops below the saturation temperature. For 1,3,5-Tris(4-nitrophenoxy)benzene, this is typically caused by adding the anti-solvent (water) too rapidly or in excess. The compound is forced out of solution so quickly that it separates as a dense, amorphous liquid phase rather than nucleating into an ordered crystal lattice.

  • Resolution: Reheat the mixture until the oil completely redissolves. Add a small volume of hot DMF to adjust the solvent ratio, then cool the solution much more slowly. Introducing a pure "seed crystal" at the cloud point can bypass the energy barrier for nucleation, forcing solid-liquid crystallization.

Q2: Why is DMF/H2O preferred over standard organic solvents like Ethyl Acetate or Toluene? A: 1,3,5-Tris(4-nitrophenoxy)benzene is a bulky, rigid molecule with three highly polar nitro groups, giving it a high lattice energy. It exhibits poor solubility in non-polar or moderately polar solvents. DMF effectively disrupts these intermolecular forces to dissolve the compound at high temperatures. The subsequent addition of water sharply decreases solubility, driving high-yielding precipitation (up to 88% yield)[5], while keeping partially substituted intermediates (mono- and bis-adducts) dissolved in the DMF-rich mother liquor.

Q3: How do I ensure all unreacted 4-fluoronitrobenzene and phloroglucinol are removed? A: Phloroglucinol is highly water-soluble, especially in basic conditions, and is completely removed during the initial aqueous workup (Step 1). 4-Fluoronitrobenzene is a liquid at room temperature and is highly soluble in cold ethanol. The final cold ethanol wash (Step 8) acts as a self-validating step: it flushes away any residual starting electrophile without dissolving the target tris-adduct.

Q4: My crystals are dark brown instead of the expected pale yellow. What went wrong? A: Dark coloration indicates the presence of oxidized phloroglucinol byproducts or polymeric impurities. These form when the SNAr reaction is pushed to high temperatures (140 °C) for extended periods[3].

  • Resolution: You must incorporate the activated carbon treatment (Step 3)[4]. Ensure the filtration is performed while the solution is near boiling; if the solution cools during filtration, the target compound will co-precipitate with the impurities on the filter paper, drastically reducing your yield.

References

  • Benchchem. (n.d.). 1,3,5-Tris(4-aminophenoxy)benzene | 102852-92-6.
  • US Biological. (n.d.). 411216 1,3,5-Tris(4-nitrophenoxy)benzene CAS: 102852-91-5.
  • Yamanaka, M., & Fujii, H. (2009). Chloroalkane Gel Formations by Tris-urea Low Molecular Weight Gelator under Various Conditions. The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (2016). Electronic Supplementary Information Molecular balloon, Pd6L8.
  • Lin, C.-H., et al. (2016). Multivalent photo-crosslinkable coumarin-containing polybenzoxazines exhibiting enhanced thermal and hydrophobic surface. RSC Advances.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1,3,5-Tris(4-aminophenoxy)benzene

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical bottleneck in polymer and drug development: the incomplete reduction of 1,3,5-Tris(4-n...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical bottleneck in polymer and drug development: the incomplete reduction of 1,3,5-Tris(4-nitrophenoxy)benzene (TNPB) to 1,3,5-Tris(4-aminophenoxy)benzene (TAPB).

Because TNPB is a bulky, tri-substituted aromatic compound, its catalytic hydrogenation is highly susceptible to mass transfer limitations and intermediate stalling. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure you achieve complete chemoselective reduction.

Mechanistic Context: The "Hydroxylamine Trap"

To solve incomplete reduction, we must first understand the reaction pathway. The reduction of aromatic nitro compounds follows the classic Haber mechanism[1]. The reaction proceeds stepwise: the nitro group (-NO₂) is reduced to a nitroso intermediate (-NO), then to a hydroxylamine intermediate (-NHOH), and finally to the target amine (-NH₂)[1].

The transition from hydroxylamine to amine requires the cleavage of the N–O bond, which possesses a high activation energy barrier. When hydrogenation is performed at room temperature or low hydrogen pressure, the reaction often stalls at the hydroxylamine stage because the intermediate desorbs from the catalyst surface before the final reduction can occur[2]. Furthermore, if these partially reduced intermediates accumulate, they can undergo condensation reactions to form unwanted azo or azoxy dead-end byproducts[1].

HaberMechanism A 1,3,5-Tris(4-nitrophenoxy)benzene (Ar-NO2) B Nitroso Intermediate (Ar-NO) A->B + 2[H] - H2O C Hydroxylamine Intermediate (Ar-NHOH) B->C + 2[H] E Azoxy/Azo Byproducts (Dead End) B->E Condensation D 1,3,5-Tris(4-aminophenoxy)benzene (Ar-NH2) C->D + 2[H] - H2O C->E

Figure 1: Haber mechanism for the catalytic hydrogenation of nitroarenes to anilines.

Quantitative Data: Evaluating Reduction Systems

Choosing the right reduction system is the most critical variable. Because TNPB has three bulky nitrophenoxy branches, steric hindrance severely limits gas-liquid-solid mass transfer when using standard H₂ gas. Below is a quantitative comparison of standard reduction systems used for this specific molecule.

Table 1: Comparison of Reduction Systems for TNPB
Reduction SystemCatalyst LoadingTemp / PressureTypical TimeExpected YieldPrimary Cause of Incomplete Reduction
H₂ Gas + Pd/C (10%) [3]10–15 mol%Room Temp / 1 atm12–24 h63–80%Gas-liquid mass transfer limits; intermediate desorption[2].
Hydrazine Hydrate + Pd/C [4]5–10 mol%60–80°C (Reflux)4–8 h>90%Insufficient reflux temperature; reagent degradation.
SnCl₂ / Conc. HCl [5]Stoichiometric (Excess)150–160°C12 h~85%Reagent depletion; poor substrate solubility in acidic media.

Causality Insight: While H₂ gas in Ethyl Acetate (EtOAc) is the cleanest method[3], it frequently suffers from incomplete reduction due to the bulky nature of TNPB. Switching to a chemical hydrogen transfer agent like Hydrazine Hydrate bypasses the gas-solubility barrier by generating active hydrogen species directly on the Pd/C surface[4].

Validated Standard Operating Procedure (SOP)

To guarantee complete reduction, we recommend the Hydrazine Hydrate / Pd/C Transfer Hydrogenation method. This protocol is engineered as a self-validating system, meaning each step contains a built-in analytical check to prevent downstream failure.

Step-by-Step Methodology

Step 1: Substrate Dissolution (Validation Checkpoint)

  • Action: Suspend 1.0 equivalent of 1,3,5-Tris(4-nitrophenoxy)benzene in a solvent mixture of Methanol/THF (1:1 v/v) to a concentration of 0.1 M.

  • Causality: The bulky ether linkages require a polar aprotic component (THF) to fully unravel the molecule, while Methanol acts as a proton shuttle.

  • Self-Validation: The solution must be completely transparent before proceeding. Any turbidity indicates undissolved substrate, which will physically encapsulate the catalyst and guarantee incomplete reduction.

Step 2: Catalyst Activation

  • Action: Add 10 mol% of 10% Palladium on Carbon (Pd/C). Purge the reaction flask with Nitrogen for 15 minutes.

  • Causality: Oxygen must be excluded to prevent the auto-oxidation of the newly formed amine back to a nitroso species.

Step 3: Hydrogen Transfer

  • Action: Heat the mixture to 65°C. Add 15.0 equivalents of Hydrazine Hydrate (5 eq. per nitro group) dropwise over 30 minutes.

  • Causality: Dropwise addition prevents thermal runaway and ensures a steady, localized concentration of active hydrogen on the palladium surface, driving the hydroxylamine intermediate over its activation energy barrier[4].

Step 4: In-Process Monitoring (Validation Checkpoint)

  • Action: After 4 hours, sample the reaction. Run a TLC (Hexane:EtOAc 1:1) and a rapid HPLC assay.

  • Self-Validation: The starting material (yellow, Rf ~0.8) must be completely absent. If an intermediate spot is visible (Rf ~0.4), this is the trapped hydroxylamine. Do not stop the reaction. Add an additional 2.0 eq of Hydrazine Hydrate and reflux for 2 more hours.

Step 5: Workup and Isolation

  • Action: Filter the hot mixture through a Celite pad to remove the Pd/C. Concentrate the filtrate under reduced pressure and precipitate the product in cold distilled water.

  • Self-Validation: The final 1,3,5-Tris(4-aminophenoxy)benzene should be a white to off-white powder. A distinct yellow or orange hue is a definitive macroscopic indicator of incomplete reduction.

Troubleshooting Workflow & FAQs

If you are still observing incomplete reduction, follow this logical diagnostic tree to isolate the variable causing the failure.

Troubleshooting Start Incomplete Reduction Detected (Presence of -NO2 or -NHOH) CheckSol Check Substrate Solubility Start->CheckSol SolPoor Poor Solubility (Precipitation) CheckSol->SolPoor Visual Check SolGood Fully Dissolved CheckSol->SolGood Visual Check ChangeSol Switch to THF/MeOH mix or EtOAc at elevated temp SolPoor->ChangeSol CheckCat Evaluate Catalyst & H-Donor SolGood->CheckCat CatPoison Catalyst Poisoning (Halides/Sulfur) CheckCat->CatPoison MassTrans Mass Transfer Limitation (Steric Hindrance) CheckCat->MassTrans IncCat Increase Pd/C loading or use fresh catalyst CatPoison->IncCat UseHydrazine Switch to Hydrazine Hydrate (Chemical H-transfer) MassTrans->UseHydrazine

Figure 2: Troubleshooting workflow for resolving incomplete nitro group reduction.

Frequently Asked Questions

Q: Why does my reaction consistently stall at the hydroxylamine intermediate? A: The cleavage of the N–O bond in the hydroxylamine intermediate is the rate-limiting step. If your reaction temperature is too low (e.g., room temperature) or your hydrogen pressure is insufficient, the intermediate will prematurely desorb from the Pd/C catalyst[2]. You must either increase the temperature or switch to a more aggressive hydrogen donor like Hydrazine Hydrate[4].

Q: Can I just increase the H₂ gas pressure to 50+ bar to force the reaction to completion? A: Proceed with extreme caution. While high pressure overcomes the steric mass transfer limits of TNPB, over-reduction becomes a severe risk. High temperature and high pressure can lead to the hydrogenolysis of the ether linkages connecting the phenoxy branches, or cause unwanted hydrogenation of the aromatic rings[2].

Q: I am using Pd/C and H₂ in EtOAc as cited in literature, but my yield is poor. What is wrong? A: Literature protocols citing Pd/C in EtOAc overnight at room temperature[3] often assume perfectly pure starting materials and highly active, un-oxidized Pd/C. If your TNPB precursor was synthesized via nucleophilic aromatic substitution using a p-chloronitrobenzene[5], trace chloride ions may remain. Halides are notorious catalyst poisons that deactivate palladium surfaces, leading to premature reaction stalling. Ensure your TNPB is heavily washed and recrystallized prior to hydrogenation.

References

  • CN1405145A - 1,3,5-tri (4-amino phenoxy) benzene and preparation method thereof.
  • Covalent organic frameworks: efficient, metal-free, heterogeneous organocatalysts for chemical fixation of CO2. The Royal Society of Chemistry.
  • 1,3,5-Tris(4-aminophenoxy)benzene | 102852-92-6. Benchchem.
  • Manufacturing Development and Genotoxic Impurity Control Strategy of the Hedgehog Pathway Inhibitor Vismodegib.
  • REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL C

Sources

Optimization

Technical Support Center: Troubleshooting 1,3,5-Tris(4-nitrophenoxy)benzene Solubility in Ethanol

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when handling highly symmetric, rigid aromatic intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when handling highly symmetric, rigid aromatic intermediates. A recurring challenge in polymer and pharmaceutical synthesis is the poor solubility of 1,3,5-Tris(4-nitrophenoxy)benzene (CAS: 102852-91-5) in polar protic solvents like ethanol.

This compound features a trifunctional, highly conjugated structure with three electron-withdrawing nitro groups, resulting in an exceptionally high crystal lattice energy. When introduced to ethanol, the thermodynamic penalty of breaking these intermolecular π−π stacking interactions exceeds the solvation energy provided by the solvent's hydrogen-bonding network.

This guide provides field-proven, mechanistically grounded solutions to overcome these thermodynamic and kinetic barriers so you can proceed with your downstream reactions (such as catalytic reduction to the corresponding amine).

Diagnostic Workflow

Before altering your protocol, use the following decision tree to identify the most appropriate intervention for your specific experimental constraints.

SolubilityWorkflow Start 1,3,5-Tris(4-nitrophenoxy)benzene Insoluble in Ethanol Check Are Co-Solvents Permitted? Start->Check CoSolvent Add THF or DMF (Thermodynamic Shift) Check->CoSolvent Yes Thermal Apply Heat (65°C) & Sonication (Kinetic Disruption) Check->Thermal No Evaluate Evaluate Solvation State CoSolvent->Evaluate Thermal->Evaluate Success Homogeneous Solution Achieved Evaluate->Success Dissolved InSitu Perform In-Situ Reduction (Suspension to Solution) Evaluate->InSitu Persistent Suspension InSitu->Success Product Dissolves

Troubleshooting workflow for resolving 1,3,5-Tris(4-nitrophenoxy)benzene insolubility in ethanol.

Section 1: Mechanistic Troubleshooting Guides
Issue 1: Severe Thermodynamic Mismatch (The "Brick Dust" Phenomenon)

Symptom: The compound settles at the bottom of the flask as a fine powder or crystalline mass, completely unresponsive to standard magnetic stirring at room temperature. Causality: Ethanol's hydrogen-bonding network is excellent for polar protic solutes but highly inefficient at disrupting the strong dipole-dipole interactions of the tris-nitro aromatic rings. The solvent-solute interaction energy is fundamentally too low. Solution: Co-Solvent Dielectric Tuning. Introduce an aprotic co-solvent capable of intercalating between the aromatic rings. The compound is known to be highly 1[1]. By creating an EtOH:DMF or EtOH:THF mixture, you lower the bulk dielectric constant and introduce aprotic solvation spheres around the nitro groups, bridging the polarity gap.

Issue 2: Kinetic Barriers in Pure Ethanol

Symptom: Strict regulatory or downstream catalytic constraints mandate the use of 100% ethanol, but the compound remains suspended. Causality: Even if the theoretical saturation limit allows for partial dissolution, the kinetic rate of dissolution is near zero due to the low surface area of the crystalline lattice and insufficient thermal energy. Solution: Thermo-Mechanical Disruption. Apply ultrasonic cavitation combined with thermal energy. Heating the ethanol 2[2], increases the kinetic energy of the solvent molecules, while sonication physically fractures the crystals, exponentially increasing the exposed surface area.

Issue 3: Downstream Reduction Bottlenecks

Symptom: The ultimate goal is to synthesize 1,3,5-Tris(4-aminophenoxy)benzene (TAPOB), but the starting nitro compound won't dissolve to initiate the reduction. Causality: Heterogeneous catalytic reductions require the substrate to interact with the catalyst surface. If the substrate is locked in a crystal lattice, the reaction stalls. Solution: In-Situ Heterogeneous Reduction. You do not necessarily need complete dissolution to begin. By relying on the slight equilibrium solubility, the reduction of the nitro groups to amino groups fundamentally alters the molecule's electronics. The resulting 1[1]. As the dissolved fraction reduces and remains in solution, Le Chatelier's principle drives the remaining solid nitro compound into solution.

Section 2: Quantitative Data & Solvent Selection

To optimize your solvent system, compare the physical properties of potential co-solvents. Selecting the right co-solvent depends on balancing solubility enhancement with downstream compatibility.

Solvent SystemDielectric Constant ( ϵ )Boiling Point (°C)Solvation Mechanism for NitroaromaticsRecommended Ratio (EtOH:Co-solvent)
100% Ethanol 24.578.4Hydrogen bonding (Poor for rigid aromatics)N/A
Ethanol / DMF ~31.0 (Mixed)153.0Strong dipole-dipole disruption3:1 to 1:1
Ethanol / THF ~15.0 (Mixed)66.0Ether oxygen coordinates with electron-poor rings4:1
Ethanol / Chloroform ~12.0 (Mixed)61.2Halogen bonding, excellent π -stacking disruption2:1

Table 1: Co-solvent selection matrix for highly symmetric nitroaromatic compounds.

Section 3: Validated Experimental Protocols
Protocol A: Co-Solvent Assisted Dissolution

This protocol utilizes a self-validating visual cue: the transition from a cloudy suspension to a clear, pale-yellow solution.

  • Weighing: Accurately weigh 1.0 g of 1,3,5-Tris(4-nitrophenoxy)benzene into a 100 mL round-bottom flask.

  • Primary Solvent Addition: Add 30 mL of absolute ethanol. Begin magnetic stirring at 400 rpm. The mixture will appear as a thick, opaque suspension.

  • Co-Solvent Titration: Dropwise, add up to 10 mL of anhydrous THF or DMF while maintaining stirring.

  • Thermal Activation: Equip the flask with a reflux condenser. Gradually heat the oil bath to 65°C.

  • Validation: Hold at 65°C for 15 minutes. The suspension will clarify into a homogeneous solution. If slight turbidity persists, add an additional 2-3 mL of the chosen co-solvent.

Protocol B: In-Situ Heterogeneous Reduction (Suspension Method)

Use this when co-solvents are strictly prohibited by the catalyst. This protocol is self-validating; the disappearance of the heavy crystalline suspension indicates successful reaction progression.

  • Suspension Preparation: Suspend 1.0 g of the nitro compound in 40 mL of absolute ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol % by weight) under an inert nitrogen atmosphere to prevent auto-ignition.

  • Hydrogen Donor: 3[3].

  • Thermal Cycling: 3[3] (approx. 70-75°C).

  • Reaction Monitoring: Over 1-3 hours, the insoluble nitro precursor will gradually convert to the highly soluble amino derivative (TAPOB). Once the solution clears (save for the black Pd/C catalyst), the reaction is complete. Filter hot through Celite to remove the catalyst.

Section 4: Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate when I cool the ethanol solution? A: This is a classic thermodynamic response. The solubility of rigid aromatic compounds is highly temperature-dependent. As thermal energy decreases, the π−π stacking forces overcome the solvent interactions, leading to crystallization. To prevent this, either maintain the temperature above 50°C during transfer or increase the aprotic co-solvent ratio.

Q: Can I use sonication instead of heating to dissolve the compound in pure ethanol? A: Sonication provides mechanical energy to break apart large crystal agglomerates, increasing the surface area, but it does not change the fundamental thermodynamic solubility limit of the solvent. It will create a finer, more uniform suspension, but true molecular dissolution in pure ethanol will remain negligible without thermal energy or a co-solvent.

Q: Is 1,3,5-Tris(4-nitrophenoxy)benzene sensitive to base during dissolution? A: Yes. The presence of three strongly electron-withdrawing nitro groups makes the central benzene ring highly susceptible to nucleophilic aromatic substitution ( SN​Ar ). Avoid using strong bases (like NaOH or alkoxides) to aid dissolution, as this may lead to the cleavage of the ether linkages or the formation of Meisenheimer complexes.

References
  • Title: Aromatic Nitro Compounds Source: Missouri University of Science and Technology (MST.edu) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 1,3,5-Tris(4-nitrophenoxy)benzene Synthesis

Welcome to the Technical Support Center for advanced monomer synthesis. 1,3,5-Tris(4-nitrophenoxy)benzene (TNPB) is a critical intermediate used to produce 1,3,5-tris(4-aminophenoxy)benzene (TAPOB), a core building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced monomer synthesis. 1,3,5-Tris(4-nitrophenoxy)benzene (TNPB) is a critical intermediate used to produce 1,3,5-tris(4-aminophenoxy)benzene (TAPOB), a core building block for star-branched polyimides and hyperbranched polyimide-silica hybrid materials.

The synthesis of TNPB relies on a threefold Nucleophilic Aromatic Substitution (SNAr) between phloroglucinol (1,3,5-trihydroxybenzene) and 1-fluoro-4-nitrobenzene. Because this reaction requires three sequential substitutions on a single aromatic core, precise thermal control is mandatory. This guide addresses the causality behind temperature-related failures, provides a self-validating protocol, and outlines the thermodynamic boundaries of the SNAr workflow.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I observing incomplete substitution (mono- or di-substituted products) when running the reaction at 80 °C? A1: The synthesis of TNPB is a stepwise process. The first SNAr reaction is rapid due to the high nucleophilicity of the fully deprotonated phloroglucinol salt. However, as the first and second 4-nitrophenoxy groups attach to the central benzene ring, the intermediate becomes highly sterically hindered. An operating temperature of 80 °C does not provide sufficient thermal energy to overcome the activation barrier for the third substitution. To drive the reaction to completion, the temperature must be elevated to the1 [1].

Q2: My reaction mixture turned opaque black, and TLC shows multiple new impurity spots when refluxing in DMF (~153 °C). What went wrong? A2: You have exceeded the thermal stability threshold of your solvent system. While N,N-dimethylformamide (DMF) is an excellent polar aprotic solvent for stabilizing the Meisenheimer complex during SNAr, prolonged heating above 140 °C in the presence of a strong base (like K2CO3) triggers2 [4]. Dimethylamine is a highly reactive nucleophile that competes with your phenoxide intermediate, reacting with 1-fluoro-4-nitrobenzene to form N,N-dimethyl-4-nitroaniline (a bright yellow/orange impurity). Furthermore, extreme temperatures can cause ether cleavage of your synthesized product.

Q3: How does the choice of halogen (F vs. Cl) on the nitrobenzene affect the required temperature? A3: In SNAr reactions, the rate-determining step is the initial nucleophilic attack that disrupts aromaticity to form the Meisenheimer intermediate, not the cleavage of the carbon-halogen bond. Fluoride is a vastly superior leaving group compared to chloride in this context because its high electronegativity strongly polarizes the C-F bond, accelerating the nucleophilic attack. If you substitute 1-fluoro-4-nitrobenzene with 1-chloro-4-nitrobenzene, a reaction that takes 48 hours at 100 °C will stall. You would need to increase the temperature to 140 °C or utilize a phase-transfer catalyst to achieve similar yields.

Part 2: Quantitative Data: Temperature Optimization Matrix

The following table summarizes the causal relationship between reaction temperature, time, and product distribution when using DMF as the solvent and K2CO3 as the base.

Temperature (°C)TimeTNPB Yield (%)Major Impurity ProfileMechanistic Observation
80 °C 48 h< 45%Di-substituted ether intermediateInsufficient thermal energy for the 3rd sterically hindered substitution.
100 °C 48 h95%Trace mono-substitutedOptimal balance: High yield, negligible solvent degradation [1].
140 °C 6 h87%Trace N,N-dimethyl-4-nitroanilineAccelerated kinetics: Requires strict timing to prevent DMF breakdown [2].
160 °C (Reflux)24 h< 30%N,N-dimethyl-4-nitroaniline, TarsThermal failure: Severe DMF decomposition; nucleophilic competition [4].

Part 3: Standard Operating Procedure (Self-Validating Protocol)

This protocol utilizes the 100 °C thermodynamic sweet spot to maximize yield while preventing solvent degradation. Every step includes a self-validating checkpoint to ensure experimental integrity.

Step 1: Reagent Preparation & Deprotonation

  • To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and reflux condenser, add phloroglucinol (3.00 g, 23.8 mmol) and anhydrous K2CO3 (65.8 g, 476 mmol).

  • Add 240 mL of anhydrous DMF. Stir the suspension at room temperature for 30 minutes under a steady nitrogen stream.

  • Validation Checkpoint: The solution will transition from colorless to a pale yellow/amber suspension as the phloroglucinol is deprotonated to form the reactive phenoxide salt.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Inject 1-fluoro-4-nitrobenzene (10.0 mL, 94.0 mmol) dropwise into the stirring suspension over 10 minutes.

  • Elevate the reaction temperature to exactly 100 °C using a PID-controlled oil bath. Maintain this temperature for 48 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (Silica gel, n-hexane/EtOAc 4:1). You should observe the sequential appearance and disappearance of two intermediate spots (mono- and di-substituted) before the final product spot (Rf ~0.4) dominates. The mixture should remain deep amber. If it turns opaque black, temperature overshoot has occurred.

Step 3: Workup and Isolation

  • Cool the mixture to room temperature. Remove the unreacted K2CO3 and inorganic fluoride salts by vacuum filtration through a Celite pad.

  • Concentrate the filtrate under reduced pressure (rotary evaporation at 60 °C) to remove the majority of the DMF.

  • Dissolve the resulting viscous residue in dichloromethane (CH2Cl2, 150 mL) and wash sequentially with distilled water (3 × 100 mL) and brine (1 × 100 mL) to remove residual DMF and unreacted phloroglucinol.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.

  • Purify the crude product via column chromatography (SiO2, n-hexane/EtOAc 40:1 to 4:1 gradient) to afford 1,3,5-tris(4-nitrophenoxy)benzene as a pale yellow solid.

  • Validation Checkpoint: Melting point analysis should yield a sharp transition at 122 °C, confirming high purity and the absence of the N,N-dimethyl-4-nitroaniline byproduct.

Part 4: Mechanistic Workflow Diagram

The following diagram illustrates the causal pathways dictated by temperature selection during the SNAr synthesis.

G Reactants Phloroglucinol + 1-Fluoro-4-nitrobenzene + K2CO3 / DMF TempLow Low Temp (< 80°C) Insufficient Energy Reactants->TempLow TempOpt Optimal Temp (100-140°C) Controlled SNAr Reactants->TempOpt TempHigh High Temp (> 150°C) Solvent Degradation Reactants->TempHigh ProdLow Di-substituted Intermediate (Major) TempLow->ProdLow ProdOpt 1,3,5-Tris(4-nitrophenoxy)benzene (High Yield: 87-95%) TempOpt->ProdOpt Degradation DMF decomposes to Dimethylamine (DMA) TempHigh->Degradation ProdHigh N,N-Dimethyl-4-nitroaniline (Reaction Impurity) Degradation->ProdHigh DMA Competes as Nucleophile

Mechanistic workflow demonstrating the causal relationship between reaction temperature and SNAr product distribution.

References

  • Yabuuchi, K., et al. "Chloroalkane Gel Formations by Tris-urea Low Molecular Weight Gelator under Various Conditions." The Journal of Organic Chemistry, ACS Publications, 2009. Available at:[Link]

  • Lin, C.-H., et al. "Multivalent photo-crosslinkable coumarin-containing polybenzoxazines exhibiting enhanced thermal and hydrophobic surface." Polymer Chemistry, Royal Society of Chemistry, 2016. Available at:[Link]

  • Takeichi, T., et al. "Triamine-modified polymides having improved processability and low melt flow viscocity." US Patent US6262223B1, Google Patents, 2001.

Sources

Optimization

Technical Support Center: Purification of 1,3,5-Tris(4-nitrophenoxy)benzene (TNPB)

Welcome to the Technical Support Center for advanced monomer synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the synthesis and purification of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced monomer synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the synthesis and purification of 1,3,5-Tris(4-nitrophenoxy)benzene (TNPB) .

TNPB is a critical intermediate in the synthesis of 1,3,5-Tris(4-aminophenoxy)benzene (TAPOB), a highly functionalized cross-linker used in the development of hyperbranched polyimides, gas transport membranes, and advanced composites [1]. The synthesis predominantly relies on the nucleophilic aromatic substitution (SNAr) of phloroglucinol with 1-fluoro-4-nitrobenzene [2]. Because a stoichiometric excess of the fluorinated electrophile is required to drive complete tri-substitution, unreacted 1-fluoro-4-nitrobenzene (FNB) frequently contaminates the crude product [3].

Below, you will find field-proven troubleshooting guides, causal explanations, and self-validating protocols to isolate highly pure TNPB.

Part 1: Troubleshooting & FAQs

Q1: Why does unreacted 1-fluoro-4-nitrobenzene (FNB) persistently contaminate my crude TNPB product? A1: This is a thermodynamic and kinetic inevitability of the SNAr mechanism. Phloroglucinol is a tri-functional nucleophile. As the first and second substitutions occur, the molecule becomes increasingly sterically hindered. To force the third substitution and prevent the accumulation of partially substituted intermediates, an excess of FNB (typically 3.5 to 4.0 equivalents) is required. When the reaction (usually run in DMF or DMSO) is quenched in water, the highly lipophilic FNB co-precipitates with the target TNPB, often coating the crystals or forming a sticky, oily layer.

Q2: My crude TNPB is a sticky paste rather than a filterable solid. How do I proceed? A2: A "sticky paste" indicates gross FNB contamination. FNB is a low-melting solid/liquid (MP ~27 °C) that acts as an organic plasticizer, dissolving or softening the crude TNPB. Do not attempt to filter this paste directly. Instead, you must alter the physical state by utilizing a chemical scavenger (see Protocol B) or by performing a hot-hexane trituration to extract the lipophilic FNB out of the matrix before filtration.

Q3: Why is it critical to remove all FNB before the downstream reduction to TAPOB? A3: If FNB is carried over into the reduction step (typically utilizing Pd/C and H₂ or hydrazine), it will be reduced to 4-fluoroaniline or undergo hydrodefluorination to form aniline derivatives [4]. These mono-functional amines act as potent chain terminators during subsequent polymerization reactions (e.g., polyimide synthesis), drastically capping the molecular weight of your target hyperbranched polymers. Furthermore, liberated fluoride ions can poison the palladium catalyst, halting the reduction of TNPB entirely.

Q4: What is the most efficient method to remove FNB without sacrificing TNPB yield? A4: Solvent trituration using short-chain alcohols (ethanol or methanol) is the gold standard. The causality is based on molecular symmetry and polarity: TNPB is a bulky, highly symmetrical, and rigid molecule with strong intermolecular forces, making it practically insoluble in cold alcohols. Conversely, FNB is a small, relatively polar aromatic compound that exhibits excellent solubility in ethanol.

Part 2: Quantitative Data & Strategy Comparison

To select the most appropriate purification route, consult the quantitative comparison of standard FNB removal strategies below.

Purification MethodFNB Removal EfficiencyTNPB Yield RecoveryProcessing TimeScalabilityBest Use Case
Ethanol Trituration > 95%High (> 90%)1–2 HoursExcellentSolid crude mixtures with < 15% FNB.
Amine Scavenging > 99%Moderate (80–85%)4–6 HoursGoodOily or paste-like crude with > 15% FNB.
Vacuum Distillation ~ 90%High (> 95%)3–5 HoursPoor (Lab Scale)Solvent-free environments; heat-stable setups.
Recrystallization > 98%Moderate (75–80%)12–24 HoursExcellentFinal polishing of moderately pure TNPB.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Standard Ethanol Trituration

Designed for crude mixtures that precipitate as filterable solids.

  • Initial Assessment: Weigh the crude, dried TNPB mixture. Transfer to a clean Erlenmeyer flask.

  • Solvent Addition: Add 5 mL of absolute ethanol per 1 gram of crude product.

  • Agitation: Sonicate the suspension for 15 minutes at room temperature, followed by vigorous magnetic stirring for 30 minutes. Causality: Sonication breaks apart crystalline aggregates, exposing trapped FNB to the solvent.

  • Filtration: Filter the suspension under vacuum using a Büchner funnel. Wash the filter cake with an additional 2 mL/g of ice-cold ethanol.

  • System Validation (QC): Spot the filtrate on a TLC plate (Eluent: Hexane/Ethyl Acetate 3:1). FNB will elute near the solvent front (high Rf). If the filtrate spot is intensely UV-active, repeat steps 2-4 until the filtrate shows negligible FNB.

  • Drying: Dry the purified TNPB solid in a vacuum oven at 60 °C overnight.

Protocol B: Chemical Scavenging via Ethanolamine

Designed for oily, paste-like crude mixtures with severe FNB contamination.

  • Dissolution: Dissolve the sticky crude mixture in Ethyl Acetate (10 mL per gram of crude).

  • Scavenger Addition: Add 2.0 equivalents of ethanolamine (relative to the estimated molar amount of excess FNB).

  • Reaction: Stir the mixture at 50 °C for 2 hours. Causality: The primary amine undergoes a rapid SNAr reaction with the highly activated FNB, converting the lipophilic impurity into 2-((4-nitrophenyl)amino)ethanol, a highly polar, water-soluble adduct.

  • Aqueous Wash: Transfer the organic layer to a separatory funnel. Wash sequentially with 1M HCl (3x) to remove the adduct and excess ethanolamine, followed by brine (1x).

  • System Validation (QC): The organic layer should transition from a dark, cloudy oil to a clear solution. The aqueous HCl layer will turn bright yellow (confirming the extraction of the amine-adduct).

  • Recovery: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield pure TNPB.

Part 4: Workflow Visualization

Workflow A Crude TNPB Mixture (Contains Excess FNB) B Assess Physical State & FNB Content A->B C Filterable Solid (< 15% FNB) B->C Low FNB D Sticky Paste / Oily (> 15% FNB) B->D High FNB E Ethanol Trituration (Protocol A) C->E F Amine Scavenging (Protocol B) D->F G Cold EtOH Wash E->G H Aqueous Acid Wash F->H I Pure TNPB (Ready for Reduction) G->I H->I

Figure 1: Decision matrix and logical workflow for the removal of FNB from crude TNPB.

References

  • MDPI. "Synthesis and Gas Transport Properties of Hyperbranched Polyimide–Silica Hybrid/Composite Membranes." MDPI. URL:[Link]

  • Takeichi, T. and Stille, J. K. "Triamine-modified polyimides having improved processability and low melt flow viscosity." US Patent 6262223B1.
  • ResearchGate. "Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene." ResearchGate. URL:[Link]

Sources

Troubleshooting

Scaling up lab production of 1,3,5-Tris(4-nitrophenoxy)benzene safely

Welcome to the Technical Support and Troubleshooting Center for the synthesis and scale-up of 1,3,5-Tris(4-nitrophenoxy)benzene (CAS: 102852-91-5). This compound is a critical intermediate, often reduced to its amine cou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis and scale-up of 1,3,5-Tris(4-nitrophenoxy)benzene (CAS: 102852-91-5). This compound is a critical intermediate, often reduced to its amine counterpart for use as a covalent organic framework (COF) linker, dendrimer building block, and polymer precursor[1][2].

This guide is designed for research scientists and process chemists looking to transition this synthesis from a milligram-scale discovery phase to a robust, multi-gram or kilogram laboratory scale safely and efficiently.

I. Mechanistic Overview & Scale-Up Logic

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) reaction. Phloroglucinol (1,3,5-trihydroxybenzene) acts as the nucleophile, attacking the electrophilic 4-fluoronitrobenzene[2]. The strongly electron-withdrawing nitro group on the electrophile activates the fluorine for displacement.

During scale-up, the primary challenges involve ensuring complete tri-substitution (avoiding mono- or di-substituted impurities), managing the thermal profile of the reaction, and safely removing high-boiling polar aprotic solvents like DMF.

G Phlo Phloroglucinol (Nucleophile) Reaction Nucleophilic Aromatic Substitution (SNAr) 100°C, 48 hours Phlo->Reaction FNB 4-Fluoronitrobenzene (Electrophile) FNB->Reaction Base K2CO3 (Proton Scavenger) Base->Reaction Solvent DMF (Polar Aprotic Solvent) Solvent->Reaction Product 1,3,5-Tris(4-nitrophenoxy)benzene (Target Product) Reaction->Product

Synthesis pathway of 1,3,5-Tris(4-nitrophenoxy)benzene via SNAr reaction.

II. Standardized Scale-Up Protocol

This protocol is adapted from validated literature procedures[2] and optimized for safe laboratory scale-up (e.g., 10–50 gram scale).

Step 1: Reagent Preparation & System Setup

  • Equip a multi-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient at scale due to the high mass of heterogeneous K2CO3), a reflux condenser, and a nitrogen inlet.

  • Charge the flask with Phloroglucinol (1.0 equivalent) and anhydrous K2CO3 (20.0 equivalents). Causality Note: A massive excess of K2CO3 is required to continuously drive the equilibrium forward by scavenging the HF byproduct and maintaining the phenoxide state of the nucleophile[2].

  • Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M relative to Phloroglucinol.

Step 2: Electrophile Addition & Reaction

  • Begin mechanical stirring. Slowly add 4-fluoronitrobenzene (3.95 equivalents) via an addition funnel. Causality Note: A slight excess of the electrophile ensures complete conversion to the tri-substituted product, preventing the accumulation of difficult-to-separate di-substituted intermediates.

  • Heat the reaction mixture to 100 °C and maintain for 48 hours[2].

Step 3: Workup & Solvent Removal

  • Cool the reaction mixture to ambient temperature.

  • Filter the mixture through a Celite pad to remove the excess K2CO3 and inorganic salts[2]. Wash the filter cake with a small volume of ethyl acetate (EtOAc).

  • Critical Scale-Up Step: Concentrate the filtrate under reduced pressure (using a high-vacuum rotary evaporator with a secondary cold trap) to remove the bulk of the DMF. Safety Note: Do not exceed 60 °C in the water bath to prevent thermal degradation of the nitroaromatic product.

Step 4: Extraction & Purification

  • Dissolve the resulting crude residue in Dichloromethane (CH2Cl2)[2].

  • Wash the organic layer sequentially with distilled water (3x) and brine (1x) to remove residual DMF and salts[2].

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify via column chromatography (SiO2, n-hexane/EtOAc 40/1) to yield the pure product[2].

III. Quantitative Reaction Parameters & Material Data

Parameter / ReagentValue / SpecificationRole in Synthesis
Phloroglucinol 1.0 eqCore nucleophilic scaffold
4-Fluoronitrobenzene 3.95 eqElectrophile (slight excess)
K₂CO₃ (Anhydrous) 20.0 eqBase / Acid scavenger
DMF ~10 mL per mmol PhloroglucinolSolvates ions, stabilizes SNAr transition state
Reaction Temperature 100 °COvercomes activation energy for 3rd substitution
Reaction Time 48 hoursEnsures complete tri-substitution
Product MW 489.4 g/mol [3]Target Verification
Product Formula C₂₄H₁₅N₃O₉[4]Target Verification
Topological Polar Surface Area 165 Ų[3]Relevant for chromatographic mobility

IV. Troubleshooting & FAQs

Q1: My LC-MS shows a mixture of masses corresponding to mono-, di-, and tri-substituted products. How do I push the reaction to completion? A: Incomplete substitution is the most common issue when scaling up this synthesis. The third substitution is sterically hindered and electronically less favorable than the first two.

  • Solution: Ensure your reaction temperature is strictly maintained at 100 °C (internal temperature, not just the bath temperature). Verify that your K2CO3 is finely powdered and strictly anhydrous; clumping will reduce the surface area available for proton scavenging. If the reaction stalls, you may need to extend the reaction time beyond 48 hours or add an additional 0.2 equivalents of 4-fluoronitrobenzene.

Q2: During the workup, I am struggling to remove the DMF completely, which is ruining my column chromatography. What is the best practice at a larger scale? A: DMF (b.p. 153 °C) is notoriously difficult to remove and will cause your product to streak down a silica column.

  • Solution: If high-vacuum rotary evaporation is insufficient, alter the initial workup. Instead of evaporating the DMF immediately after filtration, you can slowly pour the filtered DMF reaction mixture into a vigorously stirred volume of ice water (typically 5x to 10x the volume of DMF). The highly hydrophobic 1,3,5-Tris(4-nitrophenoxy)benzene will precipitate out as a solid, while the DMF and residual salts remain in the aqueous phase. Filter the solid, wash thoroughly with water, and then proceed to the CH2Cl2 dissolution and drying steps.

Q3: Is there a significant exothermic risk during the addition of 4-fluoronitrobenzene? A: While SNAr reactions can be exothermic, the use of K2CO3 as a heterogeneous base makes the deprotonation relatively slow and controlled compared to using soluble bases like NaH. However, at scales >50g, do not add the 4-fluoronitrobenzene all at once. Add it dropwise at room temperature before initiating heating to prevent any localized thermal runaway.

Q4: We plan to reduce this to 1,3,5-Tris(4-aminophenoxy)benzene. Are there any carryover impurities from this step that poison the reduction catalyst? A: Yes. The subsequent reduction typically uses 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere[2]. If your 1,3,5-Tris(4-nitrophenoxy)benzene is contaminated with unreacted 4-fluoronitrobenzene, it will competitively reduce and complicate purification. More importantly, any residual halogenated solvents (like CH2Cl2 used in the workup) can poison the Pd/C catalyst. Ensure the nitro-intermediate is dried under high vacuum to a constant weight before proceeding to the hydrogenation step.

V. References

  • Chloroalkane Gel Formations by Tris-urea Low Molecular Weight Gelator under Various Conditions. The Journal of Organic Chemistry - ACS Publications. Retrieved from:[Link][2]

  • 1,3,5-Tris(4-nitrophenoxy)benzene | C24H15N3O9 | CID 21185050. PubChem. Retrieved from:[Link][3]

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Deactivation in 1,3,5-Tris(4-nitrophenoxy)benzene Reduction

Welcome to the Technical Support Center. This guide is curated for researchers, scientists, and drug development professionals dealing with the catalytic hydrogenation of 1,3,5-Tris(4-nitrophenoxy)benzene (TNPB) to 1,3,5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is curated for researchers, scientists, and drug development professionals dealing with the catalytic hydrogenation of 1,3,5-Tris(4-nitrophenoxy)benzene (TNPB) to 1,3,5-Tris(4-aminophenoxy)benzene (TAPOB). While TAPOB is a crucial monomer for advanced hyperbranched polyimides, the complete reduction of its three nitro groups presents significant kinetic bottlenecks, primarily driven by rapid catalyst deactivation.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will analyze the root causality of deactivation, provide a quantitative matrix for parameter adjustment, and establish a self-validating experimental workflow to ensure reproducible success.

Section 1: Mechanistic Pathways of Deactivation (FAQ)

Q: Why does the Pd/C or Pt/C catalyst deactivate so rapidly during the reduction of TNPB compared to simple nitrobenzenes?

A: The deactivation is driven by a combination of chemical poisoning and physical fouling [1]. The reduction of a nitroarene is not a single-step process; it cascades through highly reactive intermediates: the nitro group (-NO₂) is reduced to a nitroso intermediate (-NO), then to a hydroxylamine (-NHOH), and finally to the target amine (-NH₂) [2].

Because TNPB contains three nitro groups, the local concentration of these reactive intermediates spikes dramatically at the catalyst surface. If hydrogen mass transfer is insufficient to immediately push the reaction to the final amine, two deactivation pathways trigger:

  • Hydroxylamine Poisoning: The -NHOH intermediates strongly chemisorb to the palladium/platinum active sites, blocking the activation of further hydrogen gas.

  • Azo/Azoxy Fouling (Coking): Accumulated hydroxylamine and nitroso intermediates undergo bimolecular condensation. This forms bulky, highly conjugated azo (-N=N-) or azoxy (-N=N(O)-) oligomers that physically precipitate onto the catalyst surface, permanently blocking the mesopores [1,2].

G TNPB 1,3,5-Tris(4-nitrophenoxy)benzene (Nitroarene) Nitroso Nitroso Intermediates (-NO) TNPB->Nitroso +H2 Hydroxylamine Hydroxylamine Intermediates (-NHOH) Nitroso->Hydroxylamine +H2 Azo Azo/Azoxy Oligomers (Condensation Byproducts) Nitroso->Azo Condensation (Poor H2 Transfer) TAPOB 1,3,5-Tris(4-aminophenoxy)benzene (Target Amine) Hydroxylamine->TAPOB +H2 (Fast Mass Transfer) Hydroxylamine->Azo Catalyst Catalyst Surface (Pore Blockage / Fouling) Hydroxylamine->Catalyst Strong Chemisorption Azo->Catalyst Physical Fouling

Mechanistic pathways of catalyst deactivation via hydroxylamine and azo/azoxy fouling.

Section 2: Troubleshooting Guide & Causal Analysis

Q: My reaction shows sluggish kinetics after an initial rapid hydrogen uptake. What is the cause and how do I fix it?

A: This is a classic symptom of hydroxylamine accumulation . The initial reduction (nitro to hydroxylamine) is kinetically fast, but the cleavage of the N-O bond to form the amine is the rate-limiting step. When the reaction is starved of hydrogen at the solid-liquid interface, hydroxylamines accumulate and reversibly poison the active sites. Solution: You must overcome the mass transfer limitation. Increase the agitation rate (stirring speed) to enhance gas-liquid-solid mixing, or elevate the hydrogen pressure to force the thermodynamic equilibrium toward the amine.

Q: The catalyst dies completely before full conversion, and the reaction mixture turns deep orange or red. Why?

A: The color change is the definitive visual marker for the formation of azo and azoxy byproducts [2]. When the catalyst surface is starved of hydrogen, the accumulated intermediates couple together. These oligomers are insoluble and physically encrust the catalyst (fouling). This type of deactivation is often irreversible. Solution: You must artificially lower the steady-state concentration of the nitro substrate. Do this by adding the TNPB substrate slowly to a pre-reduced catalyst suspension, rather than mixing everything upfront.

Quantitative Troubleshooting Matrix
SymptomPrimary CauseMechanistic ExplanationRecommended Parameter Adjustment
Sluggish kinetics after ~60% conversion Hydroxylamine poisoningStrong chemisorption of -NHOH on metal sites blocks further H₂ activation.Increase H₂ pressure by 2-5 bar; increase agitation by 200-400 RPM.
Deep orange/red reaction mixture Azo/Azoxy oligomerizationBimolecular condensation due to H₂ starvation at the catalyst surface.Decrease substrate concentration (e.g., 0.5 M to 0.2 M); slow addition rate.
No initial catalytic activity Chemical poisoning (Sulfur/Halides)Irreversible binding of feed impurities to active metal sites [1].Purify TNPB starting material; use fresh, high-quality Pd/C catalyst.
Loss of activity upon catalyst reuse Leaching or SinteringLoss of active metal into solvent or thermal agglomeration of nanoparticles.Switch to a robust support (e.g., doped Pd/C); lower temperature by 10-20°C.

Section 3: Validated Experimental Workflow

To prevent deactivation, the protocol must be designed as a self-validating system where mass transfer and intermediate concentrations are strictly controlled. The following procedure utilizes Pd/C with hydrazine hydrate—a highly effective, field-proven method for reducing bulky poly-nitro monomers without requiring high-pressure autoclaves [3].

Step-by-Step Methodology
  • Catalyst Pre-Activation: Suspend 10% Pd/C (10 mol% relative to TNPB) in absolute ethanol. Heat to 60°C under an inert nitrogen atmosphere for 15 minutes.

    • Self-Validation Check: The suspension must be uniformly black with no clumping, indicating proper dispersion and active site availability.

  • Substrate Introduction: Dissolve 1,3,5-Tris(4-nitrophenoxy)benzene (1.0 equiv) in a co-solvent mixture of Ethanol/Ethyl Acetate (1:1 v/v) to ensure complete solubility. Add this solution to the catalyst suspension.

  • Controlled Reduction (Critical Step): Add hydrazine hydrate (85% aqueous solution, 15.0 equiv) dropwise over 45 minutes using a syringe pump while maintaining the temperature at 65°C.

    • Causality: Dropwise addition ensures that the rate of in-situ hydrogen generation perfectly matches the rate of nitro reduction. This prevents the dangerous accumulation of nitroso/hydroxylamine intermediates that cause azo-fouling.

  • Reaction Monitoring: Stir the mixture at reflux for 4-6 hours.

    • Self-Validation Check: Monitor via TLC (Hexane/EtOAc 1:1). The disappearance of the yellow TNPB spot and the emergence of a highly polar, UV-active baseline spot confirms complete conversion. The solution must remain pale/colorless.

  • Workup and Catalyst Recovery: Filter the hot reaction mixture through a tightly packed Celite pad to remove the Pd/C catalyst.

    • Causality: Hot filtration prevents the target amine (TAPOB) from precipitating onto the catalyst as the solution cools, which would cause physical fouling and severe yield loss.

  • Product Isolation: Concentrate the filtrate under reduced pressure and precipitate the pure 1,3,5-Tris(4-aminophenoxy)benzene in cold distilled water.

Workflow Step1 1. Pre-Activation Suspend Pd/C in EtOH at 60°C Check: Uniform dispersion Step2 2. Substrate Addition Add TNPB in EtOH/EtOAc Check: Complete dissolution Step1->Step2 Step3 3. Controlled Reduction Dropwise Hydrazine Hydrate Check: Match H2 generation rate Step2->Step3 Step4 4. Reaction Monitoring Reflux 4-6h Check: Pale solution, TLC conversion Step3->Step4 Step5 5. Hot Filtration Filter through Celite Check: Prevent product precipitation Step4->Step5 Error Deactivation Detected Orange color or stalled TLC Step4->Error If stalled Error->Step3 Adjust addition rate/agitation

Validated experimental workflow with built-in quality checkpoints to prevent deactivation.

References

  • ChemCatBio Technology Brief. "Three Sources of Catalyst Deactivation and How To Mitigate Them." Chemical Catalysis for Bioenergy Consortium, 2023. URL:[Link]

  • Yu, M., et al. "Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives." Molecules, MDPI, 2024. URL:[Link]

  • Miki, M., Horiuchi, H., & Yamada, Y. "Synthesis and Gas Transport Properties of Hyperbranched Polyimide–Silica Hybrid/Composite Membranes." Polymers, MDPI, 2013. URL:[Link]

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 1,3,5-Tris(4-nitrophenoxy)benzene Purity: A Comparative Guide (C18 vs. Phenyl-Hexyl)

The Analytical Challenge: Why Standard Methods Fail 1,3,5-Tris(4-nitrophenoxy)benzene (TNPB, CAS: 102852-91-5) is a highly bulky, aromatic compound utilized as a critical precursor in the synthesis of multi-armed, TEMPO-...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Why Standard Methods Fail

1,3,5-Tris(4-nitrophenoxy)benzene (TNPB, CAS: 102852-91-5) is a highly bulky, aromatic compound utilized as a critical precursor in the synthesis of multi-armed, TEMPO-functionalized unimolecular initiators and complex dendritic structures[1]. Its synthesis typically involves the nucleophilic aromatic substitution of phloroglucinol with 4-fluoronitrobenzene[2].

From an analytical perspective, testing the purity of TNPB presents a unique challenge. The synthesis frequently yields structurally similar impurities, such as mono- and bis-substituted phenoxybenzenes, as well as unreacted starting materials. When utilizing a traditional C18 (alkyl) stationary phase, these impurities often co-elute with the target analyte. Because C18 columns rely almost exclusively on hydrophobic dispersion forces, they struggle to differentiate between large, multi-ring positional isomers that possess nearly identical hydrophobicities.

To achieve a self-validating, robust purity method, we must engineer the chromatographic system to exploit the molecule's unique electronic properties: its three strongly electron-withdrawing nitro groups.

Stationary Phase Comparison: C18 vs. Phenyl-Hexyl

As a Senior Application Scientist, I recommend abandoning the traditional C18 approach for this specific molecule. Instead, migrating to a Phenyl-Hexyl stationary phase provides orthogonal selectivity driven by π−π interactions.

The nitro groups on TNPB pull electron density away from the aromatic rings, rendering them highly electron-deficient. The phenyl phase of the column, conversely, is electron-rich. This creates a strong, stabilizing π−π interaction between the stationary phase and the analyte[3]. Furthermore, the hexyl linker provides necessary flexibility and secondary hydrophobic retention, allowing the column to resolve positional isomers that a C18 column would merge into a single, tailing peak.

Causality in Mobile Phase Selection

A critical mechanistic choice in this method is the use of Methanol instead of Acetonitrile (ACN) as the organic modifier. ACN contains its own π electrons (in the nitrile triple bond), which actively compete with the analyte for the stationary phase's phenyl rings, thereby suppressing the desired π−π interactions. Methanol lacks π electrons, enhancing the π−π interactions and delivering the superior selectivity required for nitro-aromatics[4].

Table 1: Performance Comparison (C18 vs. Phenyl-Hexyl for TNPB)
Chromatographic ParameterTraditional C18 ColumnOptimized Phenyl-Hexyl ColumnMechanistic Causality
Primary Retention Mechanism Hydrophobic dispersionHydrophobic + π−π interactionsPhenyl rings interact with electron-deficient nitro-aromatics.
Resolution of Bis-substituted Impurity Poor ( Rs​ < 1.2)Excellent ( Rs​ > 2.8) π−π interactions differentiate slight steric/electronic differences.
Peak Symmetry ( As​ ) Tailing ( As​ > 1.8)Symmetrical ( As​ ~ 1.1)Reduced secondary interactions with residual silanols.
Optimal Organic Modifier AcetonitrileMethanolMethanol does not compete for π−π binding sites.

Experimental Protocol: Self-Validating HPLC Workflow

The following step-by-step methodology is designed to be a self-validating system, ensuring compliance with the ICH Q2(R2) guidelines for the validation of analytical procedures[5].

Step 1: Preparation of Solutions
  • Diluent: 50:50 Methanol:Water (v/v).

  • Blank: Inject diluent to establish baseline and confirm no artifact peaks.

  • Standard Stock Solution: Accurately weigh 10.0 mg of TNPB reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard: Dilute the stock solution to a final concentration of 100 µg/mL.

Step 2: Chromatographic Conditions
  • Column: Agilent Poroshell 120 Phenyl-Hexyl, 4.6 x 100 mm, 2.7 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (suppresses ionization of residual silanols).

  • Mobile Phase B: 100% MS-grade Methanol.

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 8.0 min: 40% 85% B

    • 8.0 - 10.0 min: 85% B

    • 10.0 - 10.1 min: 85% 40% B (Re-equilibration for 4 mins)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV-Vis PDA at 254 nm (optimal absorbance for nitro-aromatic chromophores).

  • Injection Volume: 5 µL.

Step 3: Execution of ICH Q2(R2) Validation Parameters
  • System Suitability Testing (SST): Inject the working standard 6 times. The system validates itself if %RSD of area is 1.0%, Peak Tailing is 1.5, and Theoretical Plates (N) > 5000.

  • Specificity (Forced Degradation): Subject TNPB to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2​O2​ ), and thermal stress (80°C). Analyze using the PDA detector to ensure the peak purity angle is less than the peak purity threshold (confirming no co-eluting degradants).

  • Linearity: Inject 5 concentration levels ranging from the Limit of Quantitation (LOQ, ~0.5 µg/mL) to 120% of the target concentration (120 µg/mL).

  • Accuracy: Spike known amounts of TNPB into a synthetic matrix at 80%, 100%, and 120% levels. Calculate % recovery.

  • Precision: Perform 6 independent sample preparations of a single batch and calculate the %RSD of the assay results.

Validation Data Presentation

The implementation of the Phenyl-Hexyl method yields highly robust validation metrics that easily satisfy regulatory thresholds.

Table 2: ICH Q2(R2) Method Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (Phenyl-Hexyl)Status
System Suitability Rs​ > 2.0, Tailing < 1.5, RSD 2.0% Rs​ = 3.4, Tailing = 1.08, RSD = 0.4%PASS
Specificity No interference at analyte RTPeak Purity Angle < ThresholdPASS
Linearity & Range R2≥0.999 (LOQ to 120%) R2=0.9998 PASS
Accuracy (Recovery) 98.0% - 102.0%99.2% - 100.6%PASS
Repeatability %RSD 2.0% (n=6)%RSD = 0.62%PASS
Robustness Stable across ± 5°C and ± 0.1 mL/minMax variation in RT = 1.2%PASS

Workflow Visualization

ICH_Validation_Workflow cluster_Validation ICH Q2(R2) Validation Parameters Start Phase: Method Optimization (Phenyl-Hexyl Column + MeOH) SST System Suitability Testing (Tailing ≤ 1.5, Res ≥ 2.0) Start->SST Spec Specificity (Peak Purity via PDA) SST->Spec Lin Linearity & Range (LOQ to 120%) SST->Lin Rob Robustness (Flow, Temp, Mobile Phase) Spec->Rob Acc Accuracy (Spike Recovery 80-120%) Lin->Acc Prec Precision (Repeatability RSD ≤ 2%) Acc->Prec Prec->Rob Final Fully Validated Method Ready for Purity Testing Rob->Final

Figure 1: ICH Q2(R2) compliant HPLC method validation workflow for 1,3,5-Tris(4-nitrophenoxy)benzene.

References

  • Validation of Analytical Procedures Q2(R2)
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column Agilent Technologies URL
  • Getting the Most from Phenyl Stationary Phases for HPLC LCGC International URL
  • Chloroalkane Gel Formations by Tris-urea Low Molecular Weight Gelator under Various Conditions The Journal of Organic Chemistry - ACS Publications URL
  • 411216 1,3,5-Tris(4-nitrophenoxy)

Sources

Comparative

A Researcher's Guide to the Validation of Synthesized 1,3,5-Tris(4-nitrophenoxy)benzene via Elemental Analysis

In the pursuit of novel molecular architectures, the synthesis of compounds such as 1,3,5-Tris(4-nitrophenoxy)benzene represents a significant achievement in organic chemistry. This guide provides a comprehensive compari...

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Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of novel molecular architectures, the synthesis of compounds such as 1,3,5-Tris(4-nitrophenoxy)benzene represents a significant achievement in organic chemistry. This guide provides a comprehensive comparison of the validation of this synthesized compound, with a primary focus on elemental analysis. It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of not just the "how," but also the "why" behind the validation process. We will delve into the experimental data, compare it with alternative analytical techniques, and provide the foundational logic for each step, ensuring a self-validating system of protocols.

The structural integrity and purity of a newly synthesized compound are paramount.[1] Elemental analysis serves as a fundamental technique to confirm the empirical formula of a pure organic compound.[2] For 1,3,5-Tris(4-nitrophenoxy)benzene, with a molecular formula of C₂₄H₁₅N₃O₉, this analysis provides a quantitative measure of the constituent elements—carbon, hydrogen, and nitrogen. This guide will walk you through the synthesis, theoretical calculations, experimental validation, and a comparative analysis with other characterization methods.

The Synthesis Pathway

The synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene is a multi-step process that demands precision and control. While various synthetic routes exist, a common approach involves the acid-catalyzed cyclization of 4-nitroacetophenone.[3] This trimerization reaction leads to the formation of the 1,3,5-tris(4-nitrophenyl)benzene intermediate, which can then be further modified to yield the target compound. It is crucial to monitor the progress of these reactions using techniques like Thin Layer Chromatography (TLC) to ensure the desired product is formed and to guide purification processes.[1][4]

Theoretical vs. Experimental: The Core of Validation

The validation of 1,3,5-Tris(4-nitrophenoxy)benzene hinges on the comparison between its theoretical elemental composition and the results obtained from experimental analysis.

Theoretical Composition

First, we must calculate the theoretical percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) based on the molecular formula, C₂₄H₁₅N₃O₉[5][6], and the atomic weights of the elements.

  • Molecular Weight: 489.4 g/mol [6]

  • Carbon (C): (24 * 12.011) / 489.4 * 100% = 58.91%

  • Hydrogen (H): (15 * 1.008) / 489.4 * 100% = 3.09%

  • Nitrogen (N): (3 * 14.007) / 489.4 * 100% = 8.59%

These theoretical values serve as the benchmark against which the experimental data will be judged.

Experimental Protocol: Combustion Analysis

The most common and reliable method for determining the C, H, and N content in organic compounds is combustion analysis.[2][7] This technique involves burning a small, precisely weighed sample in a stream of oxygen at high temperatures. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOx), which are subsequently reduced to N₂—are then quantitatively measured.

Step-by-Step Experimental Workflow:

  • Sample Preparation: A small amount (typically 1-3 mg) of the purified and dried 1,3,5-Tris(4-nitrophenoxy)benzene is accurately weighed.

  • Combustion: The sample is introduced into a combustion tube heated to approximately 900-1150°C in the presence of excess oxygen.[8] This ensures complete conversion of the sample into its gaseous combustion products.

  • Reduction: The gaseous mixture passes through a reduction tube containing heated copper to convert nitrogen oxides to dinitrogen gas (N₂).

  • Separation and Detection: The combustion products (CO₂, H₂O, and N₂) are separated, typically by gas chromatography or specific absorption traps.[9][10] Their amounts are then measured using detectors such as a thermal conductivity detector.

  • Calculation: The instrument's software calculates the percentage of each element based on the detected amounts of CO₂, H₂O, and N₂ and the initial sample weight.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Combustion Analysis cluster_data Data Processing weigh Weigh Sample (1-3 mg) combust Combustion (900-1150°C, O2) weigh->combust reduce Reduction (NOx -> N2) combust->reduce separate Separation (GC) reduce->separate detect Detection (TCD) separate->detect calculate Calculate %C, %H, %N detect->calculate validation_methods cluster_elemental Elemental Composition cluster_structural Structural Elucidation cluster_purity Purity Assessment EA Elemental Analysis (%C, %H, %N) NMR NMR Spectroscopy (Connectivity) MS Mass Spectrometry (Molecular Weight) IR IR Spectroscopy (Functional Groups) HPLC HPLC (Homogeneity) Compound Synthesized Compound 1,3,5-Tris(4-nitrophenoxy)benzene Compound->EA Compound->NMR Compound->MS Compound->IR Compound->HPLC

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Validation

Comparative Thermal Stability of Polymers Derived from 1,3,5-Tris(4-nitrophenoxy)benzene (TNPB)

As advanced microelectronics, aerospace composites, and gas separation technologies evolve, the demand for high-performance polymers with exceptional thermal, mechanical, and dielectric properties has surged. 1,3,5-Tris(...

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Author: BenchChem Technical Support Team. Date: April 2026

As advanced microelectronics, aerospace composites, and gas separation technologies evolve, the demand for high-performance polymers with exceptional thermal, mechanical, and dielectric properties has surged. 1,3,5-Tris(4-nitrophenoxy)benzene (TNPB) is a critical precursor in this domain. Through catalytic reduction, TNPB yields 1,3,5-Tris(4-aminophenoxy)benzene (TAPOB) , a highly reactive, tripodal triamine monomer [1].

This guide provides an objective, data-driven comparison of the thermal stability and thermomechanical performance of TAPOB-derived hyperbranched polyimides (HBPIs) against traditional linear polyimides.

Mechanistic Causality: The Role of Tripodal Architecture

To understand the thermal behavior of TAPOB-derived polymers, we must first examine the causality behind their molecular architecture.

Traditional linear polyimides (e.g., PMDA-ODA) achieve their legendary thermal stability through dense, highly ordered chain packing and strong intermolecular charge-transfer complexes. While this close packing yields exceptional heat resistance, it also results in high melt viscosity, poor solubility, and a relatively high dielectric constant (Dk), which limits high-frequency electronic applications.

By introducing TAPOB as a branching node, the resulting hyperbranched polymer network experiences significant steric hindrance. This tripodal architecture forces an amorphous, highly branched topology that disrupts close chain packing.

  • The Trade-off: The disruption of chain packing increases the fractional free volume (FFV) within the polymer matrix. This increased free volume brilliantly lowers the dielectric constant and improves solubility. However, because the chains are less densely packed and possess more terminal end-groups, the 5% weight loss temperature ( Td5%​ ) of TAPOB-derived HBPIs is slightly lower than that of linear polyimides [2].

  • The Advantage: Despite the slight drop in Td5%​ , the rigid cross-linked nodes severely restrict macroscopic chain mobility. This ensures the glass transition temperature ( Tg​ ) remains exceptionally high and the coefficient of thermal expansion (CTE) remains low, making them ideal for low-stress packaging [3].

Pathway TNPB 1,3,5-Tris(4-nitrophenoxy)benzene (TNPB) Reduction Catalytic Reduction (Pd/C, H2 or N2H4) TNPB->Reduction TAPOB 1,3,5-Tris(4-aminophenoxy)benzene (TAPOB) Reduction->TAPOB Polymerization Polycondensation (+ Dianhydride) TAPOB->Polymerization HBPI Hyperbranched Polyimide (HBPI) High Free Volume Network Polymerization->HBPI

Synthesis pathway of TAPOB-derived hyperbranched polyimides.

Comparative Thermal & Mechanical Stability

The following table synthesizes quantitative data comparing a standard linear polyimide baseline against TAPOB-derived hyperbranched architectures and hybrid composites.

Polymer ArchitectureMonomer Composition Td5%​ (°C) Tg​ (°C)CTE (ppm/°C)Dk (at 10 GHz)Key Characteristics
Linear Polyimide (Baseline) PMDA + ODA530 - 550350 - 38040 - 50~3.20Dense chain packing; high thermal stability; poor solubility.
Hyperbranched Polyimide (HBPI) 6FDA + TAPOB450 - 480> 35054.32.77High free volume; excellent solubility; low dielectric loss [3].
HBPI-Silica Hybrid 6FDA + TAPOB + TMOS> 490> 380< 40N/A3D entanglement with silica moiety enhances dimensional stability [4].

Note: Td5%​ = Temperature at 5% weight loss; Tg​ = Glass Transition Temperature; CTE = Coefficient of Thermal Expansion; Dk = Dielectric Constant.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and characterization workflows.

Protocol 1: Reduction of TNPB to TAPOB

Objective: Reduce the nitro groups of TNPB to primary amines to create the functional tripodal monomer. Causality Check: Utilizing a mild catalytic hydrogenation prevents the cleavage of the sensitive ether linkages in the tripodal core, ensuring high structural fidelity [1].

  • Dissolution: Dissolve 10.0 g of TNPB in 150 mL of ethyl acetate (EtOAc) within a high-pressure reaction vessel.

  • Catalyst Addition: Add 1.0 g of 10 wt% Palladium on Carbon (Pd/C). The high surface area of Pd/C ensures complete, surface-mediated reduction of the sterically hindered nitro groups.

  • Reduction: Purge the vessel with N2​ , then introduce H2​ gas (or use hydrazine monohydrate as an alternative reductant). Stir vigorously at room temperature for 16 hours.

  • Purification: Filter the mixture through a Celite pad to completely remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure and purify via column chromatography (SiO2, EtOAc) to yield high-purity TAPOB.

Protocol 2: Fabrication of TAPOB-Derived HBPI Films

Objective: Synthesize a hyperbranched polyimide network with high free volume and low internal stress.

  • Polymerization: In a nitrogen-purged flask, dissolve stoichiometric amounts of TAPOB and a dianhydride (e.g., 6FDA) in anhydrous N,N-dimethylacetamide (DMAc). Stir at room temperature for 24 hours to form a viscous poly(amic acid) (PAA) precursor.

  • Casting: Spin-coat the PAA solution onto a clean glass substrate to achieve a uniform wet film.

  • Thermal Imidization: Subject the film to a strict step-heating profile: 100 °C, 150 °C, 200 °C, 250 °C, and 300 °C for 1 hour at each step. Causality Check: Gradual step-heating is critical. It prevents the rapid boiling of DMAc and the explosive release of water (a byproduct of cyclodehydration), which would otherwise form micro-voids and artificially lower the mechanical and thermal integrity of the film.

Protocol 3: Thermal and Thermomechanical Characterization

To accurately capture the metrics presented in the comparative table, the following analytical workflow is employed:

Workflow Sample HBPI Polymer Film TGA TGA Analysis (N2, 10 °C/min) Sample->TGA DMA DMA Analysis (1 Hz, 3 °C/min) Sample->DMA TMA TMA Analysis (Expansion Probe) Sample->TMA Data1 Td5% & Char Yield TGA->Data1 Data2 Glass Transition (Tg) DMA->Data2 Data3 CTE Measurement TMA->Data3

Thermal and mechanical characterization workflow for HBPI films.

  • Thermogravimetric Analysis (TGA): Run samples under a nitrogen atmosphere from 100 °C to 800 °C at a heating rate of 10 °C/min to determine Td5%​ and char yield [2].

  • Dynamic Mechanical Analysis (DMA): Test films in tension mode at a frequency of 1 Hz and a heating rate of 3 °C/min to accurately pinpoint the Tg​ via the peak of the tan δ curve.

  • Thermomechanical Analysis (TMA): Measure the CTE using an expansion probe from 50 °C to 250 °C to evaluate dimensional stability for microelectronic packaging applications [4].

References
  • Chloroalkane Gel Formations by Tris-urea Low Molecular Weight Gelator under Various Conditions. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Preparation and Properties of Low Internal Stress Polyimide-b-Polysiloxane with a Hyperbranched Structure. ACS Applied Polymer Materials. URL:[Link]

  • Micro-Branched Crosslinked Photosensitive Polyimides (PSPIs): Optimizing Dielectric, Thermal, and Lithographic Performance. Polymer Chemistry (RSC Publishing). URL:[Link]

  • Synthesis and Gas Transport Properties of Hyperbranched Polyimide–Silica Hybrid/Composite Membranes. MDPI Polymers. URL:[Link]

Sources

Comparative

Benchmarking catalytic reduction yields of 1,3,5-Tris(4-nitrophenoxy)benzene using Pd/C vs Raney Nickel

Executive Summary 1,3,5-Tris(4-aminophenoxy)benzene (TAPB, sometimes referred to as TAPOB) is a critical trifunctional monomer utilized in the synthesis of hyperbranched polyimides, polyamides, and advanced cross-linked...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3,5-Tris(4-aminophenoxy)benzene (TAPB, sometimes referred to as TAPOB) is a critical trifunctional monomer utilized in the synthesis of hyperbranched polyimides, polyamides, and advanced cross-linked polymer networks[1]. The synthesis of TAPB relies entirely on the exhaustive reduction of its precursor, 1,3,5-Tris(4-nitrophenoxy)benzene (TNPB)[2].

Because TNPB contains three bulky nitro groups and three central ether linkages, selecting the optimal catalytic system is a delicate balancing act. The catalyst must be aggressive enough to fully reduce all three nitro groups to amines without promoting the hydrogenolysis (cleavage) of the phenoxy ether bonds. In this guide, we benchmark the two most prevalent catalytic systems—Palladium on Carbon (Pd/C) and Raney Nickel —analyzing their mechanistic pathways, reaction kinetics, and overall yields to help you optimize your monomer synthesis pipeline.

Mechanistic Causality: The Ether Cleavage Dilemma

As an Application Scientist, the most common failure point I observe in TAPB synthesis is the over-reduction of the substrate. The reduction of an aromatic nitro group proceeds through a well-established sequence, but the central ether linkages in TNPB introduce a competing side reaction.

  • Palladium on Carbon (10% Pd/C): Pd/C is highly active and facilitates rapid hydrogen transfer at ambient temperatures[3]. However, Palladium is also a classic catalyst for the hydrogenolysis of C-O bonds. While phenoxy ethers are generally more stable than benzyl ethers, prolonged exposure to Pd/C under H₂ can lead to trace ether cleavage. This generates phloroglucinol and p-aminophenol derivatives, which significantly depress the final yield and complicate purification.

  • Raney Nickel: Raney Ni is less active than Pd/C but exhibits superior chemoselectivity[4]. It strictly targets the nitro groups, leaving the ether linkages completely intact even under aggressive refluxing conditions. The trade-off is a requirement for higher catalyst loading and the use of a more potent hydrogen donor, such as hydrazine hydrate, to achieve practical reaction times.

G cluster_catalysts Catalyst Selection TNPB 1,3,5-Tris(4-nitrophenoxy)benzene (TNPB) PdC 10% Pd/C High Activity TNPB->PdC Fast kinetics RaneyNi Raney Nickel High Chemoselectivity TNPB->RaneyNi Preserves ether bonds TAPB_PdC TAPB Yield: ~85-92% PdC->TAPB_PdC Optimized Conditions SideReaction Byproduct: Ether Cleavage (Phenols) PdC->SideReaction Prolonged/Harsh Conditions TAPB_Raney TAPB Yield: ~90-95% RaneyNi->TAPB_Raney Reflux / Longer Time

Caption: Decision matrix and reaction pathways for TNPB reduction using Pd/C vs. Raney Nickel.

Quantitative Data Comparison

The following table summarizes the benchmarking data for both catalytic systems based on standard synthetic protocols[1][2][3].

Parameter10% Palladium on Carbon (Pd/C)Raney Nickel (W-4 grade)
Primary Advantage Rapid kinetics, ambient temperature capabilityExceptional chemoselectivity, zero ether cleavage
Primary Drawback Risk of C-O hydrogenolysis (ether cleavage)Requires activation, higher loading, or reflux
Typical Yield 85% – 92%90% – 95%
Reaction Time 24 – 72 h (H₂ gas)[3]6 – 8 h (Hydrazine reflux)
Catalyst Loading 5 – 10 wt%15 – 20 wt%
Cost Profile High (Precious metal)Low (Base metal)

Experimental Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems , meaning they include built-in physical or chemical indicators to confirm the reaction is proceeding correctly.

Protocol A: Pd/C-Catalyzed Hydrogenation (H₂ Gas)

This method is ideal for laboratories equipped with standard hydrogenation apparatuses and prioritizes ambient-temperature processing[3].

  • Setup: In a 250 mL heavy-walled hydrogenation flask, dissolve 3.00 g (6.14 mmol) of TNPB in 50 mL of anhydrous ethyl acetate (EA). Causality: EA is chosen because it solubilizes the starting material well, preventing the catalyst from being coated by unreacted solid TNPB.

  • Catalyst Addition: Carefully add 0.300 g of 10% Pd/C. Self-Validation Check: Ensure the flask is purged with N₂ prior to addition; dry Pd/C can ignite solvent vapors upon contact with air.

  • Reaction: Purge the vessel with H₂ gas three times, then pressurize to 1 atm (balloon) or up to 3 atm in a Parr reactor. Stir vigorously at ambient temperature for 3 days[3].

  • Monitoring (Self-Validation): Monitor via TLC (Hexane:EtOAc 3:1). The reaction is validated as complete when the bright yellow TNPB spot (Rf ~0.7) completely vanishes and is replaced by a highly polar, UV-active baseline spot (TAPB).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C. Crucial: Wash the Celite pad thoroughly with excess EA, as the electron-rich polyamine product strongly adsorbs to the carbon support. Concentrate the filtrate under reduced pressure to afford TAPB.

Protocol B: Raney Nickel-Catalyzed Transfer Hydrogenation (Hydrazine)

This method is preferred when maximizing yield and preventing ether cleavage is the absolute priority[2][4].

  • Setup: In a 250 mL two-neck round-bottom flask equipped with a reflux condenser, dissolve 3.00 g of TNPB in 60 mL of absolute ethanol.

  • Catalyst Addition: Add 0.60 g of activated Raney Nickel slurry (pre-washed with ethanol to remove water).

  • Hydrazine Addition: Heat the mixture to 60 °C. Slowly add 5.0 mL of hydrazine hydrate (80%) dropwise over 30 minutes. Causality: Raney Ni's surface is less active for direct H₂ splitting at ambient conditions. Hydrazine hydrate acts as an in-situ hydrogen donor; its catalytic decomposition provides a high local concentration of active hydrogen.

  • Reaction & Self-Validation: Self-Validation Check: The dropwise addition of hydrazine must be accompanied by vigorous effervescence (N₂ gas evolution). This bubbling is a visual confirmation of active catalytic transfer hydrogenation. Furthermore, reflux the mixture (approx. 80 °C) for 6-8 hours; the initial yellow suspension will transition into a clear, pale solution as the insoluble TNPB converts to the highly soluble TAPB.

  • Workup: Hot-filter the mixture through Celite to remove Raney Ni. (Caution: Raney Ni is highly pyrophoric; keep the filter cake wet). Cool the filtrate to induce crystallization, or precipitate into cold water.

Visualizing the Reduction Mechanism

Regardless of the catalyst chosen, the reduction of each of the three nitro groups on the TNPB molecule must proceed through the following intermediates. Stalling at the hydroxylamine stage is a common artifact of catalyst poisoning.

Mechanism Nitro Nitro Group (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso +2[H], -H2O Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl +2[H] Amine Amine Group (-NH2) Hydroxyl->Amine +2[H], -H2O

Caption: Stepwise mechanistic reduction of the nitro group to an amine across all three TNPB sites.

Expert Troubleshooting

  • Incomplete Reduction (Catalyst Poisoning): If using Pd/C and the reaction stalls (evidenced by multiple TLC spots corresponding to hydroxylamine intermediates), it is almost always due to catalyst poisoning[4]. Ensure the starting TNPB is rigorously purified and free from residual halogens or sulfur compounds from prior nucleophilic aromatic substitution steps.

  • Product Discoloration: TAPB is an electron-rich triamine and is highly susceptible to air oxidation, rapidly turning pink or brown upon prolonged exposure to oxygen. Workups should be performed rapidly, ideally under an inert atmosphere, and the final product must be stored in a vacuum desiccator protected from light.

References

  • RSC Advances (National Sun Yat-Sen University) - Multivalent photo-crosslinkable coumarin-containing polybenzoxazines exhibiting enhanced thermal and hydrophobic surface. Available at:[Link]

  • MDPI Membranes - Synthesis and Gas Transport Properties of Hyperbranched Polyimide–Silica Hybrid/Composite Membranes. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

1,3,5-Tris(4-nitrophenoxy)benzene proper disposal procedures

Comprehensive Safety and Disposal Protocol for 1,3,5-Tris(4-nitrophenoxy)benzene Executive Summary & Chemical Profiling 1,3,5-Tris(4-nitrophenoxy)benzene (CAS: 102852-91-5) is a highly specialized organic intermediate wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 1,3,5-Tris(4-nitrophenoxy)benzene

Executive Summary & Chemical Profiling

1,3,5-Tris(4-nitrophenoxy)benzene (CAS: 102852-91-5) is a highly specialized organic intermediate widely utilized in the synthesis of multi-armed, TEMPO-functionalized initiators[1] and 1,3,5-tris(4-aminophenoxy)benzene (TAPOB)[2]. TAPOB serves as a critical cross-linker for hyperbranched polymers and polyimide rod-coil block copolymers used in advanced materials like lithium polymer batteries[3].

Due to the presence of three electron-withdrawing nitro (-NO2) groups on the phenoxy rings, this compound exhibits increased polarity and specific reactivity profiles[4]. While its substantial molecular weight (489.39 g/mol )[1][5] mitigates the spontaneous detonation risks typically associated with lower-molecular-weight nitroaromatics (e.g., TNT), it remains a hazardous substance. Nitroaromatic compounds are notoriously recalcitrant to environmental hydrolysis[6], meaning improper disposal can lead to severe, long-lasting ecological contamination.

Physicochemical Properties & Hazard Rationale

Understanding the intrinsic properties of 1,3,5-Tris(4-nitrophenoxy)benzene is the first step in establishing a self-validating safety protocol. The stability provided by its resonance-stabilized planar structure[4] makes it highly resistant to standard chemical degradation in the environment, necessitating extreme thermal destruction methods[7].

Table 1: Physicochemical Properties and Hazard Classifications

ParameterSpecification / Data
Chemical Name 1,3,5-Tris(4-nitrophenoxy)benzene
CAS Number 102852-91-5
Molecular Formula C24H15N3O9
Molecular Weight 489.39 g/mol
Storage Temperature (Pure) -20°C (Recommended for maximum product stability)
Environmental Fate Resistant to chemical hydrolysis; potential aquatic toxicity
Primary Disposal Method High-Temperature Incineration (>1,800°F)

(Data synthesized from[4],[1],[5],[7],[6])

Operational Safety and Handling Protocol

Before initiating any disposal procedures, it is imperative to establish safe handling practices. Nitroaromatics can be absorbed through dermal contact and pose inhalation risks if aerosolized.

  • Personal Protective Equipment (PPE): Always don chemical-resistant nitrile gloves, a fastened lab coat, and ANSI-approved safety goggles. Due to the potential for glove breakthrough with aromatic compounds, double-gloving is strongly recommended during synthesis, handling, or waste transfer[2].

  • Engineering Controls: Handle the compound exclusively within a certified chemical fume hood. This prevents the inhalation of fine particulates and manages any localized exposure.

  • Thermal Precautions: Never concentrate nitroaromatic residues to dryness at elevated temperatures. Doing so can induce thermal decomposition or, in extreme cases with related compounds, unpredictable detonation[8][9].

Step-by-Step Disposal Methodology

The following protocol outlines the mandatory steps for the safe segregation, storage, and thermal destruction of 1,3,5-Tris(4-nitrophenoxy)benzene waste, ensuring strict compliance with environmental regulations for nitroaromatics[6][7].

Step 1: Waste Segregation (The Principle of Isolation)

  • Action: Collect all 1,3,5-Tris(4-nitrophenoxy)benzene waste (including contaminated solvents, filter paper, and solid residues) in a dedicated, chemically compatible container (e.g., high-density polyethylene or amber glass).

  • Causality: Nitroaromatic compounds must never be mixed with strong reducing agents, heavy metals, or non-halogenated aqueous waste streams. Mixing incompatible streams can trigger exothermic reduction reactions or severely complicate the downstream incineration process[7].

Step 2: Containerization and Labeling (The Principle of Traceability)

  • Action: Immediately affix a compliant hazardous waste label to the container. The label must explicitly state: "Hazardous Waste - Nitroaromatic Organic Compound (1,3,5-Tris(4-nitrophenoxy)benzene)". Include the accumulation start date.

  • Causality: Accurate labeling prevents accidental mixing by other laboratory personnel and provides critical chemical intelligence to emergency responders and Environmental Health and Safety (EHS) technicians[7].

Step 3: Satellite Accumulation Area (SAA) Storage (The Principle of Containment)

  • Action: Store the sealed waste container in a designated SAA within the laboratory. Ensure the container is kept away from direct heat sources and is placed within a secondary containment tray.

  • Causality: Secondary containment captures any accidental leaks or structural failures of the primary vessel, preventing environmental release and workplace exposure.

Step 4: EHS Transfer and High-Temperature Incineration (The Principle of Destruction)

  • Action: Once the container reaches its volume limit or the maximum accumulation time, initiate a transfer request with your institution's EHS department.

  • Causality: Nitroaromatics cannot be neutralized via simple benchtop chemistry. The mandated disposal method is high-temperature incineration[7]. The waste is transported to a specialized facility and burned at temperatures exceeding 1,800°F. This extreme heat provides the activation energy required to completely cleave the stable aromatic rings and oxidize the nitro groups, converting the hazardous compound into carbon dioxide, water, and inorganic acids[7]. Advanced air pollution control systems (scrubbers) then neutralize the resulting gases before atmospheric release[7].

Disposal Workflow Visualization

The following diagram illustrates the logical progression of 1,3,5-Tris(4-nitrophenoxy)benzene from waste generation to safe environmental neutralization.

G A 1,3,5-Tris(4-nitrophenoxy)benzene Waste Generation B Waste Segregation (Isolate from Incompatibles) A->B Collect safely C Satellite Accumulation Area (Secondary Containment) B->C Store securely D EHS Transfer & Manifesting C->D Authorized pickup E High-Temperature Incineration (>1,800°F) D->E Thermal destruction F Emission Control (Scrubbing Systems) E->F Exhaust neutralization

Caption: Workflow for the safe segregation, transfer, and thermal destruction of nitroaromatic waste.

References

  • CymitQuimica. "CAS 102852-91-5: Benzene, 1,3,5-tris(4-nitrophenoxy)-".
  • US Biological. "411216 1,3,5-Tris(4-nitrophenoxy)benzene CAS: 102852-91-5".
  • Guidechem. "Benzene, 1,3,5-tris(4-nitrophenoxy)- 102852-91-5 wiki".
  • Benchchem. "Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals".
  • Benchchem. "1,3,5-Tris(4-aminophenoxy)benzene | 102852-92-6".
  • ChemicalBook. "1,3,5-tris(4-aminophenoxy)benzene (TAPOB) | 102852-92-6".
  • EPA. "Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC)".
  • ATSDR. "POTENTIAL FOR HUMAN EXPOSURE - The nitroaromatic compounds 1,3-DNB and 1,3,5-TNB".
  • United Chemical Technologies. "EPA Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography".

Sources

Handling

Personal protective equipment for handling 1,3,5-Tris(4-nitrophenoxy)benzene

Advanced Laboratory Safety & Operational Guide: Handling 1,3,5-Tris(4-nitrophenoxy)benzene Introduction 1,3,5-Tris(4-nitrophenoxy)benzene (CAS 102852-91-5) is a critical organic intermediate utilized extensively in mater...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety & Operational Guide: Handling 1,3,5-Tris(4-nitrophenoxy)benzene

Introduction

1,3,5-Tris(4-nitrophenoxy)benzene (CAS 102852-91-5) is a critical organic intermediate utilized extensively in materials science and drug development. It serves as a primary precursor for synthesizing multi-armed, TEMPO-functionalized trisbenzyloxyunimolecular initiators for radical polymerization, and is routinely reduced to 1,3,5-tris(4-aminophenoxy)benzene (TAPOB) to create cross-linked polyimide films and electrolytes for lithium polymer batteries[1][2].

Due to the presence of three electron-withdrawing nitro (-NO 2​ ) groups on the phenoxy substituents, this compound exhibits specific reactivity profiles and physical hazards typical of polynitroaromatic compounds[1]. As a Senior Application Scientist, I have designed this protocol to ensure that your laboratory maintains the highest standards of safety, scientific integrity, and operational efficiency when handling this chemical.

Chemical Profile & Hazard Causality

Understanding the mechanistic causality behind a chemical's hazard profile is the first step in building a self-validating safety protocol. Do not merely memorize the hazards; understand why they exist.

  • Electron-Withdrawing Instability: The nitro groups significantly reduce the electron density of the aromatic rings. While this stabilizes the planar structure via resonance, it also makes the compound susceptible to violent decomposition if exposed to strong reducing agents or strong bases. Bases can deprotonate intermediates to form unstable, shock-sensitive salts[1][3].

  • Toxicity & Sensitization: Nitroaromatics are notorious for their ability to be absorbed through the skin and respiratory tract. According to GHS classifications, 1,3,5-Tris(4-nitrophenoxy)benzene is categorized under GHS07 (Warning)[4]. It is harmful if swallowed (H302), causes severe skin and eye irritation (H315, H319), and acts as a respiratory irritant (H335)[4].

  • Thermal & Friction Sensitivity: While not classified as a primary explosive like TNT, polynitrated compounds can become shock-sensitive in their solid state, especially if they dry out completely or are subjected to high-friction grinding[3][5].

Quantitative Chemical Data

Property Value Causality / Operational Impact
CAS Number 102852-91-5 Unique identifier for SDS tracking and inventory management[1].

| Molecular Formula | C 24​ H 15​ N 3​ O 9​ | High oxygen balance due to 9 oxygen atoms; indicates oxidative potential[1]. | | Molecular Weight | 489.39 g/mol | Heavy, bulky molecule; solid at room temperature. Dust generation is a primary exposure route[1]. | | Storage Temp | -20°C | Requires cold storage to prevent slow thermal degradation over time[6]. |

Personal Protective Equipment (PPE) Matrix

Standard latex or thin nitrile gloves are insufficient for handling nitroaromatic compounds due to rapid permeation rates. The following PPE matrix is engineered to provide a self-validating barrier system.

PPE CategoryRecommended SpecificationMechanistic Justification
Hand Protection Inner: 5-mil Nitrile Outer: 15-mil Butyl RubberButyl rubber provides superior breakthrough times (>480 minutes) against nitroaromatics compared to standard elastomers[7]. The inner nitrile layer protects against incidental exposure during outer glove removal.
Body Protection Nomex (Fire-Retardant) Lab CoatPolynitroaromatics carry an inherent risk of energetic decomposition or fire. Polyester blends can melt into the skin; Nomex provides a critical thermal barrier[8].
Eye/Face Protection ANSI Z87.1 Chemical GogglesPrevents fine crystalline dust from causing serious eye irritation (H319)[3][4].
Respiratory N95 or P100 Particulate RespiratorRequired only if handling outside a fume hood (not recommended) to prevent inhalation of irritating dust (H335)[4][9].

Operational Workflow: Step-by-Step Handling Protocol

This methodology ensures that 1,3,5-Tris(4-nitrophenoxy)benzene is handled without triggering its latent physical hazards.

Step 1: Workspace Preparation

  • Conduct all operations inside a certified, well-ventilated chemical fume hood[10].

  • Clear the hood of all incompatible materials, specifically strong bases (e.g., NaOH, KOH), strong acids, and reducing agents (e.g., metal hydrides)[3].

  • Line the workspace with anti-static weighing paper to prevent the buildup of electrostatic charge, which can ignite nitroaromatic dust[9].

Step 2: Thermal Equilibration

  • Remove the vial from -20°C storage[6].

  • Allow it to equilibrate to room temperature inside a desiccator before opening. Causality: Opening a cold vial introduces atmospheric moisture, which can cause the powder to cake, increasing the friction required to extract it later[3].

  • Centrifuge the original vial briefly prior to removing the cap to ensure maximum recovery and prevent dust from aerosolizing upon opening[6].

Step 3: Transfer and Weighing

  • Use only non-sparking spatulas (e.g., Teflon or ceramic). Causality: Metal spatulas can generate microscopic sparks or friction, which is hazardous when applied to polynitrated solids[3].

  • Avoid grinding the solid in a mortar and pestle, as the mechanical friction can induce localized decomposition[5].

Step 4: Solvent Addition & Reaction Setup

  • When preparing solutions, add the solvent slowly.

  • If the reaction requires heating, ensure a reflux condenser is active and monitor the temperature rigorously. Never heat the compound to dryness[3].

Spill Response and Disposal Plan

In the event of a spill, standard dry sweeping will aerosolize the toxic dust. Follow this specific mitigation protocol:

  • Isolate: Alert colleagues and secure the area. Ensure all ignition sources are eliminated[3][10].

  • Dampen: Gently cover the spilled solid with an inert, non-combustible absorbent material (like vermiculite or sand)[3][10]. Lightly dampen the spill area with a compatible solvent (e.g., a 50% ethanol-water mixture) to suppress dust formation[11].

  • Collect: Using a non-sparking brush and dustpan, carefully sweep the dampened mass into a designated, sealable hazardous waste container[11].

  • Decontaminate: Wipe the surface with acetone, followed by soap and water. Dispose of all cleaning materials as hazardous waste[3].

  • Disposal: Label the waste explicitly as "Polynitroaromatic Waste." Do not mix with amine or base waste streams, as this can generate explosive salts in the waste carboy[3].

Process Logic Visualization

The following diagram illustrates the self-validating decision tree for handling and spill management of 1,3,5-Tris(4-nitrophenoxy)benzene.

G Start Start: 1,3,5-Tris(4-nitrophenoxy)benzene Handling Protocol PPE 1. PPE Verification (Butyl Gloves, Nomex Coat, Goggles) Start->PPE Hood 2. Fume Hood Setup (Clear of bases & reducing agents) PPE->Hood Action 3. Operation Type Hood->Action Solid Solid Transfer (Use non-sparking spatula) Action->Solid Solution Solution Prep (Add solvent slowly, avoid friction) Action->Solution Spill Spill Detected? Solid->Spill Solution->Spill Dampen Dampen with solvent/absorbent (Avoid dry sweeping) Spill->Dampen Yes Dispose Segregated Hazardous Waste (No amines/bases) Spill->Dispose No Dampen->Dispose

Caption: Operational workflow and spill response logic for 1,3,5-Tris(4-nitrophenoxy)benzene.

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Feasible Synthetic Routes

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